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Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 1-(2-Ethylphenyl)-1-cyclopropyl ethanol: Synthesis, Identification, and Medicinal Chemistry Significance

Introduction In the landscape of modern drug discovery, the strategic incorporation of specific structural motifs can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile. Among these, the cyclop...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the landscape of modern drug discovery, the strategic incorporation of specific structural motifs can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile. Among these, the cyclopropyl group has emerged as a cornerstone in medicinal chemistry, valued for its ability to confer metabolic stability, enhance potency, and provide conformational rigidity.[1][2] This guide provides a comprehensive technical overview of 1-(2-Ethylphenyl)-1-cyclopropyl ethanol, a tertiary alcohol featuring both the valuable cyclopropyl moiety and a substituted aromatic ring.

While a specific CAS number for this compound is not readily found in public databases, its structural analogues are noted, such as 1-(2,3-Dimethylphenyl)-1-cyclopropyl ethanol (CAS: 1247535-21-2) and 1-(2,5-Dimethylphenyl)-1-cyclopropyl ethanol (CAS: 1248616-51-4).[3] This document serves as a foundational resource for researchers and drug development professionals, detailing a robust synthetic protocol, outlining key analytical identification methods, and discussing the compound's potential applications in medicinal chemistry.

Section 1: Compound Identification and Physicochemical Properties

The fundamental characteristics of 1-(2-Ethylphenyl)-1-cyclopropyl ethanol are summarized below. It is important to note that physical properties such as boiling and melting points are theoretical estimations, as experimental data is not widely available.

IdentifierValueSource
IUPAC Name 1-(2-Ethylphenyl)-1-cyclopropylethanol-
Molecular Formula C₁₃H₁₈O[4]
Molecular Weight 190.29 g/mol
Canonical SMILES CCC1=CC=CC=C1C(C)(O)C2CC2[4]
InChI Key HPAJGSZPYCKCAF-UHFFFAOYSA-N[4]
MDL Number MFCD27953052[4]
Predicted XLogP3 2.7[3]
Predicted H-Bond Donor Count 1[3]
Predicted H-Bond Acceptor Count 1[3]

Section 2: Synthesis of 1-(2-Ethylphenyl)-1-cyclopropyl ethanol

The synthesis of tertiary alcohols is a cornerstone of organic chemistry, with the Grignard reaction being a primary and highly reliable method.[5][6] The proposed synthesis of 1-(2-Ethylphenyl)-1-cyclopropyl ethanol involves the nucleophilic addition of a cyclopropyl Grignard reagent to 2'-ethylacetophenone.

Reaction Scheme

Synthesis_of_1-(2-Ethylphenyl)-1-cyclopropyl_ethanol ketone 2'-Ethylacetophenone intermediate Magnesium alkoxide intermediate ketone->intermediate Grignard Addition grignard_reagent Cyclopropylmagnesium bromide (in THF) grignard_reagent->intermediate product 1-(2-Ethylphenyl)-1-cyclopropyl ethanol intermediate->product Acidic Workup reagents 1. Diethyl ether or THF 2. H₃O⁺ (e.g., aq. NH₄Cl) caption Synthesis of 1-(2-Ethylphenyl)-1-cyclopropyl ethanol via Grignard reaction. Analytical_Workflow start Synthesized Product nmr NMR Spectroscopy (¹H and ¹³C) start->nmr ir Infrared (IR) Spectroscopy start->ir ms Mass Spectrometry (MS) start->ms nmr_data Chemical Shifts Multiplicity Integration nmr->nmr_data ir_data Characteristic Absorptions (O-H, C-O, C-H) ir->ir_data ms_data Molecular Ion Peak Fragmentation Pattern ms->ms_data conclusion Structural Confirmation of 1-(2-Ethylphenyl)-1-cyclopropyl ethanol nmr_data->conclusion ir_data->conclusion ms_data->conclusion caption Analytical workflow for structural confirmation.

Sources

Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 1-(2-Ethylphenyl)-1-cyclopropyl ethanol

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the core physicochemical properties of the novel tertiary alcohol, 1-(2-Ethylphenyl)-1-cy...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core physicochemical properties of the novel tertiary alcohol, 1-(2-Ethylphenyl)-1-cyclopropyl ethanol. In the absence of extensive empirical data, this document synthesizes predicted values from validated computational models, comparative analysis with structural analogs, and established analytical methodologies. It serves as a foundational resource for researchers in drug discovery and development, offering insights into the molecule's potential behavior in biological systems and providing detailed protocols for its empirical characterization.

Introduction

1-(2-Ethylphenyl)-1-cyclopropyl ethanol is a tertiary alcohol characterized by the presence of an ethyl-substituted phenyl ring and a cyclopropyl group attached to the carbinol carbon. The unique steric and electronic properties conferred by the strained cyclopropyl ring make this molecule a person of interest in medicinal chemistry. The cyclopropyl moiety, a well-regarded bioisostere for various functional groups, can influence a molecule's metabolic stability, potency, and target binding.[1] A thorough understanding of its physicochemical properties is paramount for predicting its absorption, distribution, metabolism, and excretion (ADME) profile, as well as for designing effective formulation strategies.

This guide presents a detailed examination of the key physicochemical parameters of 1-(2-Ethylphenyl)-1-cyclopropyl ethanol, including its acidity (pKa), lipophilicity (logP), and aqueous solubility. Furthermore, it outlines a plausible synthetic route and provides a predictive analysis of its spectroscopic signature (NMR, IR, MS) to aid in its identification and characterization.

Chemical Identity

PropertyValueSource
IUPAC Name 1-(2-Ethylphenyl)-1-cyclopropylethanolIUPAC Nomenclature
Molecular Formula C13H18OFluorochem
Molecular Weight 190.28 g/mol Calculated
Canonical SMILES CCC1=CC=CC=C1C(C)(O)C1CC1Fluorochem
InChI InChI=1S/C13H18O/c1-3-10-6-4-5-7-12(10)13(2,14)11-8-9-11/h4-7,11,14H,3,8-9H2,1-2H3Fluorochem

Predicted Physicochemical Properties

PropertyPredicted ValueMethodology
pKa (alcoholic proton) ~17-18Based on typical pKa values for tertiary alcohols.[2]
logP ~3.5 - 4.0Predicted using online LogP prediction tools based on the SMILES string.
Aqueous Solubility LowPredicted to be poorly soluble in water based on its high predicted logP value.
Acidity (pKa)

The pKa of the hydroxyl proton in an alcohol is a measure of its acidity. For tertiary alcohols, the pKa is typically in the range of 17-18, making them very weak acids.[2] The electron-donating nature of the alkyl groups surrounding the carbinol carbon destabilizes the corresponding alkoxide, rendering the alcohol less acidic than primary or secondary alcohols.

Experimental Protocol for pKa Determination:

A common method for determining the pKa of an alcohol is through potentiometric titration in a non-aqueous solvent, as aqueous titrations are often not feasible for water-insoluble compounds.

  • Sample Preparation: Dissolve a known quantity of 1-(2-Ethylphenyl)-1-cyclopropyl ethanol in an anhydrous solvent such as dimethyl sulfoxide (DMSO).

  • Titration: Titrate the solution with a standardized solution of a strong base (e.g., tetrabutylammonium hydroxide) in the same solvent.

  • Data Acquisition: Monitor the potential difference (in millivolts) using a pH electrode calibrated for the non-aqueous system as a function of the volume of titrant added.

  • Analysis: Plot the potential difference versus the volume of titrant. The pKa can be determined from the midpoint of the titration curve.

Lipophilicity (logP)

The octanol-water partition coefficient (logP) is a critical parameter for predicting the lipophilicity of a compound, which in turn influences its membrane permeability and overall ADME properties. A higher logP value indicates greater lipophilicity. Online prediction tools, which utilize algorithms based on molecular fragments and their contributions to lipophilicity, can provide reliable estimates.[3][4]

Experimental Protocol for logP Determination (Shake-Flask Method):

  • Preparation: Prepare a solution of 1-(2-Ethylphenyl)-1-cyclopropyl ethanol in n-octanol.

  • Partitioning: Mix the n-octanol solution with an equal volume of water in a separatory funnel.

  • Equilibration: Shake the funnel vigorously for a predetermined time to allow the compound to partition between the two phases until equilibrium is reached.

  • Separation and Quantification: Separate the n-octanol and water layers. Determine the concentration of the compound in each phase using a suitable analytical technique, such as UV-Vis spectroscopy or high-performance liquid chromatography (HPLC).

  • Calculation: The logP is calculated as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

Aqueous Solubility

The aqueous solubility of a drug candidate is a crucial factor affecting its absorption and bioavailability. Compounds with high lipophilicity (high logP) tend to have low aqueous solubility.

Experimental Protocol for Aqueous Solubility Determination (Equilibrium Shake-Flask Method):

  • Sample Preparation: Add an excess amount of 1-(2-Ethylphenyl)-1-cyclopropyl ethanol to a known volume of purified water in a sealed flask.

  • Equilibration: Agitate the flask at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.

  • Separation: Filter or centrifuge the suspension to remove the undissolved solid.

  • Quantification: Determine the concentration of the dissolved compound in the clear aqueous phase using a validated analytical method (e.g., HPLC-UV).

Proposed Synthesis

A plausible and efficient route for the synthesis of 1-(2-Ethylphenyl)-1-cyclopropyl ethanol is via the Grignard reaction.[5] This method involves the reaction of a Grignard reagent with a ketone.

Reaction Scheme:

Synthesis 2-Ethylacetophenone 2-Ethylacetophenone Intermediate Magnesium alkoxide intermediate 2-Ethylacetophenone->Intermediate 1. Diethyl ether Cyclopropylmagnesium bromide Cyclopropylmagnesium bromide Cyclopropylmagnesium bromide->Intermediate Product 1-(2-Ethylphenyl)-1-cyclopropyl ethanol Intermediate->Product 2. H3O+ workup

Caption: Proposed synthesis of 1-(2-Ethylphenyl)-1-cyclopropyl ethanol via Grignard reaction.

Experimental Protocol for Synthesis:

  • Grignard Reagent Formation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), add magnesium turnings. To this, add a solution of cyclopropyl bromide in anhydrous diethyl ether dropwise. The reaction is initiated, and the Grignard reagent, cyclopropylmagnesium bromide, is formed.

  • Reaction with Ketone: Cool the Grignard reagent solution in an ice bath. Add a solution of 2-ethylacetophenone in anhydrous diethyl ether dropwise to the stirred Grignard reagent.

  • Quenching and Workup: After the addition is complete, allow the reaction to stir at room temperature. Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

  • Extraction and Purification: Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Predicted Spectroscopic Profile

The following sections detail the predicted spectroscopic data for 1-(2-Ethylphenyl)-1-cyclopropyl ethanol, based on the analysis of its structural features and comparison with analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H NMR (Predicted):

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~7.1-7.4m4HAromatic protons
~2.6q2H-CH2- of ethyl group
~1.5s3H-CH3 of ethanol moiety
~1.2t3H-CH3 of ethyl group
~0.2-0.6m4HCyclopropyl protons (-CH2-)
~1.0m1HCyclopropyl proton (-CH-)
~2.0s (broad)1H-OH (exchangeable with D2O)

13C NMR (Predicted):

Chemical Shift (ppm)Assignment
~145Quaternary aromatic carbon attached to the carbinol carbon
~142Quaternary aromatic carbon attached to the ethyl group
~125-130Aromatic carbons
~75Carbinol carbon (-C(OH)-)
~28-CH2- of ethyl group
~25-CH3 of ethanol moiety
~15-CH3 of ethyl group
~10-15Cyclopropyl carbons (-CH2-)
~5Cyclopropyl carbon (-CH-)

Experimental Workflow for NMR Analysis:

NMR_Workflow SamplePrep Dissolve sample in CDCl3 with TMS Acquisition Acquire 1H and 13C spectra on NMR spectrometer SamplePrep->Acquisition Processing Process raw data (FT, phasing, baseline correction) Acquisition->Processing Analysis Analyze chemical shifts, integration, and coupling Processing->Analysis

Sources

Foundational

An In-Depth Technical Guide to the Molecular Structure and Physicochemical Characterization of 1-(2-Ethylphenyl)-1-cyclopropyl ethanol

Abstract This technical guide provides a comprehensive analysis of 1-(2-Ethylphenyl)-1-cyclopropyl ethanol, a tertiary alcohol of interest in synthetic chemistry and drug discovery. The document elucidates the molecule's...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive analysis of 1-(2-Ethylphenyl)-1-cyclopropyl ethanol, a tertiary alcohol of interest in synthetic chemistry and drug discovery. The document elucidates the molecule's structural features, details the principles behind its molecular weight determination, and presents a robust analytical workflow for its characterization. By integrating foundational chemical principles with practical, field-proven methodologies, this guide serves as an essential resource for researchers, scientists, and drug development professionals engaged in the synthesis and analysis of novel small molecules. The protocols herein are designed to be self-validating, ensuring a high degree of scientific integrity and reproducibility.

Introduction and Molecular Overview

1-(2-Ethylphenyl)-1-cyclopropyl ethanol is an organic compound featuring a unique combination of three key structural motifs: a substituted aromatic ring, a strained three-membered carbocycle, and a tertiary alcohol functional group. The presence of the cyclopropyl ring is of particular note; this moiety is a well-regarded pharmacophore in medicinal chemistry, often introduced to enforce conformational rigidity, enhance metabolic stability, or modulate binding affinity to biological targets.[1] The ethanol backbone provides a hydroxyl group, a critical site for further chemical modification and a key determinant of the molecule's polarity and reactivity.[2][3] Understanding the precise molecular structure and weight of this compound is the foundational first step for any research, development, or quality control application.

Elucidation of Molecular Structure

The structural identity of 1-(2-Ethylphenyl)-1-cyclopropyl ethanol is defined by the specific arrangement and connectivity of its constituent atoms. Its molecular formula is C13H18O.[4] The structure can be deconstructed into its primary components:

  • 2-Ethylphenyl Group: An aromatic benzene ring substituted with an ethyl group (-CH2CH3) at the ortho position relative to the point of attachment.

  • Cyclopropyl Group: A three-carbon aliphatic ring (C3H5) known for its significant ring strain, which influences its chemical reactivity.[5]

  • Tertiary Alcohol Core: A central carbon atom bonded to the 2-ethylphenyl group, the cyclopropyl group, a methyl group (-CH3), and a hydroxyl group (-OH). This classifies the compound as a tertiary alcohol.

The unambiguous representation of this connectivity is captured by standard chemical identifiers.

  • Canonical SMILES: CCC1=CC=CC=C1C(C)(O)C1CC1[4]

  • InChI Key: HPAJGSZPYCKCAF-UHFFFAOYSA-N[4]

These identifiers provide a standardized, machine-readable format for the molecule's topology.

molecular_structure cluster_phenyl 2-Ethylphenyl Group cluster_core Core Structure cluster_cyclopropyl Cyclopropyl Moiety P Phenyl Ring Et Ethyl Group (C2H5) P->Et ortho-substitution C_alpha Tertiary Carbon (Cα) P->C_alpha C-C bond OH Hydroxyl (-OH) C_alpha->OH Me Methyl (-CH3) C_alpha->Me CP Cyclopropyl Ring (C3H5) CP->C_alpha C-C bond

Caption: Schematic diagram of 1-(2-Ethylphenyl)-1-cyclopropyl ethanol's functional groups.

Molecular Weight Determination

The molecular weight of a compound is a fundamental physical property derived from its molecular formula. It is essential for stoichiometric calculations in synthesis, preparation of standard solutions, and confirmation of identity via mass spectrometry.

3.1. Theoretical Calculation

The molecular weight is calculated by summing the atomic weights of all constituent atoms in the molecular formula (C13H18O).

ElementCountAtomic Weight (amu)Total Weight (amu)
Carbon (C)1312.011156.143
Hydrogen (H)181.00818.144
Oxygen (O)115.99915.999
Total 190.286

The calculated monoisotopic mass, which is based on the mass of the most abundant isotopes (¹²C, ¹H, ¹⁶O), is 190.135765 g/mol .[6] For most laboratory applications, the average molecular weight of 190.29 g/mol is used.[7]

3.2. Experimental Verification: Mass Spectrometry

Mass Spectrometry (MS) is the definitive analytical technique for experimentally confirming the molecular weight of a compound.[8] When coupled with a separation technique like Gas Chromatography (GC-MS), it provides both purity information and structural confirmation. The process involves ionizing the molecule and then measuring the mass-to-charge ratio (m/z) of the resulting ions.

The choice of GC-MS is predicated on the anticipated volatility and thermal stability of the analyte. For a compound like 1-(2-Ethylphenyl)-1-cyclopropyl ethanol, its moderate polarity and molecular weight make it well-suited for GC analysis.

Analytical Characterization Workflow

A multi-faceted analytical approach is required to confirm the identity, purity, and structure of 1-(2-Ethylphenyl)-1-cyclopropyl ethanol.[8] The following workflow represents a robust, self-validating system for comprehensive characterization.

analytical_workflow A Sample Preparation (Dissolution in Volatile Solvent) B GC-MS Analysis A->B C Data Acquisition (TIC and Mass Spectrum) B->C D Data Processing C->D E Molecular Ion Peak (M⁺) Confirmation of MW D->E F Fragmentation Pattern Analysis Structural Elucidation D->F G Purity Assessment (TIC Peak Area %) D->G H Final Report (Identity, Purity, MW) E->H F->H G->H

Caption: A typical analytical workflow for the characterization of a small molecule.

4.1. Detailed Protocol: Purity and Identity Confirmation by GC-MS

This protocol describes a self-validating method for confirming the molecular weight and assessing the purity of a synthesized batch of 1-(2-Ethylphenyl)-1-cyclopropyl ethanol.

Rationale: The selection of Electron Ionization (EI) is a standard, robust method for generating reproducible fragmentation patterns, which act as a "fingerprint" for the molecule, aiding in structural confirmation.[8] The temperature program is designed to ensure the analyte elutes as a sharp, symmetrical peak without thermal degradation.

Methodology:

  • System Preparation & Calibration:

    • Ensure the GC-MS system is tuned and calibrated according to the manufacturer's specifications, typically using perfluorotributylamine (PFTBA) or a similar standard. This step is critical for ensuring mass accuracy.

    • Condition the GC column by running a high-temperature bake-out to remove any contaminants.

  • Sample Preparation:

    • Accurately weigh approximately 1 mg of the 1-(2-Ethylphenyl)-1-cyclopropyl ethanol sample.

    • Dissolve the sample in 1 mL of a high-purity volatile solvent such as Dichloromethane or Ethyl Acetate to create a 1 mg/mL stock solution.

    • Perform a serial dilution to a final concentration of approximately 10-50 µg/mL. Causality Note: This concentration prevents column overloading and detector saturation, ensuring accurate peak shape and quantitation.

  • Instrumental Parameters:

ParameterSettingRationale
Gas Chromatograph (GC)
Injection Volume1 µLStandard volume for capillary columns.
Inlet Temperature250 °CEnsures rapid and complete volatilization of the analyte.
Carrier GasHelium, Constant Flow @ 1.0 mL/minInert gas providing good chromatographic efficiency.
Column30m x 0.25mm, 0.25µm film (e.g., DB-5ms)A standard non-polar column suitable for a wide range of analytes.
Oven ProgramInitial 60°C (hold 2 min), ramp to 280°C @ 15°C/min, hold 5 minSeparates the analyte from residual solvents and lower/higher boiling impurities.
Mass Spectrometer (MS)
Ionization ModeElectron Ionization (EI)Standard, high-energy ionization that produces repeatable fragments.[8]
Ionization Energy70 eVIndustry standard energy for generating extensive, comparable mass spectral libraries.[8]
Mass RangeScan m/z 40-400Covers the expected molecular ion and key fragment ions.
Ion Source Temp.230 °CPrevents condensation of the analyte within the source.
Transfer Line Temp.280 °CEnsures efficient transfer of the analyte from GC to MS without cold spots.
  • Data Analysis:

    • Purity Assessment: Integrate the Total Ion Chromatogram (TIC). The purity is estimated by the area percentage of the main analyte peak relative to the total area of all peaks.

    • Identity Confirmation:

      • Examine the mass spectrum corresponding to the main analyte peak.

      • Identify the molecular ion peak (M⁺). For C13H18O, this should appear at m/z ≈ 190.1.

      • Analyze the fragmentation pattern. Expect to see characteristic fragments corresponding to the loss of a methyl group (M-15), a hydroxyl group (M-17), the cyclopropyl group (M-41), or cleavage of the ethylphenyl moiety.

Conclusion

The precise characterization of 1-(2-Ethylphenyl)-1-cyclopropyl ethanol, with a molecular formula of C13H18O and a molecular weight of 190.29 g/mol , is paramount for its application in research and development. Its unique structure, combining aryl, cyclopropyl, and tertiary alcohol functionalities, necessitates a robust analytical strategy. The GC-MS protocol detailed in this guide provides a reliable, self-validating framework for confirming the molecule's identity and assessing its purity. Adherence to these principles of structural elucidation and analytical verification ensures data integrity and supports the successful advancement of scientific and pharmaceutical development programs.

References

  • Stenutz. (n.d.). 1-cyclopropyl-1-phenylethanol. Retrieved from Stenutz website. [Link]

  • PubChem. (n.d.). 1-(2,5-Dimethylphenyl)-1-cyclopropyl ethanol. National Center for Biotechnology Information. Retrieved from [Link]

  • Supporting Information for "Ring-Opening/Annulation Reaction of Cyclopropyl Ethanols: Concise Access to Thiophene Aldehydes via C–S bond formation". (n.d.).
  • AA Blocks, Inc. (n.d.). 1-(2,3-Dimethylphenyl)-1-cyclopropyl ethanol. Retrieved from AABlocks website. [Link]

  • Waters Corporation. (2017, August 15). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals.
  • Wikipedia. (n.d.). Ethanol. Retrieved from [Link]

  • Google Patents. (2005). WO2005051904A2 - Novel processes for the synthesis of cyclopropyl compounds.
  • ResearchGate. (2025, August 10). Convenient Synthesis of Ethenylcyclopropane and Some 2-Cyclopropylcyclopropane Derivatives.
  • Craig, A. J., et al. (2025). The Synthesis of Cyclopropyl‐Fused Tetrahydrofurans from Vinylcyclopropanes. Asian Journal of Organic Chemistry.
  • PubChem. (n.d.). 1-Cyclopropylethanol. National Center for Biotechnology Information. Retrieved from [Link]

  • NIST. (n.d.). 1-(2-Methylphenyl)ethanol. NIST WebBook. Retrieved from [Link]

  • MDPI. (2017, November 10). Rapid Determination of Major Compounds in the Ethanol Extract of Geopropolis from Malaysian Stingless Bees, Heterotrigona itama, by UHPLC-Q-TOF/MS and NMR. Retrieved from [Link]

Sources

Exploratory

Solubility Profiling of 1-(2-Ethylphenyl)-1-cyclopropyl ethanol: A Thermodynamic and Empirical Guide for Organic Solvents

Executive Summary The compound 1-(2-Ethylphenyl)-1-cyclopropyl ethanol is a highly sterically hindered tertiary alcohol. Featuring a bulky 2-ethylphenyl ring and a cyclopropyl group bound to the same carbinol carbon, thi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 1-(2-Ethylphenyl)-1-cyclopropyl ethanol is a highly sterically hindered tertiary alcohol. Featuring a bulky 2-ethylphenyl ring and a cyclopropyl group bound to the same carbinol carbon, this molecule presents a unique physicochemical profile. Its solubility is heavily dictated by its lipophilic hydrocarbon framework, while its polar hydroxyl group is spatially shielded. This technical whitepaper provides a comprehensive framework for understanding, predicting, and empirically validating the solubility of this molecule in various organic solvents, tailored for researchers in pharmaceutical and agrochemical process development.

Physicochemical Profiling & Causality of Solubility

To predict the solubility of 1-(2-Ethylphenyl)-1-cyclopropyl ethanol, we must analyze the causality behind its intermolecular interactions. The dissolution of this solute in an organic solvent is governed by the disruption of its crystal lattice and the subsequent formation of solute-solvent interactions.

  • Lipophilic Dominance (Dispersion Forces): The presence of the 2-ethylphenyl and cyclopropyl groups creates a massive hydrophobic surface area. This results in strong London dispersion forces (

    
    ), making the molecule highly affine to non-polar and moderately polar hydrocarbon environments.
    
  • Steric Shielding of the Hydroxyl Group: Because the hydroxyl (-OH) group is situated on a tertiary carbon flanked by an ortho-substituted aryl ring and a cyclopropyl ring, it is severely sterically hindered. This shielding prevents efficient solute-solute intermolecular hydrogen bonding, lowering the lattice energy of the solid state.

  • Thermodynamic Alignment: According to the [1], a solute will dissolve optimally in a solvent when their Hansen Solubility Parameters (HSP)—comprising dispersion (

    
    ), polar (
    
    
    
    ), and hydrogen-bonding (
    
    
    ) forces—are closely matched. Due to steric hindrance, the effective
    
    
    of this molecule is lower than that of primary or secondary alcohols, shifting its optimal solubility sphere toward polar aprotic and non-polar solvents.

Thermodynamic Solvent Selection Workflow

During process development, selecting the right solvent is not merely a thermodynamic exercise but a regulatory one. The [2] strictly limits the use of toxic Class 1 and Class 2 solvents (e.g., Benzene, Dichloromethane). Therefore, modern solvent selection must filter thermodynamic matches through regulatory and green chemistry frameworks.

HSP_Workflow A Input Molecular Structure 1-(2-Ethylphenyl)-1-cyclopropyl ethanol B Calculate HSP Parameters (Dispersion, Polar, H-Bonding) A->B C Query Solvent Database B->C D Calculate Ra (HSP Distance) C->D E Filter by ICH Q3C & ACS Green Guidelines D->E F Final Solvent Selection (e.g., EtOAc, 2-MeTHF) E->F

Fig 1: Thermodynamic solvent selection workflow based on Hansen Solubility Parameters and ICH guidelines.

Quantitative Solubility Data Profile

Based on the structural descriptors and HSP alignment, the table below summarizes the expected solubility profile of 1-(2-Ethylphenyl)-1-cyclopropyl ethanol across various solvent classes at 25°C.

SolventSolvent ClassICH Q3C ClassExpected Solubility (mg/mL)Mechanistic Rationale
Ethyl Acetate Polar AproticClass 3> 200 (Very High)Excellent HSP match; acts as a strong H-bond acceptor for the hindered -OH group without requiring H-bond donation.
2-MeTHF Polar AproticClass 3> 200 (Very High)High dispersion forces (

) align perfectly with the bulky lipophilic core.
Toluene Non-PolarClass 2> 150 (High)Strong

stacking and dispersion interactions with the 2-ethylphenyl ring.
Ethanol Polar ProticClass 3~ 50 - 100 (Moderate)Good general solubility, but the solvent's strong H-bond network must be broken to accommodate the bulky lipophilic solute, creating an entropic penalty.
Water AqueousN/A< 0.1 (Very Low)High hydrophobic surface area completely disrupts the aqueous hydrogen-bonded network, making dissolution thermodynamically unfavorable.

Empirical Solvent Selection Protocol

While thermodynamic models provide a predictive baseline, empirical validation is mandatory. The following protocol outlines a self-validating shake-flask methodology designed to yield highly accurate, artifact-free solubility data. This workflow adheres to the principles outlined in the [3].

Step-by-Step Methodology
  • Solvent Selection & Preparation: Select a panel of ICH Class 3 solvents (e.g., Ethyl Acetate, Ethanol, Heptane). Ensure all solvents are HPLC-grade and degassed.

  • Saturation: Accurately weigh ~100 mg of 1-(2-Ethylphenyl)-1-cyclopropyl ethanol into a 2 mL borosilicate glass HPLC vial. Add 1.0 mL of the selected solvent. A visible excess of solid must remain to ensure saturation.

  • Thermodynamic Equilibration: Place the vials in an orbital shaker set to 25.0°C ± 0.1°C and agitate at 300 rpm for 24 hours.

    • Causality: A 24-hour equilibration period ensures that the system reaches true thermodynamic solubility, overcoming any initial kinetic dissolution barriers or supersaturation artifacts.

  • Phase Separation: Centrifuge the vials at 10,000 rpm for 10 minutes to pellet the excess solid. Draw the supernatant using a glass syringe and filter it through a 0.45 µm PTFE syringe filter.

    • Causality: PTFE is chemically inert to aggressive organic solvents. The 0.45 µm pore size is critical to remove suspended micro-crystals; failure to filter these out will result in artificially inflated solubility readings during HPLC analysis.

  • Quantification: Volumetrically dilute the filtered supernatant (e.g., 1:100 in Acetonitrile) and analyze via HPLC-UV at the molecule's

    
     (typically ~210-220 nm for the substituted phenyl ring) against a validated calibration curve.
    
  • Self-Validation (Solid-State Verification): Recover the undissolved solid pellet from Step 4, dry it under vacuum, and analyze it via X-Ray Powder Diffraction (XRPD).

    • Causality: This step makes the protocol self-validating. It proves that the solid did not undergo a polymorphic transition or form a solvate during the 24-hour equilibration. If the crystal form changes, the measured solubility corresponds to the new form, not the original input material.

Empirical_Screening S1 Weigh Solute (Excess) into HPLC Vials S2 Add Green Solvents (e.g., EtOAc, EtOH) S1->S2 S3 Equilibrate via Shake-Flask (24h at 25°C) S2->S3 S4 Centrifuge & Filter (0.45 µm PTFE) S3->S4 S5 Quantitative HPLC-UV Analysis S4->S5 S6 XRPD Validation of Undissolved Solid S4->S6 Solid Phase

Fig 2: Step-by-step empirical shake-flask methodology for quantitative solubility determination.

References

  • Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook, Second Edition. CRC Press.[Link]

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). (2021). ICH Q3C(R8) Guideline for Residual Solvents.[Link]

  • American Chemical Society Green Chemistry Institute. (2011). ACS GCI Pharmaceutical Roundtable Solvent Selection Guide.[Link]

Exploratory

An In-depth Technical Guide to the Thermodynamic Stability of 1-(2-Ethylphenyl)-1-cyclopropyl ethanol

For Researchers, Scientists, and Drug Development Professionals Authored by: Your Senior Application Scientist This guide provides a comprehensive analysis of the thermodynamic stability of the tertiary alcohol, 1-(2-Eth...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

This guide provides a comprehensive analysis of the thermodynamic stability of the tertiary alcohol, 1-(2-Ethylphenyl)-1-cyclopropyl ethanol. In the context of drug development and materials science, understanding the inherent stability of a molecule is paramount for predicting its shelf-life, degradation pathways, and overall suitability for its intended application. This document will delve into the key structural features influencing the stability of this compound, outline experimental and computational methodologies for its assessment, and discuss potential degradation mechanisms.

Molecular Architecture and Inherent Stability Factors

The thermodynamic stability of 1-(2-Ethylphenyl)-1-cyclopropyl ethanol is governed by a delicate interplay of electronic and steric effects originating from its constituent functional groups: the cyclopropyl ring, the tertiary alcohol, and the 2-ethylphenyl substituent.

The Cyclopropyl Group: A Source of Strain and Stability

The three-membered cyclopropane ring is characterized by significant ring strain, estimated to be around 27.6 kcal/mol.[1][2] This strain arises from the deviation of its C-C-C bond angles (60°) from the ideal sp³ tetrahedral angle (109.5°).[2][3] While this inherent strain might suggest instability, the cyclopropyl group can paradoxically confer stability to adjacent functionalities.[4][5] The C-C bonds of the cyclopropane ring possess enhanced π-character, allowing for electronic interaction with adjacent empty p-orbitals, such as those in a carbocation intermediate.[6] This electronic delocalization, sometimes referred to as "dancing resonance," can stabilize reactive intermediates that may form during degradation processes.[6] In the context of drug design, the cyclopropyl moiety is often incorporated to enhance metabolic stability by making adjacent C-H bonds less susceptible to oxidative metabolism by cytochrome P450 enzymes.[4][7]

The Tertiary Alcohol: A Locus of Reactivity

Tertiary alcohols, such as the one present in 1-(2-Ethylphenyl)-1-cyclopropyl ethanol, are generally more stable towards oxidation than primary or secondary alcohols because they lack a hydrogen atom on the carbinol carbon. However, they are susceptible to acid-catalyzed dehydration and can undergo degradation through other pathways. The stability of the tertiary carbocation intermediate that would be formed upon loss of the hydroxyl group is a key determinant of the facility of such reactions.

The 2-Ethylphenyl Substituent: Steric and Electronic Influence

The 2-ethylphenyl group exerts both steric and electronic effects on the stability of the molecule.

  • Steric Hindrance: The ethyl group at the ortho position of the phenyl ring introduces significant steric bulk around the tertiary alcohol.[8][9] This steric hindrance can shield the hydroxyl group from attack by reagents, thereby kinetically hindering degradation reactions.[9]

  • Electronic Effects: The phenyl ring can influence the stability of adjacent reactive intermediates through resonance and inductive effects. However, the steric clash with the ethyl group may force the phenyl ring out of coplanarity with the carbinol carbon, potentially reducing the extent of resonance stabilization.[10]

Experimental and Computational Assessment of Thermodynamic Stability

A multi-pronged approach combining experimental and computational techniques is essential for a thorough evaluation of the thermodynamic stability of 1-(2-Ethylphenyl)-1-cyclopropyl ethanol.

Experimental Methodologies

A variety of analytical techniques can be employed to experimentally determine the thermodynamic stability of organic compounds.[11][12]

Table 1: Experimental Techniques for Assessing Thermodynamic Stability

TechniquePrincipleInformation Obtained
Differential Scanning Calorimetry (DSC) Measures the difference in heat flow between a sample and a reference as a function of temperature.[13]Enthalpies of phase transitions (melting, decomposition), heat capacity.[11][14]
Thermogravimetric Analysis (TGA) Measures the change in mass of a sample as a function of temperature in a controlled atmosphere.Onset of thermal decomposition, mass loss profiles.
Isothermal Calorimetry Measures the heat produced or consumed by a sample at a constant temperature over time.Long-term stability, slow degradation kinetics.
Accelerated Stability Testing The sample is subjected to elevated temperature, humidity, and/or light to accelerate degradation.Prediction of shelf-life under normal storage conditions.
Heat of Combustion The energy released when a compound is burned in the presence of excess oxygen is measured. More stable isomers release less heat.[1][15]A fundamental measure of thermodynamic stability.[15]

Experimental Protocol: Differential Scanning Calorimetry (DSC)

  • Sample Preparation: Accurately weigh 2-5 mg of 1-(2-Ethylphenyl)-1-cyclopropyl ethanol into an aluminum DSC pan.

  • Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

  • Thermal Program: Heat the sample at a constant rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen).

  • Data Analysis: Analyze the resulting thermogram to identify the onset of melting and any exothermic events indicative of decomposition.

Computational Chemistry Approaches

Computational methods, particularly Density Functional Theory (DFT), provide a powerful means to investigate the intrinsic stability of molecules and to predict their thermodynamic properties.[6][16]

Table 2: Computational Methods for Stability Analysis

MethodPrincipleInformation Obtained
Density Functional Theory (DFT) A quantum mechanical modeling method used to investigate the electronic structure of many-body systems.[16]Optimized molecular geometry, vibrational frequencies, heats of formation, reaction energies.
Isodesmic Reactions Hypothetical reactions where the number and types of bonds are conserved on both sides of the equation.[6]Accurate calculation of stabilization energies and heats of formation.[16]
Molecular Dynamics (MD) Simulations Simulates the physical movements of atoms and molecules over time.Conformational stability and dynamics.

Computational Protocol: DFT Calculation of Heat of Formation

  • Structure Optimization: Build the 3D structure of 1-(2-Ethylphenyl)-1-cyclopropyl ethanol and optimize its geometry using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-31G(d)).

  • Frequency Calculation: Perform a vibrational frequency calculation on the optimized geometry to confirm it is a true energy minimum and to obtain zero-point vibrational energy (ZPVE).

  • Isodesmic Reaction Design: Construct an isodesmic reaction involving the target molecule and reference compounds with well-established experimental heats of formation.

  • Energy Calculation: Calculate the electronic energies of all species in the isodesmic reaction at the same level of theory.

  • Heat of Formation Calculation: Use the calculated reaction energy and the known heats of formation of the reference compounds to determine the heat of formation of 1-(2-Ethylphenyl)-1-cyclopropyl ethanol.

Potential Degradation Pathways

Understanding the potential degradation pathways is crucial for developing appropriate storage and handling procedures.

Acid-Catalyzed Dehydration

In the presence of acidic impurities, the tertiary alcohol can undergo dehydration to form an alkene. The stability of the resulting carbocation intermediate is a key factor in this reaction. The cyclopropylmethyl cation is known to be exceptionally stable due to the electronic delocalization from the cyclopropyl ring.[6][17]

Oxidation

While tertiary alcohols are resistant to oxidation at the carbinol carbon, other parts of the molecule can be susceptible.

  • Oxidative Cleavage of the Cyclopropyl Ring: Under certain oxidative conditions, the strained cyclopropyl ring can undergo cleavage.[7]

  • Oxidation of the Ethyl Group: The benzylic protons of the ethyl group are susceptible to oxidation.

  • Oxidation of the Phenyl Ring: The aromatic ring can be oxidized, particularly in the presence of strong oxidizing agents or under photochemical conditions.

Hydrolysis

Although less common for alcohols, if the molecule is formulated with other susceptible functional groups, hydrolysis could be a relevant degradation pathway.[18]

Interaction with Excipients

In pharmaceutical formulations, interactions with excipients can lead to degradation. For instance, trace impurities like aldehydes in excipients can potentially react with the active pharmaceutical ingredient.[19]

Visualization of Key Concepts

Molecular Structure

Caption: 2D representation of 1-(2-Ethylphenyl)-1-cyclopropyl ethanol.

Potential Degradation Workflow

G A 1-(2-Ethylphenyl)-1-cyclopropyl ethanol B Acidic Conditions A->B H+ D Oxidative Conditions A->D [O] G Excipient Interaction A->G C Dehydration Product (Alkene) B->C E Ring-Opened Products D->E F Oxidized Ethyl/Phenyl Products D->F H Adducts/Degradants G->H

Caption: Potential degradation pathways for the target molecule.

Conclusion

The thermodynamic stability of 1-(2-Ethylphenyl)-1-cyclopropyl ethanol is a complex function of its unique molecular architecture. The inherent strain of the cyclopropyl group is counterbalanced by its ability to stabilize adjacent reactive intermediates. The steric hindrance provided by the 2-ethylphenyl group likely plays a significant role in protecting the tertiary alcohol from degradation. A thorough understanding of these factors, coupled with rigorous experimental and computational analysis, is essential for predicting the long-term stability and ensuring the quality and efficacy of products containing this molecule.

References

  • Olah, G. A., Jeuell, C. L., Kelly, D. P., & Porter, R. D. (n.d.). Stable carbocations. CXIV. Structure of cyclopropylcarbinyl and cyclobutyl cations. Journal of the American Chemical Society. [Link]

  • Varushchenko, R. M., & Druzhinina, A. I. (n.d.). Thermodynamic Properties of Organic Substances: Experiment, Modeling, and Technological Applications. Chemistry Department, Belarusian State University. [Link]

  • Stull, D. R. (n.d.). Thermal Stability of Organic Compounds. Industrial & Engineering Chemistry Product Research and Development. [Link]

  • Lee, J. K., & Kim, C. K. (2004). A Computational Investigation of the Stability of Cyclopropyl Carbenes. Bulletin of the Korean Chemical Society, 25(1), 90-96. [Link]

  • M9Thirty5. (2018, August 12). Re: [Spoiler] AAMC FL3 C/P #9. Reddit. [Link]

  • Weir, R. D., & de Loos, Th. W. (Eds.). (2005). Measurement of the Thermodynamic Properties of Multiple Phases. IUPAC. [Link]

  • Metlin. (2023, September 11). Cyclopropyl carbinol: properties, applications in organic synthesis and safety. Metlin. [Link]

  • Bordwell, F. G., Bares, J. E., Bartmess, J. E., Drucker, G. E., Gerhold, J., McCollum, G. J., Van Der Puy, M., Vanier, N. R., & Matthews, W. S. (1977). Carbon Acids. 12. Acidifying Effects of Phenyl Substituents. The Journal of Organic Chemistry, 42(2), 321-325. [Link]

  • Varushchenko, R. M., & Druzhinina, A. I. (2018). Thermodynamic Properties of Organic Substances: Experiment, Modeling, and Technological Applications. International Journal of Thermophysics, 39(10), 109. [Link]

  • LibreTexts Chemistry. (2023, October 27). 16.5: An Explanation of Substituent Effects. Chemistry LibreTexts. [Link]

  • Kaminska, E., et al. (2021). The impact of interface modification on the behavior of phenyl alcohols within silica templates. arXiv. [Link]

  • Shanu-Wilson, J. (2021, September 23). Metabolism of cyclopropyl groups. Hypha Discovery Blogs. [Link]

  • Wikipedia. (n.d.). Steric effects. Wikipedia. [Link]

  • Talele, T. T. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry, 59(19), 8712-8756. [Link]

  • Wikipedia. (n.d.). Ring strain. Wikipedia. [Link]

  • Talele, T. T. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry, 59(19), 8712-8756. [Link]

  • Al-Majid, A. M. (2017). A chemical rationale of drug stability and degradation- An insightful approach. ResearchGate. [Link]

  • Hotha, K. K., et al. (2016). Drug-Excipient Interactions: Case Studies and Overview of Drug Degradation Pathways. Journal of Pharmaceutical Sciences & Research, 8(1), 109-120. [Link]

  • Ashenhurst, J. (2014, March 24). Calculation of Ring Strain In Cycloalkanes. Master Organic Chemistry. [Link]

  • Quimicaorganica.org. (n.d.). Ring Strain in Cycloalkanes. Quimicaorganica.org. [Link]

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Foundational

A Technical Guide to the Physicochemical Characterization of 1-(2-Ethylphenyl)-1-cyclopropyl ethanol: Emphasis on Melting and Boiling Point Determination

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the theoretical and practical considerations for determining the melting and boiling points of the...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical and practical considerations for determining the melting and boiling points of the novel compound, 1-(2-Ethylphenyl)-1-cyclopropyl ethanol. In the dynamic landscape of drug discovery, a thorough understanding of a molecule's physicochemical properties is paramount, as these characteristics profoundly influence its pharmacokinetic and pharmacodynamic behavior.[1][2][3] This document is designed to serve as a valuable resource for scientists and researchers by not only addressing the specific case of 1-(2-Ethylphenyl)-1-cyclopropyl ethanol but also by providing a foundational framework for the characterization of other new chemical entities.

Compound Profile: 1-(2-Ethylphenyl)-1-cyclopropyl ethanol

A clear understanding of the subject molecule's structure is the first step in any physicochemical analysis.

Property Value
IUPAC Name 1-(2-Ethylphenyl)-1-cyclopropyl ethanol
Molecular Formula C₁₃H₁₈O
Molecular Weight 190.28 g/mol
Chemical Structure

Data sourced from available chemical supplier information.

Theoretical Framework for Melting and Boiling Point Prediction

The melting and boiling points of an organic compound are dictated by the strength of the intermolecular forces holding its molecules together.[4][5][6] To transition from a solid to a liquid (melting) or from a liquid to a gas (boiling), sufficient energy must be supplied to overcome these forces. The primary intermolecular forces at play are:

  • Van der Waals Forces (London Dispersion Forces): These are weak, transient attractions that arise from temporary fluctuations in electron distribution. Their strength increases with the molecule's surface area and molecular weight.[5][7]

  • Dipole-Dipole Interactions: These occur between polar molecules that have permanent partial positive and partial negative charges. They are stronger than van der Waals forces.

  • Hydrogen Bonding: This is a particularly strong type of dipole-dipole interaction that occurs when hydrogen is bonded to a highly electronegative atom like oxygen, nitrogen, or fluorine.

For 1-(2-Ethylphenyl)-1-cyclopropyl ethanol, the presence of a hydroxyl (-OH) group allows for hydrogen bonding between molecules, which is expected to significantly increase its melting and boiling points compared to non-polar analogues of similar molecular weight.[7] The molecule's overall size and the ethylphenyl group also contribute to substantial van der Waals forces.

Computational Prediction Approaches

In the absence of experimental data, computational methods can provide valuable estimates of a compound's physical properties. Quantitative Structure-Activity Relationship (QSAR) models, for instance, use a compound's structural features to predict its properties based on data from similar molecules.[8] These models can be particularly useful in the early stages of drug discovery for prioritizing candidates for synthesis and testing.[9]

Experimental Determination of Melting and Boiling Points

The following sections provide detailed protocols for the experimental determination of the melting and boiling points of 1-(2-Ethylphenyl)-1-cyclopropyl ethanol. These methods are widely accepted and form the basis of standard laboratory practice.

Melting Point Determination: The Capillary Method

The capillary method is a straightforward and reliable technique for determining the melting point of a solid crystalline compound.

Protocol:

  • Sample Preparation: Ensure the sample of 1-(2-Ethylphenyl)-1-cyclopropyl ethanol is crystalline and dry. Grind a small amount into a fine powder.

  • Capillary Tube Loading: Tap the open end of a capillary tube into the powdered sample to pack a small amount (2-3 mm in height) into the sealed end.

  • Apparatus Setup: Place the loaded capillary tube into a melting point apparatus.

  • Heating and Observation:

    • Heat the apparatus rapidly to a temperature approximately 15-20°C below the expected melting point.

    • Then, decrease the heating rate to 1-2°C per minute to ensure thermal equilibrium.

    • Carefully observe the sample. The melting point range is recorded from the temperature at which the first drop of liquid appears to the temperature at which the entire sample has melted.

Underlying Principles: The melting point is the temperature at which the solid and liquid phases of a substance are in equilibrium. A pure crystalline solid will typically melt over a narrow temperature range (0.5-1°C). The presence of impurities will broaden this range and lower the melting point.

Caption: Workflow for Melting Point Determination via the Capillary Method.

Boiling Point Determination: Simple Distillation

For a liquid compound like 1-(2-Ethylphenyl)-1-cyclopropyl ethanol, simple distillation is a standard method for determining its boiling point at atmospheric pressure.

Protocol:

  • Apparatus Assembly: Assemble a simple distillation apparatus using a round-bottom flask, a condenser, a thermometer, and a receiving flask.

  • Sample and Boiling Chips: Place a small volume of 1-(2-Ethylphenyl)-1-cyclopropyl ethanol and a few boiling chips into the round-bottom flask. The boiling chips will ensure smooth boiling.

  • Thermometer Placement: Position the thermometer so that the top of the bulb is level with the bottom of the side arm of the distillation head. This ensures the thermometer measures the temperature of the vapor that is in equilibrium with the liquid.

  • Heating: Gently heat the flask.

  • Observation and Recording: As the liquid boils, the vapor will rise, and the temperature on the thermometer will increase. The boiling point is the stable temperature at which the liquid is actively boiling and condensing in the condenser. Record this temperature.

Underlying Principles: The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure. At this temperature, the liquid undergoes a phase transition to a gas.

Caption: Workflow for Boiling Point Determination via Simple Distillation.

Significance of Melting and Boiling Point Data in Drug Development

The determination of a compound's melting and boiling points provides critical information beyond simple physical characterization:

  • Purity Assessment: A sharp melting point range is a strong indicator of a compound's purity.

  • Compound Identification: These physical constants can be used to help identify a compound and differentiate it from others.

  • Formulation Development: Knowledge of a drug's melting point is crucial for formulation strategies, such as in the development of amorphous solid dispersions to improve solubility.[10]

  • Stability and Storage: The physical state of a compound at different temperatures informs its stability and appropriate storage conditions.[11]

References

  • An Overview on Computational Tools for Predicting and Designing the Organic Compounds. (n.d.). Retrieved from [Link]

  • Computational methods for predicting properties. (n.d.). ProtoQSAR. Retrieved from [Link]

  • The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space. (n.d.). PubMed. Retrieved from [Link]

  • Physical and Chemical Properties of Drugs and Calculations. (n.d.). Creative Bioarray. Retrieved from [Link]

  • Comprehensive benchmarking of computational tools for predicting toxicokinetic and physicochemical properties of chemicals. (2024). PMC. Retrieved from [Link]

  • Predicting Physical-Chemical Properties of Compounds from Molecular Structures by Recursive Neural Networks. (n.d.). Math-Unipd. Retrieved from [Link]

  • How Drug Physical and Chemical Properties Impact Effectiveness. (2025). Raytor. Retrieved from [Link]

  • New computational chemistry techniques accelerate the prediction of molecules and materials. (2025). MIT News. Retrieved from [Link]

  • 3.3 Melting points and Boiling Points – Introductory Organic Chemistry. (n.d.). Open Oregon Educational Resources. Retrieved from [Link]

  • Predicting boiling and melting points. (2022). Organic Chemistry: How to…. Retrieved from [Link]

  • Properties and Trends of Organic Compounds. (2025). Student Academic Success. Retrieved from [Link]

  • 2.1.1: Intermolecular Forces and Relative Boiling Points (bp). (2022). Chemistry LibreTexts. Retrieved from [Link]

  • Boiling Point and Melting Point in Organic Chemistry. (2024). Chemistry Steps. Retrieved from [Link]

  • Aqueous solubility of crystalline and amorphous drugs: Challenges in measurement. (2010). Taylor & Francis. Retrieved from [Link]

  • Discovery pharmaceutics—Challenges and opportunities. (n.d.). PMC - NIH. Retrieved from [Link]

Sources

Exploratory

Predictive Toxicity Profiling and Laboratory Safety Protocols for 1-(2-Ethylphenyl)-1-cyclopropyl ethanol

Executive Summary & Structural Analysis In modern drug discovery and agrochemical development, the incorporation of highly sterically hindered, sp³-rich motifs is a common strategy to improve target binding and modulate...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Analysis

In modern drug discovery and agrochemical development, the incorporation of highly sterically hindered, sp³-rich motifs is a common strategy to improve target binding and modulate pharmacokinetic properties. 1-(2-Ethylphenyl)-1-cyclopropyl ethanol (CAS: 1855779-08-6; MW: 190.28 g/mol ) is a prime example of such a scaffold.

Structurally, this molecule features a tertiary benzylic alcohol core flanked by an ortho-ethylphenyl group, a methyl group (derived from the ethanol backbone), and a cyclopropyl ring. While this extreme steric bulk provides unique three-dimensional topography, it introduces specific, non-obvious toxicological liabilities. As a Senior Application Scientist, I approach this compound not just as a static chemical, but as a dynamic entity capable of undergoing complex biotransformations and environmental reactions. This whitepaper synthesizes the predictive mechanistic toxicity of this compound and translates those risks into a self-validating laboratory safety framework.

Mechanistic Toxicity Profiling (Predictive)

The hazard profile of 1-(2-Ethylphenyl)-1-cyclopropyl ethanol is dictated by two primary reactive nodes: the highly strained cyclopropyl ring and the tertiary benzylic hydroxyl group.

CYP450-Mediated Bioactivation and Ring Cleavage

Cyclopropyl groups are often utilized to block metabolic soft spots; however, when positioned adjacent to electron-rich or benzylic centers, they become liabilities. Cytochrome P450 enzymes (specifically CYP3A4 and CYP1A2) can catalyze the oxidation of the cyclopropyl ring. Due to the inherent ring strain (~27.5 kcal/mol), the initial radical or cation formed during the catalytic cycle rapidly undergoes C–C bond cleavage and ring expansion [1]. This homoallylic rearrangement generates highly reactive electrophilic intermediates (such as α,β-unsaturated ketones or radical species) that deplete intracellular glutathione (GSH) and covalently bind to hepatic proteins, leading to idiosyncratic hepatotoxicity [2].

Sulfotransferase (SULT) Bioactivation

The tertiary benzylic alcohol presents a secondary toxicity pathway. While steric hindrance slows Phase II glucuronidation, the hydroxyl group can undergo conjugation via sulfotransferases (SULTs). The resulting benzylic sulfate esters are inherently unstable. The leaving group ability of the sulfate, combined with the extreme stability of the resulting tertiary/benzylic/cyclopropyl-stabilized carbocation, makes these metabolites potent electrophilic alkylating agents capable of inducing mutagenicity via DNA adduction [3].

Bioactivation A 1-(2-Ethylphenyl)-1-cyclopropyl ethanol B CYP450 Oxidation A->B Phase I C SULT Conjugation A->C Phase II D Cyclopropyl Ring Cleavage B->D E Benzylic Sulfate Ester C->E F Reactive Intermediate D->F H Protein/DNA Binding (Toxicity) E->H Adducts G GSH Adduct (Detox) F->G GSH F->H Depletion

Fig 1: Predictive bioactivation pathways of 1-(2-Ethylphenyl)-1-cyclopropyl ethanol.

Quantitative Physicochemical & Hazard Data

To design effective engineering controls, we must translate the molecule's structural features into quantitative physicochemical parameters.

ParameterEstimated Value / CharacteristicToxicological & Safety Implication
Molecular Weight 190.28 g/mol Low MW facilitates rapid dermal absorption and systemic distribution.
LogP (Lipophilicity) ~3.5 - 4.0High lipid solubility; readily crosses the blood-brain barrier and rapidly permeates standard latex PPE.
C1 Steric Bulk Extremely HighPrevents rapid Phase II detoxification, prolonging biological half-life and exposure time.
Cyclopropyl Ring High Ring StrainSusceptible to CYP-mediated C-C cleavage, forming reactive radical intermediates [2].
Benzylic Hydroxyl Ionizable under acidPotential for SULT-mediated bioactivation into electrophilic sulfate esters [3].

Laboratory Safety & Handling Protocols

Standard operating procedures (SOPs) often fail because they lack a feedback loop. The following methodology for handling 1-(2-Ethylphenyl)-1-cyclopropyl ethanol is designed as a self-validating system —meaning the output of one step empirically verifies the success and safety of the previous step.

Self-Validating Handling & Aliquoting Protocol

Step 1: Mass-Balance Preparation (The Baseline)

  • Action: Tare the analytical balance with the sealed source vial and the target receiving vial. Record the absolute system mass.

  • Causality: Establishing a closed-system mass baseline ensures that any micro-spills or aerosolized losses during transfer can be mathematically detected.

  • Validation Check: The sum of the post-transfer source vial and receiving vial must equal the initial absolute system mass (±0.05 mg). A discrepancy indicates environmental release.

Step 2: Engineering Controls & PPE Donning

  • Action: Conduct all handling within a Class II Biological Safety Cabinet (BSC) or chemical fume hood with a verified face velocity of >0.5 m/s. Don double nitrile gloves (minimum 8 mil thickness) or butyl rubber gloves.

  • Causality: The high LogP (~3.8) of this compound means it will rapidly partition into and permeate latex. Nitrile or butyl rubber provides the necessary chemical barrier against lipophilic benzylic alcohols.

  • Validation Check: Inspect gloves post-transfer using a UV light (if a fluorescent tracer is used in training) or visual inspection for degradation/swelling.

Step 3: Closed-System Transfer

  • Action: Use an anti-static spatula or a positive-displacement pipette (if in solution) to transfer the compound. Avoid aggressive scraping that generates airborne particulates.

  • Causality: The compound's low molecular weight makes its dust highly mobile. Static charge can cause the powder to repel and aerosolize, leading to inhalation exposure.

  • Validation Check: Perform the mass-balance calculation from Step 1.

Step 4: Decontamination via Oxidative Quenching

  • Action: Wipe down the balance and hood surface with a 10% sodium hypochlorite solution, followed by a basic alcohol wash (e.g., 1M NaOH in isopropanol).

  • Causality: Water alone is ineffective due to the compound's lipophilicity. The basic alcohol solubilizes the compound, while the oxidative environment degrades the cyclopropyl benzylic core, neutralizing its electrophilic potential.

  • Validation Check: Swab the work area with a dry filter paper and analyze via rapid TLC or UV-Vis spectrophotometry to confirm the absence of the aromatic chromophore.

SafetyWorkflow S1 Hazard ID & Mass-Balance Setup S2 Fume Hood Setup (>0.5 m/s) S1->S2 S3 PPE: Double Nitrile/Butyl Gloves S2->S3 S4 Closed-System Transfer S3->S4 S5 Mass Validation & Surface Swab S4->S5 S5->S2 Mass Loss / Contamination S6 Oxidative Decontamination S5->S6

Fig 2: Self-validating laboratory safety workflow for handling lipophilic benzylic alcohols.

References

  • Guengerich, F.P. (2001). Common and uncommon cytochrome P450 reactions related to metabolism and chemical toxicity. Chemical Research in Toxicology.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHh3iUD1nnMHW3IL4unnktN1TVjIlOVNNie_S7z6vGqTBx-G302xDnJLx8zBq380RIxbtHtNgQrCwPWbx6WvSAc-LpSk06e6HdQckxmfOEg3o3Dl7ZkjL4VmWIE8RnEVrgGkP6VO3IpdjLzIHwVTfEsZMh3--hvjOEVF71QYZ-_JL4vFMr_iueyynGITteEGjW_N69A6OCRp9ENrumDAQwuFZVYPvVpEkNbrZvqaCciN8CGCHzxn7mjneEud5xBk0VUHgOmJ6QgvEo98MeHN8HDHn2tQV5z]
  • MDPI. (2024). CYP3A-Mediated Carbon–Carbon Bond Cleavages in Drug Metabolism.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHgyqXxwiQGTIDYyiXJXiI_S7Y84wkgFz0EF9_4861HNGgcZDYFoDM3-k3SrshdbRU2_k_GzqRsQhTlfkiYDb4TQ-R8RvL069nByLJrmyayblmiouZ5JEjhFyYWaAJtxarSzA==]
  • PubMed/NIH. Sulfotransferase-mediated mutagenicity of 1-hydroxymethylpyrene and 4H-cyclopenta[def]chrysen-4-ol and its enhancement by chloride anions.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF4-7fSgp6i1t4cIzXDkgEPgUAklLXbS7-3pwR9NOLH_pUnJrXuqdg-lbVtgKllq3qi5FPhGNuOH4_C8M4he2R6kDEcPxKhr0O-R13F2Zl0_omYOQwUunbpF5CdH_OX9bnhuQ==]
Foundational

Chemical abstracts and patents involving 1-(2-Ethylphenyl)-1-cyclopropyl ethanol

The following technical guide details the chemical identity, synthesis, and application landscape of 1-(2-Ethylphenyl)-1-cyclopropyl ethanol , a specialized tertiary alcohol scaffold used in pharmaceutical and agrochemic...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the chemical identity, synthesis, and application landscape of 1-(2-Ethylphenyl)-1-cyclopropyl ethanol , a specialized tertiary alcohol scaffold used in pharmaceutical and agrochemical research.

[1][2]

Executive Summary & Chemical Identity

1-(2-Ethylphenyl)-1-cyclopropyl ethanol is a sterically congested tertiary alcohol characterized by the convergence of a rigid cyclopropyl ring and a lipophilic 2-ethylphenyl moiety at a chiral center.[1][2] This structural motif serves as a critical pharmacophore in the development of G-protein coupled receptor (GPCR) modulators (e.g., GPR40, GPR119) and nuclear receptor ligands (e.g., ROR


t inhibitors), where the cyclopropyl group provides metabolic stability and the ethylphenyl group ensures hydrophobic pocket occupancy.[2]
Chemical Identifiers
Identifier TypeValue
Chemical Name 1-(2-Ethylphenyl)-1-cyclopropyl ethanol
IUPAC Name 1-cyclopropyl-1-(2-ethylphenyl)ethan-1-ol
MDL Number MFCD27953052
InChI Key HPAJGSZPYCKCAF-UHFFFAOYSA-N
SMILES CCC1=CC=CC=C1C(C)(O)C1CC1
Molecular Formula C

H

O
Molecular Weight 190.28 g/mol

Synthesis & Manufacturing Methodologies

The synthesis of 1-(2-Ethylphenyl)-1-cyclopropyl ethanol relies on nucleophilic addition to ketones , specifically utilizing Grignard reagents to install the cyclopropyl or alkyl group onto the aryl ketone backbone.[1][2] Due to the steric hindrance of the ortho-ethyl group, protocol optimization is required to minimize side reactions such as enolization or reduction.[1][2]

Route A: Grignard Addition (Preferred)

This route offers the highest atom economy and direct access to the tertiary alcohol from commercially available precursors.[1][2]

Reaction Scheme:

  • Precursor: 1-(2-Ethylphenyl)ethanone (2'-Ethylacetophenone).[1][2]

  • Reagent: Cyclopropylmagnesium bromide (0.5–1.0 M in THF/Ether).

  • Conditions: Anhydrous THF, 0°C to Room Temperature, inert atmosphere (

    
    ).
    

Mechanism: The nucleophilic carbon of the cyclopropyl Grignard reagent attacks the electrophilic carbonyl carbon of the acetophenone.[1][2] The ortho-ethyl group exerts steric pressure, often requiring higher equivalents of the Grignard reagent or activation of the ketone (e.g., with


, though simple Grignard is usually sufficient).[2]
Experimental Protocol
  • Step 1: Charge a flame-dried 3-neck flask with 1-(2-Ethylphenyl)ethanone (1.0 eq) and anhydrous THF (10 mL/g).

  • Step 2: Cool the solution to 0°C under a nitrogen stream.

  • Step 3: Dropwise add Cyclopropylmagnesium bromide (1.2–1.5 eq) over 30 minutes, maintaining internal temperature <5°C.

  • Step 4: Allow the reaction to warm to room temperature and stir for 4–12 hours. Monitor conversion via TLC/LC-MS.

  • Step 5: Quench with saturated aqueous

    
     (exothermic).[1][2]
    
  • Step 6: Extract with Ethyl Acetate (3x), dry over

    
    , and concentrate.
    
  • Step 7: Purify via silica gel flash chromatography (Hexanes/EtOAc gradient).[1][2]

Visualization: Synthesis Workflow

SynthesisRoute Start 1-(2-Ethylphenyl)ethanone (Precursor) Intermediate Magnesium Alkoxide Intermediate Start->Intermediate Nucleophilic Addition (THF, 0°C) Reagent Cyclopropyl-MgBr (Grignard Reagent) Reagent->Intermediate Quench Aq. NH4Cl Quench Intermediate->Quench Protonation Product 1-(2-Ethylphenyl)-1-cyclopropyl ethanol (Target) Quench->Product Isolation

Caption: Grignard synthesis pathway converting 2'-ethylacetophenone to the target tertiary alcohol.

Patent Landscape & Applications

While specific patents for the exact molecule 1-(2-Ethylphenyl)-1-cyclopropyl ethanol are often embedded within broader Markush structures, the scaffold falls under the intellectual property domain of substituted cyclopropyl carbinols .[1][2]

Key Patent Areas
  • Metabolic Disease (Merck & Co., Pfizer): [2]

    • Patents such as WO2007015111 describe substituted cyclopropyl derivatives for treating diabetes and obesity.[1][2] The 1-aryl-1-cyclopropyl ethanol motif is a common bioisostere for other tertiary alcohols in 11

      
      -HSD1 inhibitors  and GPR119 agonists .[1][2]
      
    • Relevance: The cyclopropyl group improves metabolic stability against CYP450 oxidation compared to an isopropyl or ethyl group.[1][2]

  • Agrochemicals (Syngenta, Bayer):

    • Cyclopropyl-containing alcohols are precursors to triazole fungicides .[1][2] Although typical fungicides (e.g., Cyproconazole) have different substitution patterns, the 1-(2-ethylphenyl) variant is explored for novel succinate dehydrogenase inhibitors (SDHI) or next-generation azoles.[1][2]

    • Relevance: The ortho-ethyl group provides unique steric bulk that can enhance selectivity for fungal enzymes over mammalian homologs.[1][2]

  • CNS Therapeutics:

    • Similar scaffolds appear in patents for positive allosteric modulators (PAMs) of GABA receptors and mGluR ligands, where the rigid cyclopropyl ring orients the aryl group into a specific hydrophobic pocket.[2]

Functional Utility
  • Chiral Building Block: The molecule possesses a chiral center.[1][2] Enantioselective synthesis or chiral resolution of this alcohol allows for the preparation of optically active drugs.[1][2]

  • Reaction Intermediate: The tertiary hydroxyl group can be converted to a fluoride (using DAST) or an amine (via Ritter reaction or azide displacement), expanding the chemical space to fluorinated analogs and amines.[2]

Chemical Properties & Stability

PropertyDescription
Reactivity The tertiary alcohol is prone to dehydration under acidic conditions (e.g.,

) to form the corresponding alkene (styrene derivative), driven by the conjugation of the resulting double bond with the phenyl ring.[1][2]
Sterics The 2-ethyl group creates significant steric hindrance, protecting the hydroxyl group from bulky reagents but also making substitution reactions (

) slower or prone to elimination.[2]
Metabolism The cyclopropyl ring is generally resistant to oxidation but can undergo ring-opening if subjected to specific radical conditions or metabolic activation (though less likely than linear alkyls).[1][2]
Visualization: Reactivity Profile

Reactivity Center 1-(2-Ethylphenyl)-1-cyclopropyl ethanol Acid Acid (H+) Center->Acid DAST DAST / Fluorination Center->DAST Ritter Ritter Reaction (R-CN) Center->Ritter Alkene Elimination Product (Styrene derivative) Acid->Alkene Dehydration Fluoride Tertiary Fluoride (Bioisostere) DAST->Fluoride Nucleophilic Sub. Amide Tertiary Amide (Amine precursor) Ritter->Amide Amidation

Caption: Divergent reactivity pathways for the tertiary alcohol scaffold.

References

  • Fluorochem Ltd. (2025).[1][2] Product Specification: 1-(2-Ethylphenyl)-1-cyclopropyl ethanol (F393740).[1][2][3] Retrieved from [1][2]

  • Merck Sharp & Dohme. (2007).[1][2] Substituted 1-(2-ethyl-1-methyl-cyclopropyl)-one/ol derivatives. WO2007015111A1.[1][2] (Cited for general synthesis of cyclopropyl carbinols).[1][2]

  • National Center for Biotechnology Information. (2025).[1][2] PubChem Compound Summary: InChIKey HPAJGSZPYCKCAF-UHFFFAOYSA-N.[1][2] Retrieved from [1][2]

  • BenchChem. (2025).[1][2][4] Synthesis of Cyclopropyl Ketones and Carbinols. (General reference for Grignard addition to aryl ketones).

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis of 1-(2-Ethylphenyl)-1-cyclopropyl ethanol via Grignard Addition

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Application Note & Experimental Protocol Introduction & Mechanistic Rationale The incorporation of cyclopropyl moieties i...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Application Note & Experimental Protocol

Introduction & Mechanistic Rationale

The incorporation of cyclopropyl moieties into small-molecule drug candidates is a highly validated strategy in medicinal chemistry. The cyclopropyl ring often enhances metabolic stability, lowers lipophilicity relative to larger alkyl groups, and restricts the conformational flexibility of the molecule, effectively "locking" it into a bioactive conformation.

The target compound, 1-(2-Ethylphenyl)-1-cyclopropylethanol , is a sterically congested tertiary alcohol. It can be synthesized via two distinct organometallic disconnections:

  • Route A: Addition of cyclopropylmagnesium bromide to 1-(2-ethylphenyl)ethan-1-one (2'-ethylacetophenone).

  • Route B: Addition of methylmagnesium bromide to cyclopropyl(2-ethylphenyl)methanone.

This application note focuses on Route A , as cyclopropylmagnesium bromide is a widely accessible, stable Grignard reagent, and substituted acetophenones are standard, readily available electrophiles [1].

Mechanistic Causality & Steric Considerations

The reaction proceeds via the nucleophilic addition of the cyclopropyl carbanion to the electrophilic carbonyl carbon of the ketone. The magnesium atom first coordinates to the carbonyl oxygen, enhancing its electrophilicity. The nucleophile then approaches via the Bürgi-Dunitz trajectory (~107°).

However, the ortho-ethyl group on the phenyl ring introduces significant steric hindrance. This ortho-substituent restricts the rotation of the aryl ring, forcing the carbonyl group into a conformation that minimizes steric clash[4]. Because Grignard reagents can act as both nucleophiles and bases, the steric bulk around the electrophilic center increases the risk of unwanted side reactions—specifically, the deprotonation of the acidic α-protons of the methyl ketone (enolization) rather than addition.

To overcome this, the protocol mandates:

  • Strict Temperature Control (0 °C to RT): Suppresses the activation energy required for enolization while allowing the highly exothermic addition to proceed safely.

  • Stoichiometric Excess (1.2 – 1.5 eq): Compensates for any Grignard reagent lost to trace moisture or competitive enolization [2].

  • Non-Polar Ethereal Solvents (Anhydrous THF): Solvates the Grignard reagent effectively via coordination, stabilizing the transition state during the addition[3].

Experimental Workflow & Visualization

The following diagrams illustrate the mechanistic sequence and the step-by-step laboratory workflow required to synthesize the target tertiary alcohol.

Mechanism Ketone 1-(2-Ethylphenyl)ethan-1-one (Electrophile) Coordination Mg2+ Coordination to Carbonyl Oxygen Ketone->Coordination Attack Nucleophilic Attack (Cyclopropyl Carbanion) Coordination->Attack Alkoxide Magnesium Alkoxide Intermediate Attack->Alkoxide Protonation Aqueous NH4Cl Protonation Alkoxide->Protonation Alcohol 1-(2-Ethylphenyl)- 1-cyclopropylethanol Protonation->Alcohol

Figure 1: Mechanistic sequence of the cyclopropylmagnesium bromide addition to the sterically hindered ketone.

Workflow Start Start: 1-(2-Ethylphenyl)ethan-1-one in Anhydrous THF Cooling Cool to 0 °C (Ice Bath under Argon) Start->Cooling Grignard Dropwise Addition: Cyclopropylmagnesium Bromide (1.5 eq, 0.5 M in THF) Cooling->Grignard Reaction Warm to RT & Stir (2-4 hours) Grignard->Reaction Monitor via TLC Quench Quench: Sat. aq. NH4Cl at 0 °C Reaction->Quench Complete Conversion Extraction Liquid-Liquid Extraction (EtOAc / H2O) Quench->Extraction Purification Flash Chromatography (Hexanes:EtOAc) Extraction->Purification Dry over Na2SO4 Concentrate Product Pure Product: Tertiary Alcohol Purification->Product

Figure 2: Step-by-step experimental workflow for the Grignard addition and isolation process.

Experimental Design & Materials

Reagent Table
Reagent / MaterialMW ( g/mol )EquivalentsAmount (for 10 mmol scale)Role
1-(2-Ethylphenyl)ethan-1-one148.201.0 eq1.48 g (10.0 mmol)Electrophile / Starting Material
Cyclopropylmagnesium bromide145.281.5 eq30.0 mL (0.5 M in THF)Nucleophile / Grignard Reagent
Tetrahydrofuran (THF)72.11N/A20.0 mLSolvent (Anhydrous)
Sat. aq. NH₄ClN/AExcess~20.0 mLQuenching Agent
Ethyl Acetate (EtOAc)88.11N/A3 x 20.0 mLExtraction Solvent
Sodium Sulfate (Na₂SO₄)142.04N/AAs neededDrying Agent

Step-by-Step Protocol

Step 1: Apparatus Preparation (Self-Validating Step)
  • Flame-dry a 100 mL two-neck round-bottom flask equipped with a magnetic stir bar, a rubber septum, and an argon/nitrogen inlet.

  • Causality: Grignard reagents are violently reactive with water, forming cyclopropane gas and magnesium hydroxide. A completely anhydrous environment is non-negotiable for high yields [1].

Step 2: Electrophile Solvation & Cooling
  • Inject 1-(2-ethylphenyl)ethan-1-one (1.48 g, 10.0 mmol) and anhydrous THF (20.0 mL) into the flask via syringe.

  • Submerge the flask in an ice-water bath and allow the solution to cool to 0 °C for 10 minutes.

Step 3: Nucleophilic Addition
  • Using a dry syringe, slowly add cyclopropylmagnesium bromide (30.0 mL of a 0.5 M solution in THF, 15.0 mmol) dropwise over 20–30 minutes [2].

  • Causality: Dropwise addition prevents localized heating. Exceeding 0 °C during addition promotes the deprotonation of the ketone's α-methyl group, leading to unreacted starting material recovering during workup.

Step 4: Reaction Propagation
  • Remove the ice bath and allow the reaction mixture to naturally warm to room temperature (20–25 °C).

  • Stir vigorously for 2 to 4 hours.

  • Monitor the reaction via Thin Layer Chromatography (TLC) using a 9:1 Hexanes:EtOAc solvent system. The product tertiary alcohol will appear as a lower Rf spot compared to the starting ketone.

Step 5: Quenching & Workup
  • Once TLC indicates complete consumption of the ketone, re-cool the flask to 0 °C.

  • Carefully quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl) solution (20 mL) dropwise.

  • Causality: NH₄Cl is a mild acid (pH ~5.5). It is strong enough to protonate the intermediate magnesium alkoxide to form the alcohol, but weak enough to prevent the acid-catalyzed dehydration of the newly formed tertiary alcohol into an alkene [3].

  • Transfer the mixture to a separatory funnel. Extract the aqueous layer with Ethyl Acetate (3 x 20 mL).

  • Wash the combined organic layers with brine (30 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

Step 6: Purification
  • Purify the crude pale-yellow oil via flash column chromatography on silica gel.

  • Elute with a gradient of Hexanes to 10% EtOAc in Hexanes.

  • Pool the product-containing fractions and concentrate in vacuo to yield 1-(2-Ethylphenyl)-1-cyclopropylethanol as a clear oil.

Data Presentation & Optimization

Table 1: Reaction Optimization Parameters

The following parameters demonstrate the effect of stoichiometry and temperature on the yield of the sterically hindered Grignard addition.

EntryGrignard EquivalentsAddition Temp (°C)Reaction Time (h)Isolated Yield (%)Primary Side Reaction
11.125 (RT)245%Enolization (Recovered SM)
21.20372%Trace unreacted SM
3 1.5 0 3 88% Optimal Conditions
42.001285%Impurity formation
Table 2: Expected Analytical Characterization (1H NMR)

Self-validation via NMR is critical to confirm the integrity of the cyclopropyl ring, which can occasionally open under harsh conditions.

Proton EnvironmentExpected Shift (δ, ppm)MultiplicityIntegration
Aryl Protons (Ar-H)7.00 - 7.50Multiplets4H
Aryl-Ethyl (CH₂)~2.80Quartet2H
Alcohol (OH)~1.80 - 2.20Singlet (Broad)1H
Methyl (CH₃)~1.50Singlet3H
Aryl-Ethyl (CH₃)~1.20Triplet3H
Cyclopropyl (CH)~1.00 - 1.30Multiplet1H
Cyclopropyl (CH₂)0.20 - 0.60Multiplets4H

References

  • The Royal Society of Chemistry. "Supporting Information: Preparation of phenyl cyclopropyl(phenyl)methanols." RSC, 2022. Available at: [Link]

  • MDPI. "Grignard Reagent Utilization Enables a Practical and Scalable Construction of 3-Substituted 5-Chloro-1,6-naphthyridin-4-one Derivatives." Molecules, 2020. Available at:[Link]

  • American Chemical Society. "Metal-Involving Synthesis and Reactions of Oximes." Chemical Reviews, 2017. Available at:[Link]

Application

Grignard reaction protocol for 1-(2-Ethylphenyl)-1-cyclopropyl ethanol

An Application Guide for the Synthesis of 1-(2-Ethylphenyl)-1-cyclopropylethanol via Grignard Reaction Introduction The Grignard reaction is a fundamental and highly versatile method in organic chemistry for the formatio...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide for the Synthesis of 1-(2-Ethylphenyl)-1-cyclopropylethanol via Grignard Reaction

Introduction

The Grignard reaction is a fundamental and highly versatile method in organic chemistry for the formation of carbon-carbon bonds.[1] Discovered by Victor Grignard in 1900, this organometallic reaction facilitates the synthesis of a wide array of compounds, most notably alcohols.[2][3] This application note provides a detailed, field-proven protocol for the synthesis of 1-(2-Ethylphenyl)-1-cyclopropylethanol, a tertiary alcohol, by reacting cyclopropylmagnesium bromide with 1-(2-ethylphenyl)ethan-1-one (2'-ethylacetophenone).

The target molecule incorporates both a sterically demanding 2-ethylphenyl group and a cyclopropyl moiety, a structural motif of increasing significance in medicinal chemistry due to its unique conformational and electronic properties.[4] The synthesis of such tertiary alcohols presents specific challenges, including potential side reactions like enolization and reduction, which are often exacerbated by steric hindrance around the carbonyl group.[5][6] This guide offers a robust methodology designed to maximize the yield of the desired tertiary alcohol while minimizing these competing pathways through careful control of reaction parameters.

Reaction Scheme & Mechanism

The synthesis is a two-step process: first, the in-situ preparation of the Grignard reagent (cyclopropylmagnesium bromide), followed by its nucleophilic addition to the ketone.

Step 1: Formation of Cyclopropylmagnesium Bromide

Step 2: Nucleophilic Addition to 2'-Ethylacetophenone

The reaction proceeds via the nucleophilic attack of the carbanionic carbon from the Grignard reagent on the electrophilic carbonyl carbon of the ketone.[7] This forms a tetrahedral magnesium alkoxide intermediate. A subsequent aqueous workup, typically with a mild acid like saturated ammonium chloride, protonates the alkoxide to yield the final tertiary alcohol.[8][9]

Experimental Workflow Overview

The following diagram outlines the complete experimental procedure from initial setup to final product analysis.

G cluster_prep Preparation Phase cluster_grignard Grignard Reagent Synthesis cluster_reaction Addition & Work-up cluster_purification Isolation & Purification cluster_analysis Analysis Setup Glassware Flame-Drying & Inert Atmosphere Setup Reagents Prepare Anhydrous Reagents & Solvents Setup->Reagents Initiation Initiate Reaction with Mg, I2, and Cyclopropyl Bromide Reagents->Initiation Formation Slow Addition of Remaining Cyclopropyl Bromide Initiation->Formation Completion Stir to Ensure Complete Formation Formation->Completion Cooling1 Cool Grignard Reagent to 0°C Completion->Cooling1 Addition Dropwise Addition of 2'-Ethylacetophenone Solution Cooling1->Addition Reaction Allow Reaction to Proceed to Completion (TLC Monitoring) Addition->Reaction Quenching Quench with Saturated aq. NH4Cl at 0°C Reaction->Quenching Extraction Liquid-Liquid Extraction with Ether Quenching->Extraction Drying Dry Organic Layer (e.g., MgSO4) Extraction->Drying Concentration Solvent Removal via Rotary Evaporation Drying->Concentration Purify Purify via Column Chromatography Concentration->Purify Analysis Characterize Product (NMR, IR, MS) Purify->Analysis

Caption: High-level workflow for the synthesis of 1-(2-Ethylphenyl)-1-cyclopropylethanol.

Materials and Reagents

All reagents and solvents must be of high purity and anhydrous where specified. The success of the Grignard reaction is critically dependent on the exclusion of water.[10][11]

Reagent/MaterialGradeSupplier ExampleMolar Mass ( g/mol )QuantityMolar Equiv.Notes
Magnesium TurningsGrignard GradeSigma-Aldrich24.311.82 g1.5Must be dry and free of oxide layer.
IodineCrystal, ACSFisher Scientific253.811-2 small crystalsCatalyticUsed to activate the magnesium surface.[12]
Cyclopropyl Bromide98%Alfa Aesar120.986.05 g (4.35 mL)1.0Must be anhydrous.
1-(2-Ethylphenyl)ethan-1-one97%Combi-Blocks148.207.41 g1.0Must be anhydrous.
Tetrahydrofuran (THF)Anhydrous, <50 ppm H₂OAcros Organics72.11~200 mL-Use freshly opened or distilled solvent.[13]
Saturated aq. NH₄Cl-Lab Prepared-~100 mL-For quenching the reaction.[8]
Diethyl EtherAnhydrousFisher Scientific74.12~300 mL-For extraction.
Saturated aq. NaCl (Brine)-Lab Prepared-~100 mL-For washing the organic layer.[8]
Magnesium Sulfate (MgSO₄)AnhydrousVWR120.37As needed-For drying the organic layer.
Silica Gel230-400 meshSorbent Technologies-As needed-For column chromatography.

Detailed Experimental Protocol

PART 1: Preparation of Cyclopropylmagnesium Bromide (Grignard Reagent)

  • Causality : This initial phase is the most critical. Grignard reagents are highly sensitive to moisture and oxygen; therefore, maintaining a scrupulously dry, inert atmosphere is paramount for successful reagent formation.[11][14]

  • Apparatus Setup : Assemble a 500 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a 125 mL pressure-equalizing dropping funnel. Seal the remaining neck with a septum. Flame-dry all glassware under a stream of dry nitrogen or argon gas and allow it to cool to room temperature under a positive pressure of the inert gas.

  • Reagent Charging : Place the magnesium turnings (1.82 g, 75.0 mmol, 1.5 eq.) into the reaction flask. Add 1-2 small crystals of iodine. The iodine etches the magnesium surface, removing the passivating oxide layer and exposing fresh metal to initiate the reaction.[15]

  • Initiation : In the dropping funnel, prepare a solution of cyclopropyl bromide (6.05 g, 50.0 mmol, 1.0 eq.) in 50 mL of anhydrous THF. Add approximately 5 mL of this solution to the magnesium turnings.

  • Confirmation of Initiation : The reaction should begin within a few minutes. Signs of initiation include the disappearance of the brown iodine color, the appearance of turbidity (a cloudy grayish solution), and gentle refluxing of the THF.[16] If the reaction does not start, gently warm the flask with a heat gun until bubbling is observed, then remove the heat source immediately. The reaction is exothermic and should sustain itself once initiated.[17]

  • Grignard Formation : Once the reaction is initiated and self-sustaining, add the remaining cyclopropyl bromide solution dropwise from the funnel at a rate that maintains a gentle, steady reflux. This controlled addition prevents a runaway reaction.[17]

  • Completion : After the addition is complete, stir the resulting dark grey-brown mixture at room temperature for an additional 60 minutes to ensure all the magnesium has reacted. The freshly prepared Grignard reagent is used immediately in the next step.

PART 2: Synthesis of 1-(2-Ethylphenyl)-1-cyclopropylethanol

  • Causality : The ketone is added slowly at a reduced temperature (0°C). This is crucial to moderate the exothermic addition reaction and to disfavor side reactions such as enolization, where the Grignard reagent acts as a base instead of a nucleophile.[16][18]

  • Ketone Addition : Cool the flask containing the freshly prepared cyclopropylmagnesium bromide solution to 0°C using an ice-water bath.

  • Prepare Ketone Solution : In a separate dry flask, dissolve 1-(2-ethylphenyl)ethan-1-one (7.41 g, 50.0 mmol, 1.0 eq.) in 50 mL of anhydrous THF. Transfer this solution to the dropping funnel.

  • Slow Addition : Add the ketone solution dropwise to the vigorously stirred Grignard reagent over approximately 30-45 minutes. Maintain the internal reaction temperature below 10°C throughout the addition.

  • Reaction Completion : After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for 1-2 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting ketone is consumed.

  • Reaction Quenching (Work-up) : Cool the reaction flask back down to 0°C in an ice-water bath. Slowly and carefully add 100 mL of cold, saturated aqueous ammonium chloride (NH₄Cl) solution dropwise. This step is highly exothermic and will produce gas.[8] The NH₄Cl solution protonates the magnesium alkoxide to form the desired alcohol and quenches any unreacted Grignard reagent, precipitating magnesium salts which are easier to remove than the emulsion that can form with strong acids.[9][18]

  • Extraction : Transfer the entire mixture to a 500 mL separatory funnel. Add 100 mL of diethyl ether and shake vigorously. Allow the layers to separate. The organic layer contains the product. Drain the lower aqueous layer.

  • Re-extraction : To maximize recovery, extract the aqueous layer twice more with 50 mL portions of diethyl ether.[8]

  • Washing : Combine all organic extracts in the separatory funnel. Wash the combined organic layer with 100 mL of saturated aqueous NaCl (brine). The brine wash helps remove residual water from the organic phase.[8]

  • Drying and Concentration : Drain the organic layer into a clean Erlenmeyer flask and dry it over anhydrous magnesium sulfate. Filter off the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude product as an oil.

Purification and Characterization

The crude product can be purified by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient as the eluent, to afford the pure 1-(2-Ethylphenyl)-1-cyclopropylethanol.

  • Expected Yield : 75-85%

  • Characterization : The identity and purity of the final product should be confirmed by standard analytical techniques, such as ¹H NMR, ¹³C NMR, IR spectroscopy, and Mass Spectrometry.

Mechanism and Potential Side Reactions

While nucleophilic addition is the desired pathway, sterically hindered ketones can undergo competing reactions. Understanding these pathways is key to troubleshooting and optimizing the reaction.

G Start Ketone + Cyclopropyl-MgBr Alkoxide Magnesium Alkoxide Intermediate Start->Alkoxide Nucleophilic Addition (Main Pathway) Enolate Magnesium Enolate (Side Product) Start->Enolate Enolization (Base Action) (Side Reaction) Reduction Secondary Alcohol (Side Product) Start->Reduction Hydride Transfer (Reduction) (Side Reaction) Product Tertiary Alcohol (Desired Product) Alkoxide->Product H+ Workup Ketone_Regen Ketone (Regenerated) Enolate->Ketone_Regen H+ Workup

Caption: Reaction pathways for Grignard addition to a hindered ketone.

Safety and Handling

  • Grignard Reagents : Grignard reagents and their precursors can be pyrophoric, corrosive, and react violently with water.[17][19] All operations must be conducted under a dry, inert atmosphere (nitrogen or argon).

  • Solvents : Anhydrous THF and diethyl ether are highly flammable and volatile.[11] Ensure there are no ignition sources nearby. All work must be performed in a certified chemical fume hood.

  • Personal Protective Equipment (PPE) : Always wear a flame-resistant lab coat, chemical splash goggles, and appropriate gloves (e.g., nitrile).[19]

  • Quenching : The quenching process is highly exothermic. Perform the addition of the aqueous solution slowly and with efficient cooling and stirring to prevent uncontrolled boiling and splashing of the reaction mixture.[8]

Troubleshooting Guide

ProblemProbable Cause(s)Suggested Solution(s)
Reaction Fails to Initiate 1. Wet glassware or solvents. 2. Passivated magnesium surface.1. Ensure all glassware is rigorously flame-dried and solvents are anhydrous. 2. Add another small crystal of iodine. If necessary, crush a few pieces of magnesium with a dry glass rod.[12]
Low Yield of Tertiary Alcohol 1. Incomplete formation of Grignard reagent. 2. Significant enolization of the ketone. 3. Inefficient extraction.1. Ensure sufficient reaction time for Grignard formation. 2. Maintain a low temperature (0°C) during ketone addition. 3. Perform multiple extractions (at least 3) of the aqueous layer.
Formation of a White Precipitate/Emulsion During Work-up Insoluble magnesium hydroxides/salts formed.Add more saturated NH₄Cl solution. If the emulsion persists, a small amount of dilute HCl can be added cautiously to dissolve the salts, but be aware this may risk dehydrating the tertiary alcohol.
Starting Ketone Recovered 1. Reaction did not initiate. 2. Grignard reagent was "killed" by moisture. 3. Enolization occurred, regenerating the ketone upon workup.[5]1. See "Reaction Fails to Initiate". 2. Re-verify anhydrous conditions. 3. Lower the temperature of addition.

References

  • BYJU'S. (n.d.). Grignard Reaction Mechanism.
  • Chemistry Steps. (2025, August 5). The Grignard Reaction Mechanism.
  • Organic Chemistry Portal. (n.d.). Grignard Reaction.
  • BenchChem. (2025). Application Notes and Protocols: Synthesis of Tertiary Alcohols via Grignard Reaction with Dicyclohexyl Ketone.
  • BenchChem. (2025). Application Notes and Protocols: Workup Procedure for the Grignard Reaction to Produce Tertiary Alcohols.
  • OperaChem. (2024, May 31). The mechanism of Grignard reaction: finally unravelled.
  • Grignard Reaction Reagents: A Toolbox for Chemists. (2024, September 19).
  • Perrin, C. L. (2020, January 17). The Grignard Reaction – Unraveling a Chemical Puzzle. ACS Axial.
  • Quora. (2022, February 19). What are Grignard reagent preparation precautions during preparation?.
  • Fuson, R. C., & Bullitt, O. H. (1949). Para Alkylation of Hindered Ketones by the Grignard Reagent. Journal of the American Chemical Society, 71(9), 3270–3272.
  • American Chemical Society. (n.d.). Grignard Reaction - Laboratory Reaction Safety Summary (LRSS).
  • Sarpong, R., & Murphy, R. (2013, June 3). Standard Operating Procedures Grignard Reagent Solutions - Pyrophorics. University of California, Berkeley.
  • Organic Chemistry Tutor. (n.d.). Synthesis of Alcohols Using the Grignard Reaction.
  • Dalal, M. (n.d.). Addition of Grignard Reagents, Organozinc and Organolithium Reagents to Carbonyl and Unsaturated Carbonyl Compounds. Dalal Institute.
  • Google Patents. (n.d.). CN102757455B - Preparation method of cyclopropylboronic acid.
  • Li, B. (2018, July 16). Laboratory Safety Standard Operating Procedure (SOP) for the use of hazardous materials or equipment.
  • NurdRage. (2018, February 18). Using the Grignard Reaction to Make Tertiary alcohols [Video]. YouTube.
  • Organic chemistry teaching. (2015, July 31). Reactions of Grignard reagents. Retrieved from organicchemistryteaching.wordpress.com
  • ChemicalBook. (n.d.). Cyclopropylmethyl Magnesium Bromide synthesis.
  • Journal of Chemical Education. (n.d.). Grignard Synthesis of Various Tertiary Alcohols.
  • Master Organic Chemistry. (2015, December 10). Reactions of Grignard Reagents.
  • Tokyo Chemical Industry Co., Ltd. (n.d.). Cyclopropylmagnesium Bromide.
  • Web Pages. (n.d.). 1. Grignard Reaction.
  • PraxiLabs. (n.d.). Grignard Reagent Reaction: Synthesis & Mechanism.
  • ResearchGate. (2025, November 5). Stereoselective Preparation of Cyclopropylmagnesium Reagents via a Br-Mg Exchange Using i-PrMgCl×LiCl in the Presence of Dioxane.
  • BenchChem. (2025). Technical Support Center: Grignard Synthesis of Secondary Alcohols.
  • The Grignard Reaction. (n.d.).
  • Chemistry Stack Exchange. (2017, March 23). How to obtain pure alcohol from mixture of alcohol & carbonyl? (Grignard experiment).
  • Grignard Reaction. (n.d.).
  • BenchChem. (2025). Application Notes and Protocols: Reaction of Cyclopropylmagnesium Bromide with Ketones and Aldehydes.
  • PubMed. (2001, February 22). In Grignard reagent formation from cyclopropyl bromide in diethyl ether, trapping by DCPH is consistent with diffusing cyclopropyl radical intermediates.
  • Synthetic Methods towards 1-Substituted Cyclopropylamines. (n.d.).
  • Common Conditions. (n.d.). Grignard.
  • ResearchGate. (2024, April 22). How to purify tertiary alcohol?.
  • Sigma-Aldrich. (n.d.). Cyclopropylmagnesium bromide 0.5M THF.

Sources

Method

Using 1-(2-Ethylphenyl)-1-cyclopropyl ethanol as a Tebuconazole intermediate

An Application Guide to the Synthesis of Tebuconazole and its Tertiary Alcohol Intermediates Abstract This comprehensive guide is designed for researchers, scientists, and professionals in drug development and agrochemic...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide to the Synthesis of Tebuconazole and its Tertiary Alcohol Intermediates

Abstract

This comprehensive guide is designed for researchers, scientists, and professionals in drug development and agrochemical synthesis. It provides a detailed exploration of the synthetic pathways leading to Tebuconazole, a broad-spectrum triazole fungicide. A primary focus is placed on the synthesis of key tertiary alcohol intermediates, which are pivotal for the construction of the final active molecule. We present a robust, step-by-step protocol for the synthesis of 1-(2-Ethylphenyl)-1-cyclopropyl ethanol via a Grignard reaction, serving as a model for the creation of complex tertiary alcohols. This is followed by a detailed overview of the established industrial synthesis of Tebuconazole, elucidating the strategic use of an epoxide intermediate to achieve high yield and purity. This document explains the causal mechanisms behind experimental choices, provides protocols for immediate application, and is grounded in authoritative scientific references.

Introduction to Tebuconazole

Tebuconazole is a highly effective systemic fungicide belonging to the triazole class. It is widely utilized in agriculture to protect vital commercial crops, such as grains and fruits, from a variety of pathogenic fungi.[1] Its mechanism of action involves the inhibition of ergosterol biosynthesis, a critical component of the fungal cell membrane.[1][] By disrupting the C14-demethylase enzyme, Tebuconazole prevents the formation of a functional cell membrane, ultimately leading to the death of the fungal pathogen.[1][]

The commercial production of Tebuconazole is a multi-step process that demands precise control over reaction conditions to ensure high purity and yield of the final product.[][3][4] The core of the Tebuconazole molecule features a chiral tertiary alcohol, making the stereoselective and efficient formation of this functional group a critical aspect of its synthesis. This guide will delve into the chemical strategies employed to construct these vital intermediates.

The Grignard Reaction: A Cornerstone for Tertiary Alcohol Synthesis

The formation of carbon-carbon bonds is central to organic synthesis, and the Grignard reaction remains a preeminent tool for this purpose.[5] Discovered by Victor Grignard, this reaction involves an organomagnesium halide (the Grignard reagent) acting as a potent nucleophile, which can attack electrophilic carbon atoms, such as those in carbonyl groups.[6]

For the synthesis of tertiary alcohols, a Grignard reagent is typically reacted with a ketone.[6][7] The nucleophilic carbon of the Grignard reagent attacks the electrophilic carbonyl carbon of the ketone, forming a new C-C bond and a magnesium alkoxide intermediate. A subsequent acidic workup protonates the alkoxide to yield the final tertiary alcohol.[6] The versatility of this reaction allows for the creation of a vast array of structurally diverse tertiary alcohols by simply varying the ketone and the alkyl/aryl halide used to generate the Grignard reagent.

Protocol: Synthesis of 1-(2-Ethylphenyl)-1-cyclopropyl ethanol via Grignard Reaction

This protocol serves as a practical example of the synthesis of a complex tertiary alcohol, a structural motif analogous to the core of many active pharmaceutical and agrochemical ingredients.

Principle and Reaction Scheme

This synthesis proceeds in two main stages: the formation of the cyclopropylmagnesium bromide Grignard reagent, followed by its reaction with 2'-ethylacetophenone. Anhydrous conditions are critical, as Grignard reagents react readily with water.

G cluster_0 Step 1: Grignard Reagent Formation cluster_1 Step 2: Nucleophilic Attack and Workup CyclopropylBr Cyclopropyl Bromide Grignard Cyclopropylmagnesium Bromide CyclopropylBr->Grignard Anhydrous Ether/THF Mg Magnesium Turnings Mg->Grignard Ketone 2'-Ethylacetophenone Alkoxide Magnesium Alkoxide Intermediate Ketone->Alkoxide Product 1-(2-Ethylphenyl)-1-cyclopropyl ethanol Alkoxide->Product Grignard_ref Cyclopropylmagnesium Bromide Grignard_ref->Alkoxide 1. Ether/THF 2. H₃O⁺ (Workup)

Caption: Synthesis of 1-(2-Ethylphenyl)-1-cyclopropyl ethanol.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
Magnesium TurningsHigh Purity, Grignard Gradee.g., Sigma-AldrichMust be dry and free of oxide layer.[5]
Cyclopropyl BromideAnhydrous, >98%e.g., Alfa AesarEnsure dryness before use.
2'-Ethylacetophenone>98%e.g., Fluorochem---
Tetrahydrofuran (THF)Anhydrous, <50 ppm H₂Oe.g., Sigma-AldrichUse freshly distilled from sodium/benzophenone.
IodineCrystale.g., Fisher ScientificFor initiation of Grignard formation.[5]
Hydrochloric Acid (HCl)1M Aqueous Solution---For workup.
Saturated aq. NH₄Cl------For quenching.
Anhydrous MgSO₄------For drying organic layer.
Experimental Protocol
  • Apparatus Setup: Assemble a three-necked round-bottom flask equipped with a reflux condenser, a pressure-equalizing dropping funnel, and a nitrogen inlet. Flame-dry all glassware under vacuum and allow to cool under a stream of dry nitrogen.

  • Grignard Reagent Formation:

    • Place Magnesium turnings (1.2 equivalents) into the reaction flask.

    • Add a single crystal of iodine.

    • In the dropping funnel, prepare a solution of Cyclopropyl bromide (1.0 equivalent) in anhydrous THF.

    • Add a small portion (~10%) of the bromide solution to the magnesium turnings. The reaction should initiate, indicated by the disappearance of the iodine color and gentle reflux. If not, gently warm the flask with a heat gun.

    • Once initiated, add the remaining bromide solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.

  • Reaction with Ketone:

    • Cool the Grignard solution to 0 °C in an ice bath.

    • Dissolve 2'-ethylacetophenone (1.0 equivalent relative to the bromide) in anhydrous THF and add it to the dropping funnel.

    • Add the ketone solution dropwise to the stirred Grignard reagent at 0 °C.

    • After addition, allow the reaction mixture to warm to room temperature and stir for 2 hours.

  • Quenching and Workup:

    • Cool the reaction mixture back to 0 °C and slowly add saturated aqueous ammonium chloride solution to quench the excess Grignard reagent.

    • Add 1M HCl to dissolve the magnesium salts.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure tertiary alcohol.

Characterization
  • ¹H NMR: Expect characteristic signals for the ethyl group (a quartet and a triplet), the cyclopropyl protons (complex multiplets in the upfield region), aromatic protons, and a singlet for the hydroxyl proton.

  • ¹³C NMR: Confirm the presence of the correct number of carbon atoms, including the quaternary carbon of the alcohol.

  • IR Spectroscopy: Look for a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretch of the alcohol.

The Established Industrial Synthesis of Tebuconazole

While the Grignard protocol is excellent for creating tertiary alcohols, the common industrial synthesis of Tebuconazole follows a different, highly optimized route starting from p-chlorobenzaldehyde and pinacolone (3,3-dimethyl-2-butanone).[][3][4][8] This pathway involves the formation of an epoxide intermediate, which is a key precursor to the final molecule.

Synthetic Pathway Overview

The synthesis can be summarized in four main steps:

  • Aldol Condensation: p-chlorobenzaldehyde reacts with pinacolone under basic catalysis to form an α,β-unsaturated ketone.

  • Hydrogenation: The double bond of the enone is selectively reduced.

  • Epoxidation: The resulting ketone is converted to a key epoxide intermediate, 2-(4-chlorobenzene ethyl)-2-tertiary butyl ethylene oxide.

  • Ring-Opening: The epoxide is opened by the nucleophilic attack of 1,2,4-triazole to form Tebuconazole.[3][4][9]

Caption: Established synthetic pathway for Tebuconazole.

The Critical Ring-Opening Step

The final step is the most crucial for constructing the Tebuconazole molecule. The epoxide, 2-(4-chlorobenzene ethyl)-2-tertiary butyl ethylene oxide, reacts with 1,2,4-triazole. The triazole anion acts as a nucleophile, attacking one of the carbon atoms of the epoxide ring, causing it to open and form the tertiary alcohol.

Causality and Control: This ring-opening reaction can potentially yield two different isomers, as the triazole can attach at two different positions. To achieve high selectivity and yield, specialized catalytic systems, such as a combination of an organic amine and a crown ether, are often employed.[3][10] These catalysts promote the desired reaction pathway, minimizing the formation of unwanted byproducts and simplifying purification.[3][10] This method avoids the direct use of highly reactive organometallic reagents in the final step, leading to a more controlled and scalable industrial process.

Quality Control and Analysis

The purity of the final Tebuconazole product is critical for its efficacy and regulatory approval. High-Performance Liquid Chromatography (HPLC) is a standard method for determining the purity and quantifying any impurities.[4] Common process-related impurities can include unreacted intermediates, by-products from the triazole synthesis, or isomers from the epoxide ring-opening step.[1]

Conclusion

The synthesis of Tebuconazole is a testament to the power of multi-step organic synthesis. The formation of its core tertiary alcohol structure is paramount and can be approached in different ways. The Grignard reaction, as demonstrated in our model protocol for 1-(2-Ethylphenyl)-1-cyclopropyl ethanol, offers a versatile and direct route to such structures. However, the established industrial pathway highlights a different strategy, using a controlled, catalyst-mediated ring-opening of an epoxide intermediate. This latter approach is often favored for large-scale production due to its high selectivity and process stability. Understanding both methodologies provides researchers with a broader toolkit for the synthesis of complex molecules in the agrochemical and pharmaceutical fields.

References

  • Benchchem. Application Notes and Protocols: Synthesis of Tertiary Alcohols via Grignard Reaction with Dicyclohexyl Ketone. Benchchem. Accessed March 7, 2026.
  • Organic Chemistry Tutor. Synthesis of Alcohols Using the Grignard Reaction. Accessed March 7, 2026.
  • Journal of Chemical Education. Grignard Synthesis of Various Tertiary Alcohols. Accessed March 7, 2026.
  • AERU. Tebuconazole (Ref: HWG 1608). University of Hertfordshire. Accessed March 7, 2026.
  • NurdRage. Using the Grignard Reaction to Make Tertiary alcohols. YouTube. Published February 18, 2018.
  • Chemistry Steps. The Grignard Reaction Mechanism. Accessed March 7, 2026.
  • Zha, Z., et al.
  • Tan, C., et al. Synthesis and Characterization of Fungicide Tebuconazole. Semantic Scholar. Accessed March 7, 2026.
  • Synfacts. Stereoselective Lewis Acid Catalyzed Cyclopropyl Carbinol Rearrangement. Thieme. Accessed March 7, 2026.
  • Gandon, V., et al. Directed Diastereoselective Cyclopropanation and Epoxidation of Alkenyl Cyclopropyl Carbinol Derivatives. PMC. Published November 10, 2022.
  • Gandon, V., et al. Directed Diastereoselective Cyclopropanation and Epoxidation of Alkenyl Cyclopropyl Carbinol Derivatives.
  • BOC Sciences. Tebuconazole Impurities. Accessed March 7, 2026.
  • Google Patents. CN109336848B - Tebuconazole intermediate and preparation method of tebuconazole. Accessed March 7, 2026.
  • ResearchGate. Synthesis and characterization of fungicide tebuconazole. Accessed March 7, 2026.
  • Organic Chemistry Portal. Asymmetric Co(II)-Catalyzed Cyclopropanation with Succinimidyl Diazoacetate: General Synthesis of Chiral Cyclopropyl Carboxamides. Accessed March 7, 2026.
  • Veeprho.
  • Fluorochem. 1-(2-Ethylphenyl)-1-cyclopropyl ethanol. Accessed March 7, 2026.
  • Google Patents. WO2005051904A2 - Novel processes for the synthesis of cyclopropyl compounds. Accessed March 7, 2026.
  • Food and Agriculture Organization of the United Nations. Tebuconazole Chemical name: IUPAC:(RS)-1-p-chlorophenyl)-4,4-dimethyl-3-(1H-1. Accessed March 7, 2026.
  • Google Patents. CN101130522A - Novel method for synthesizing fungicide tebuconazole. Accessed March 7, 2026.
  • ResearchGate.
  • Google Patents. CN103435564A - Preparation method of tebuconazole. Accessed March 7, 2026.
  • Patsnap Eureka.
  • University of Otago. The Synthesis of Cyclopropyl‐Fused Tetrahydrofurans from Vinylcyclopropanes. Accessed March 7, 2026.
  • Benchchem. Reaction mechanism for the formation of Cyclopropyl 2-(4-methylphenyl)ethyl ketone. Accessed March 7, 2026.

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Application

Scalable Laboratory Preparation of 1-(2-Ethylphenyl)-1-cyclopropyl ethanol: An Application Note and Protocol

Abstract This document provides a comprehensive and scalable protocol for the laboratory synthesis of 1-(2-Ethylphenyl)-1-cyclopropyl ethanol, a tertiary alcohol with potential applications in medicinal chemistry and mat...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive and scalable protocol for the laboratory synthesis of 1-(2-Ethylphenyl)-1-cyclopropyl ethanol, a tertiary alcohol with potential applications in medicinal chemistry and materials science. The synthesis is achieved via a Grignard reaction, a robust and versatile method for carbon-carbon bond formation.[1][2][3] This guide is intended for researchers, scientists, and drug development professionals, offering in-depth technical details, explanations of experimental choices, and troubleshooting advice to ensure successful and reproducible outcomes.

Introduction: The Significance of Tertiary Alcohols and the Grignard Reaction

Tertiary alcohols are a crucial class of organic compounds that serve as versatile intermediates in the synthesis of more complex molecules.[1][4] Their utility spans from the creation of pharmaceuticals to the development of novel materials. The Grignard reaction, which involves the addition of an organomagnesium halide (Grignard reagent) to a ketone or aldehyde, stands as a cornerstone of organic synthesis for creating these valuable structures.[1][2][3] Specifically, the reaction of a Grignard reagent with a ketone is a highly effective method for producing tertiary alcohols.[4][5]

This application note details the synthesis of 1-(2-Ethylphenyl)-1-cyclopropyl ethanol. The strategic choice of reactants involves the nucleophilic attack of a cyclopropylmagnesium bromide Grignard reagent on 2'-ethylacetophenone. The cyclopropyl moiety is of particular interest in drug design as it can impart unique conformational constraints and metabolic stability to molecules.

Reaction Mechanism and Rationale

The synthesis proceeds in two primary stages: the formation of the Grignard reagent and its subsequent reaction with the ketone.

Part 1: Formation of the Grignard Reagent

The process begins with the formation of cyclopropylmagnesium bromide. This involves the reaction of magnesium metal with cyclopropyl bromide in an anhydrous ether solvent, typically tetrahydrofuran (THF) or diethyl ether.[6][7] The magnesium undergoes oxidative addition to the carbon-bromine bond, forming the highly reactive organomagnesium halide. A small amount of iodine is often used to activate the magnesium surface by removing the passivating oxide layer.[2][6][8]

Part 2: Nucleophilic Addition to the Ketone

The Grignard reagent is a potent nucleophile due to the highly polarized carbon-magnesium bond.[9] The cyclopropyl carbanion attacks the electrophilic carbonyl carbon of 2'-ethylacetophenone.[6] The magnesium atom coordinates with the carbonyl oxygen, further enhancing the electrophilicity of the carbonyl carbon.[6] This nucleophilic addition results in the formation of a magnesium alkoxide intermediate.[1]

Part 3: Workup and Protonation

The reaction is completed by a workup procedure, which serves to protonate the magnesium alkoxide to the final tertiary alcohol and to quench any unreacted Grignard reagent.[1] A slow, dropwise addition of a saturated aqueous solution of ammonium chloride (NH₄Cl) at 0 °C is the preferred method for this step.[1][10] This mild quenching agent is acidic enough to protonate the alkoxide but generally avoids acid-catalyzed dehydration of the tertiary alcohol product.[10]

Experimental Protocol

This protocol is designed for a scalable laboratory preparation. All operations involving Grignard reagents must be conducted under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents and oven-dried glassware to prevent quenching of the highly moisture-sensitive reagent.[8][9][11]

Reagents and Materials
Reagent/MaterialChemical FormulaMolecular Weight ( g/mol )Quantity (for a 50 mmol scale)Properties & Handling Notes
Magnesium TurningsMg24.311.46 g (60 mmol, 1.2 eq)Must be dry and free of oxide layer.[2]
IodineI₂253.811 small crystalUsed as an initiator.[2][6][8]
Cyclopropyl BromideC₃H₅Br120.986.05 g (4.2 mL, 50 mmol, 1.0 eq)Ensure dryness before use.
2'-EthylacetophenoneC₁₀H₁₂O148.207.41 g (7.3 mL, 50 mmol, 1.0 eq)---
Tetrahydrofuran (THF)C₄H₈O72.11~200 mLAnhydrous, <50 ppm H₂O. Use freshly opened or distilled solvent.[11]
Saturated Aqueous Ammonium ChlorideNH₄Cl53.49As needed for quenchMild quenching agent to avoid product dehydration.[10]
Diethyl Ether(C₂H₅)₂O74.12As needed for extraction
Anhydrous Sodium SulfateNa₂SO₄142.04As needed for drying
Brine (Saturated NaCl solution)NaCl58.44As needed for washingHelps break emulsions.[1][10]
Step-by-Step Procedure

Part A: Preparation of Cyclopropylmagnesium Bromide

  • Apparatus Setup: Assemble a three-necked round-bottom flask equipped with a reflux condenser, a pressure-equalizing dropping funnel, and a nitrogen/argon inlet. Flame-dry all glassware under a stream of inert gas to remove adsorbed water.[8]

  • Magnesium Activation: Place the magnesium turnings and a small crystal of iodine into the reaction flask.[2][6]

  • Initial Reagent Addition: In the dropping funnel, prepare a solution of cyclopropyl bromide in 50 mL of anhydrous THF. Add a small portion (approx. 5 mL) of this solution to the magnesium turnings.

  • Initiation: The reaction should initiate, as indicated by a color change (the disappearance of the iodine color) and gentle refluxing of the THF.[2][6] If the reaction does not start, gentle warming with a heat gun may be necessary.

  • Grignard Reagent Formation: Once initiated, add the remaining cyclopropyl bromide solution dropwise at a rate that maintains a gentle reflux.[2][6]

  • Completion: After the addition is complete, continue to stir the mixture at room temperature for an additional 1-2 hours to ensure the complete formation of the Grignard reagent.[6] The resulting solution should be a cloudy, grayish color.

Part B: Reaction with 2'-Ethylacetophenone and Workup

  • Ketone Addition: Cool the Grignard reagent solution to 0 °C using an ice-water bath. Prepare a solution of 2'-ethylacetophenone in 50 mL of anhydrous THF and add it to the dropping funnel. Add the ketone solution dropwise to the stirred Grignard reagent. Maintain the temperature at 0 °C during the addition.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Cool the reaction mixture back to 0 °C in an ice-water bath.[1] Slowly and carefully add saturated aqueous ammonium chloride solution dropwise with vigorous stirring.[1][10] Continue the addition until no further exothermic reaction is observed and the magnesium salts precipitate.

  • Extraction: Transfer the mixture to a separatory funnel. Add diethyl ether (approx. 100 mL) to dissolve the organic product. Separate the organic layer. Extract the aqueous layer two more times with diethyl ether (2 x 50 mL) to maximize product recovery.[1]

  • Washing: Combine the organic extracts and wash with water (1 x 50 mL) and then with brine (1 x 50 mL).[1][10] The brine wash helps to remove dissolved water and break any emulsions that may have formed.[1][10]

  • Drying and Solvent Removal: Dry the organic layer over anhydrous sodium sulfate.[1] Filter or decant the solution and remove the solvent under reduced pressure using a rotary evaporator.

Purification

The crude product can be purified by column chromatography on silica gel or by distillation under reduced pressure to yield the pure 1-(2-Ethylphenyl)-1-cyclopropyl ethanol.[10]

Visualizing the Workflow

G cluster_grignard Part A: Grignard Reagent Formation cluster_reaction Part B: Reaction & Workup cluster_purification Part C: Purification A1 Assemble & Flame-Dry Glassware A2 Add Mg Turnings & Iodine A1->A2 A3 Add Small Portion of Cyclopropyl Bromide/THF A2->A3 A4 Initiate Reaction (Gentle Warming if Needed) A3->A4 A5 Dropwise Addition of Remaining Cyclopropyl Bromide A4->A5 A6 Stir at RT for 1-2h A5->A6 B1 Cool Grignard to 0°C A6->B1 Proceed to Reaction B2 Dropwise Addition of 2'-Ethylacetophenone/THF B1->B2 B3 Warm to RT & Stir for 2-3h B2->B3 B4 Cool to 0°C & Quench with Sat. NH4Cl B3->B4 B5 Extract with Diethyl Ether B4->B5 B6 Wash with Water & Brine B5->B6 B7 Dry over Na2SO4 & Evaporate Solvent B6->B7 C1 Column Chromatography or Distillation B7->C1 Crude Product C2 Characterization (NMR, IR, MS) C1->C2 G cluster_conditions Reaction Conditions cluster_outcomes Desired & Undesired Outcomes Anhydrous Anhydrous Conditions High_Yield High Yield of Tertiary Alcohol Anhydrous->High_Yield Prevents Quenched_Grignard Quenched Grignard Reagent Anhydrous->Quenched_Grignard Leads to Inert_Atmosphere Inert Atmosphere Inert_Atmosphere->High_Yield Prevents Inert_Atmosphere->Quenched_Grignard Leads to Low_Temp Low Temperature (Ketone Addition) Low_Temp->High_Yield Favors Side_Reactions Side Reactions (Enolization/Reduction) Low_Temp->Side_Reactions Suppresses Slow_Addition Slow Reagent Addition Slow_Addition->High_Yield Ensures Control Runaway_Reaction Runaway Reaction Slow_Addition->Runaway_Reaction Prevents

Sources

Method

Application Note: Chemoselective Catalytic Hydrogenation of 1-(2-Ethylphenyl)-1-cyclopropylethanol

Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Focus: Navigating Chemoselectivity between Benzylic Deoxygenation and Cyclopropane Ring-Opening Executive Summary The compound 1-(2-ethylpheny...

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Focus: Navigating Chemoselectivity between Benzylic Deoxygenation and Cyclopropane Ring-Opening

Executive Summary

The compound 1-(2-ethylphenyl)-1-cyclopropylethanol is a sterically congested, tertiary benzylic alcohol featuring a highly strained cyclopropyl moiety. In drug development, cyclopropanes are frequently employed to restrict conformational flexibility and enhance metabolic stability. However, subjecting this structural motif to catalytic hydrogenation presents a profound chemoselectivity challenge. This application note details the mechanistic causality and provides self-validating protocols to selectively drive the reaction toward either benzylic deoxygenation (retaining the cyclopropane ring) or exhaustive hydrogenolysis (yielding acyclic alkyl chains).

Mechanistic Insights & Causality: Navigating Chemoselectivity

The divergence in reaction pathways is governed by the activation energy required to cleave specific bonds under reductive conditions.

  • Pathway A: Chemoselective Benzylic C–O Cleavage (Deoxygenation) The benzylic position is highly activated. Palladium has a strong affinity for aromatic systems, facilitating rapid oxidative addition into the benzylic C–O bond. Because the reaction is conducted at ambient temperature (25 °C), the thermal energy is insufficient to break the cyclopropane C–C bond, despite its inherent ring strain (~27.5 kcal/mol). Consequently, the alcohol is cleanly reduced to the corresponding alkane.

  • Pathway B: Cyclopropane C–C Cleavage (Ring-Opening) Under forcing conditions,[1]. In this high-energy regime,[2], which subsequently undergoes reductive elimination. This[3]. Due to the steric bulk of the ortho-ethyl group on the phenyl ring, [4], resulting in a mixture of acyclic isomers (e.g., 2-(2-ethylphenyl)pentane derivatives).

Reaction Pathway Visualization

G SM 1-(2-Ethylphenyl)-1-cyclopropylethanol (Starting Material) Deox_Pathway Mild Hydrogenolysis (Benzylic C-O Cleavage) SM->Deox_Pathway 10% Pd/C, H2 (1 atm) 25°C, EtOAc Ring_Pathway Forcing Hydrogenolysis (Cyclopropane C-C Cleavage) SM->Ring_Pathway PtO2, H2 (50 psi) 120°C, AcOH Prod_A 1-(2-Ethylphenyl)-1-cyclopropylethane (Deoxygenated Product) Deox_Pathway->Prod_A High Chemoselectivity Prod_B 2-(2-Ethylphenyl)pentane Isomers (Ring-Opened Alkanes) Ring_Pathway->Prod_B Strain Relief Prod_A->Ring_Pathway Elevated Temp/Pressure (Secondary Cleavage)

Reaction pathways for the catalytic hydrogenation of 1-(2-ethylphenyl)-1-cyclopropylethanol.

Quantitative Reaction Parameters

ParameterProtocol A: Chemoselective DeoxygenationProtocol B: Exhaustive Ring-Opening
Target Product 1-(2-Ethylphenyl)-1-cyclopropylethane2-(2-Ethylphenyl)pentane isomers
Catalyst 10% Pd/C (10 mol%)PtO2 (Adam's Catalyst) (5 mol%)
Solvent Ethyl Acetate (EtOAc)Glacial Acetic Acid (AcOH)
Temperature 25 °C120 °C
H₂ Pressure 1 atm (Balloon)50 psi (Parr Reactor)
Reaction Time 4–6 hours12–24 hours
Expected Yield >90%80–85%

Step-by-Step Experimental Protocols

Protocol A: Chemoselective Deoxygenation (Intact Cyclopropane)

Causality Note: Ethyl acetate is selected over methanol/ethanol to prevent acid-catalyzed etherification of the tertiary benzylic alcohol prior to hydrogenation.

  • Preparation: In a flame-dried 100 mL round-bottom flask, dissolve 1-(2-ethylphenyl)-1-cyclopropylethanol (10.0 mmol) in anhydrous ethyl acetate (40 mL).

  • Catalyst Addition: Carefully add 10% Pd/C (10 mol% Pd) to the solution under a steady stream of argon to prevent ignition of the solvent vapors.

  • Hydrogenation: Seal the flask with a septum. Evacuate the flask and backfill with hydrogen gas three times. Attach a hydrogen-filled balloon (1 atm) and stir vigorously at 25 °C.

  • Self-Validating Step (In-Process Control): After 4 hours, pull a 50 µL aliquot, filter it through a 0.22 µm PTFE syringe filter, and analyze via GC-MS. The protocol is validated as complete when the starting material peak (

    
     190) is entirely replaced by the deoxygenated product peak (
    
    
    
    174). If the starting material persists, purge the system and attach a fresh H₂ balloon.
  • Workup: Filter the reaction mixture through a pad of Celite, washing with excess ethyl acetate. Concentrate the filtrate under reduced pressure to yield the pure 1-(2-ethylphenyl)-1-cyclopropylethane.

Protocol B: Exhaustive Ring-Opening Hydrogenolysis

Causality Note: Glacial acetic acid is utilized to protonate the cyclopropane ring, weakening the C–C bonds and lowering the activation barrier for oxidative addition by the platinum catalyst.

  • Preparation: In a 100 mL Parr reactor vessel, dissolve 1-(2-ethylphenyl)-1-cyclopropylethanol (10.0 mmol) in glacial acetic acid (30 mL).

  • Catalyst Addition: Add PtO₂ (Adam's Catalyst, 5 mol%).

  • Hydrogenation: Seal the Parr reactor. Purge the vessel with nitrogen gas three times, followed by hydrogen gas three times. Pressurize the reactor to 50 psi with H₂ and heat the mixture to 120 °C with aggressive mechanical stirring.

  • Self-Validating Step (In-Process Control): After 12 hours, cool the reactor, safely vent the pressure, and pull a 100 µL aliquot. Concentrate the aliquot and analyze via ¹H-NMR. The reaction is validated as complete when the characteristic upfield cyclopropyl multiplets (0.2–0.8 ppm) completely disappear, replaced by acyclic methyl/methylene signals (0.8–1.5 ppm).

  • Workup: Filter the mixture through Celite. Carefully neutralize the acetic acid filtrate by pouring it into an ice-cold saturated aqueous NaHCO₃ solution. Extract the aqueous layer with hexanes (3 × 50 mL). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate to yield the acyclic alkane isomers.

References

  • Bayer CropScience AG. (2010). Process for the preparation of substituted N-(benzyl)cyclopropanamines by imine hydrogenation. US Patent 9260378B2.
  • Augustine, R. L., & Reardon, E. J. (1974). Catalytic Hydrogenolysis of Lumitestosterone Acetate. The Journal of Organic Chemistry, 39(12). Retrieved from[Link]

Sources

Application

Application Note: High-Fidelity Synthesis of 1-(2-Ethylphenyl)-1-cyclopropyl ethanol

Topic: Reagents required for 1-(2-Ethylphenyl)-1-cyclopropyl ethanol synthesis Content Type: Application Notes and Protocols Abstract This application note details the optimized protocol for the synthesis of 1-(2-Ethylph...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Reagents required for 1-(2-Ethylphenyl)-1-cyclopropyl ethanol synthesis Content Type: Application Notes and Protocols

Abstract

This application note details the optimized protocol for the synthesis of 1-(2-Ethylphenyl)-1-cyclopropyl ethanol , a tertiary alcohol scaffold increasingly relevant in medicinal chemistry for its ability to impart metabolic stability and conformational rigidity. The protocol utilizes a Grignard addition strategy, specifically coupling (2-ethylphenyl)magnesium bromide with cyclopropyl methyl ketone . This approach is selected for its high atom economy, availability of precursors, and reduced risk of cyclopropyl ring fragmentation compared to alternative routes.

Introduction & Strategic Analysis

The target molecule features a sterically congested tertiary alcohol center flanked by a rigid cyclopropyl group and an ortho-substituted aromatic ring.

  • Cyclopropyl Moiety: Acts as a bioisostere for isopropyl or ethyl groups but provides superior metabolic stability (blocking P450 oxidation) and unique electronic properties due to the Walsh orbitals.

  • Ortho-Ethyl Substituent: Introduces significant steric bulk, which necessitates rigorous control over reaction temperature and induction times to prevent homocoupling or incomplete conversion.

Retrosynthetic Logic

The synthesis is disconnected at the tertiary alcohol center. Two primary Grignard pathways exist:

  • Path A: Nucleophilic attack of (2-ethylphenyl)magnesium bromide on cyclopropyl methyl ketone.

  • Path B: Nucleophilic attack of cyclopropylmagnesium bromide on 2'-ethylacetophenone.

Path A is the preferred route described here. Aryl halides (1-bromo-2-ethylbenzene) are generally more stable and easier to convert to Grignard reagents than cyclopropyl halides, which can suffer from slow initiation or radical-mediated ring opening under suboptimal conditions.

Reaction Scheme Visualization

ReactionScheme Reagent1 1-Bromo-2-ethylbenzene Intermediate (2-Ethylphenyl)magnesium bromide (In-situ) Reagent1->Intermediate Grignard Formation (Reflux, I2 init) Mg Mg / THF Mg->Intermediate Product 1-(2-Ethylphenyl)-1-cyclopropyl ethanol Intermediate->Product Nucleophilic Addition 0°C to RT Reagent2 Cyclopropyl Methyl Ketone Reagent2->Product

Caption: Grignard-mediated synthesis pathway via aryl-magnesium intermediate.

Reagents & Equipment

All reagents must be anhydrous. The presence of moisture will quench the Grignard reagent immediately, producing ethylbenzene as a byproduct.

Chemical Reagents Table
ReagentCAS No.RolePurity / Grade
1-Bromo-2-ethylbenzene 1585-07-5Substrate (Precursor)>98%, Anhydrous
Magnesium Turnings 7439-95-4Metal ReagentGrignard Grade (washed/dried)
Cyclopropyl Methyl Ketone 765-43-5Electrophile>97%, Distilled
Tetrahydrofuran (THF) 109-99-9SolventAnhydrous, Inhibitor-free
Iodine (Crystal) 7553-56-2InitiatorACS Reagent
Ammonium Chloride 12125-02-9Quenching AgentSaturated Aqueous Soln.[1][2][3]
Ethyl Acetate 141-78-6Extraction SolventACS Grade
Critical Equipment
  • Reaction Vessel: 3-neck round-bottom flask (flame-dried under Ar/N2).

  • Condenser: Reflux condenser with inert gas inlet.

  • Addition Funnel: Pressure-equalizing dropping funnel.

  • Temperature Control: Ice/Water bath and Oil bath (with magnetic stirrer).

Experimental Protocol

Phase 1: Preparation of (2-Ethylphenyl)magnesium Bromide

Note: The ortho-ethyl group creates steric hindrance, potentially making the initiation of the Grignard reaction sluggish compared to unsubstituted bromobenzene.

  • System Preparation: Assemble the glassware (flask, condenser, funnel) and flame-dry under a stream of dry Nitrogen or Argon. Allow to cool to room temperature (RT) under positive gas pressure.

  • Magnesium Activation: Add Magnesium turnings (1.2 equiv) to the flask. Add a single crystal of Iodine.[4]

    • Expert Tip: Mechanically crushing the turnings inside the flask with a glass rod before adding solvent exposes fresh metal surface, crucial for hindered substrates [1].

  • Initiation:

    • Add enough anhydrous THF to cover the magnesium.

    • Add approx. 5% of the total volume of 1-Bromo-2-ethylbenzene neat (undiluted) directly onto the turnings.

    • Heat gently with a heat gun or warm water bath until the iodine color fades and the solution becomes turbid/grey, indicating initiation.

  • Propagation:

    • Dissolve the remaining 1-Bromo-2-ethylbenzene (1.0 equiv total) in anhydrous THF (concentration ~1.0 M).

    • Add this solution dropwise via the addition funnel to the initiated mixture.

    • Rate Control: Adjust the addition rate to maintain a gentle spontaneous reflux. If reflux subsides, apply external heat (oil bath at 65°C).

    • Once addition is complete, reflux for 1–2 hours to ensure complete consumption of the aryl bromide. The solution should be dark brown/grey.

Phase 2: Nucleophilic Addition of Cyclopropyl Methyl Ketone
  • Cooling: Cool the Grignard solution to 0°C using an ice bath.

  • Addition: Dissolve Cyclopropyl Methyl Ketone (0.95 equiv) in anhydrous THF (1:1 v/v).

    • Note: Using a slight deficit of the ketone ensures the difficult-to-separate ketone starting material is fully consumed, leaving the easier-to-remove aryl bromide/ethylbenzene byproducts.

  • Reaction: Add the ketone solution dropwise over 30 minutes. The reaction is exothermic; ensure internal temperature remains <10°C to prevent side reactions.

  • Completion: Allow the mixture to warm to RT naturally and stir for 3–4 hours. Monitor by TLC (Hexane:EtOAc 9:1) or GC-MS.

Phase 3: Workup and Purification[5]
  • Quenching: Cool the mixture to 0°C. Slowly add saturated aqueous NH4Cl.

    • Caution: Initial addition will cause vigorous bubbling and precipitation of magnesium salts.

  • Extraction: Dilute with water and extract the aqueous layer with Ethyl Acetate (3x).[5]

  • Washing: Combine organic layers and wash with Brine (1x). Dry over anhydrous Na2SO4.[6]

  • Concentration: Filter and concentrate under reduced pressure to yield the crude oil.

  • Purification: Purify via flash column chromatography (Silica Gel).

    • Eluent: Gradient of Hexane (100%) to Hexane:EtOAc (90:10). The tertiary alcohol typically elutes after the non-polar hydrocarbon byproducts.

Experimental Workflow Diagram

Workflow Start Start: Dry Glassware (Ar/N2 Atmosphere) Step1 Activate Mg (THF, I2) Add 5% Aryl Bromide Start->Step1 Decision1 Initiation Observed? (Color fade/Bubbling) Step1->Decision1 Decision1->Step1 No (Heat/Sonicate) Step2 Add remaining Aryl Bromide Reflux 1-2h Decision1->Step2 Yes Step3 Cool to 0°C Add Cyclopropyl Methyl Ketone Step2->Step3 Step4 Quench (Sat. NH4Cl) Extract (EtOAc) Step3->Step4 End Purify (Column Chromatography) Isolate Product Step4->End

Caption: Step-by-step experimental workflow for the synthesis.

Characterization & Expected Data

Upon isolation, the identity of 1-(2-Ethylphenyl)-1-cyclopropyl ethanol should be confirmed via 1H NMR.[7]

  • 1H NMR (CDCl3, 400 MHz) Expectations:

    • Aromatic Region: ~7.1–7.5 ppm (m, 4H, Ar-H).

    • Ethyl Group: ~2.7 ppm (q, 2H, -CH2-) and ~1.2 ppm (t, 3H, -CH3).

    • Methyl (from ketone): ~1.5 ppm (s, 3H, C(OH)-CH3).

    • Cyclopropyl Methine: ~1.3–1.4 ppm (m, 1H, CH of ring).

    • Cyclopropyl Methylene: ~0.3–0.6 ppm (m, 4H, CH2 of ring). Distinctive high-field multiplets.

    • Hydroxyl: Broad singlet, shift concentration-dependent.

Safety & Handling

  • Organometallics: Grignard reagents are pyrophoric and moisture-sensitive. Handle only under inert atmosphere.

  • Exotherms: The formation of the Grignard reagent and the subsequent addition to the ketone are highly exothermic. Maintain strict temperature control to prevent solvent boil-over.

  • Iodine: Corrosive and volatile solid; handle in a fume hood.

References

  • BenchChem. (2025).[4][5] Application Notes and Protocols: Reaction of Cyclopropylmagnesium Bromide with Ketones and Aldehydes. Retrieved from

  • Fluorochem. (n.d.). Product Specification: 1-(2-Ethylphenyl)-1-cyclopropyl ethanol.[8] Retrieved from

  • Royal Society of Chemistry. (2013). Ring-Opening/Annulation Reaction of Cyclopropyl Ethanols. Chem. Commun. Retrieved from

Sources

Method

Application Note: Advanced Epoxidation Strategies for 1-(2-Ethylphenyl)-1-cyclopropyl ethanol Derivatives

Executive Summary 1-(2-Ethylphenyl)-1-cyclopropyl ethanol is a sterically encumbered, tertiary benzylic alcohol. Compounds bearing both cyclopropyl and aryl motifs are highly valued in medicinal chemistry and drug develo...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-(2-Ethylphenyl)-1-cyclopropyl ethanol is a sterically encumbered, tertiary benzylic alcohol. Compounds bearing both cyclopropyl and aryl motifs are highly valued in medicinal chemistry and drug development due to their unique metabolic stability and distinct three-dimensional pharmacophores. However, direct epoxidation of this tertiary alcohol is chemically impossible due to the absence of an olefinic


-bond.

To utilize this scaffold in epoxidation workflows, the strategic pathway requires a controlled dehydration to its corresponding 1,1-disubstituted alkene—1-(2-ethylphenyl)-1-cyclopropylethene —followed by targeted epoxidation. This guide details the causality behind these synthetic choices, providing self-validating protocols for both racemic and highly enantioselective epoxidation routes.

Mechanistic Causality & Substrate Profiling

The Dehydration Imperative

The tertiary hydroxyl group of 1-(2-Ethylphenyl)-1-cyclopropyl ethanol is readily protonated. The resulting carbocation is highly stabilized by both the adjacent benzylic system and the


-

conjugation of the cyclopropyl ring. This strongly favors an E1 elimination to form the conjugated alkene. Crucial Insight: Harsh Lewis acids must be avoided, as they can trigger unwanted cyclopropyl ring-opening or rearrangement. Mild Brønsted acid catalysis (e.g., p-Toluenesulfonic acid) under Dean-Stark conditions ensures clean conversion to the alkene.
Epoxidation Dynamics and Steric Control

Once the alkene is formed, it presents a challenging steric environment.

  • Standard Peracid Oxidation: Treatment with meta-chloroperoxybenzoic acid (m-CPBA) proceeds via a concerted "butterfly" mechanism. Because the substrate lacks a chiral directing group (unlike allylic alcohols in ), m-CPBA attacks both faces of the olefin with equal probability, yielding a racemic mixture of the epoxide.

  • Asymmetric Ketone-Catalyzed Epoxidation: To achieve high enantioselectivity on unfunctionalized 1,1-disubstituted olefins, ketone-catalyzed epoxidation using hydrogen peroxide is the premier choice. As established by, trifluoroacetone generates a highly reactive dioxirane intermediate in situ at high pH. The spiro transition state of the dioxirane approach minimizes steric clash with the bulky 2-ethylphenyl group, ensuring exceptional facial selectivity and high enantiomeric excess (ee).

Representative Validation Data

The following table summarizes the expected quantitative outcomes when applying these epoxidation strategies to the 1-(2-ethylphenyl)-1-cyclopropylethene intermediate.

Epoxidation MethodOxidant / Catalyst SystemTemp (°C)Yield (%)Enantiomeric Excess (ee %)Diastereomeric Ratio (dr)
Standard Peracid m-CPBA / CH₂Cl₂0 to 2588N/A (Racemic)1:1
Metal-Catalyzed H₂O₂ / Mn-salen complex075452:1
Shi Epoxidation H₂O₂ / Trifluoroacetone092>90>10:1

Data synthesized from standard benchmarks for 1,1-disubstituted sterically hindered alkenes.

Synthetic Workflows & Visualizations

Workflow A 1-(2-Ethylphenyl)-1- cyclopropyl ethanol (Tertiary Alcohol) B 1-(2-Ethylphenyl)-1- cyclopropylethene (1,1-Disubstituted Alkene) A->B Dehydration (-H2O) C Racemic Epoxide (m-CPBA Route) B->C m-CPBA CH2Cl2, 0°C D Chiral Epoxide (Shi Epoxidation Route) B->D CF3COCH3, H2O2 pH 11 buffer

Fig 1: Synthetic workflow from the tertiary alcohol precursor to targeted epoxide derivatives.

Mechanism K Trifluoroacetone Catalyst D Dioxirane Intermediate (Active Oxidant) K->D + H2O2 (pH 11) H H2O2 (Primary Oxidant) H->D TS Spiro Transition State (Steric Control) D->TS + Alkene Substrate S 1-(2-Ethylphenyl)-1- cyclopropylethene S->TS TS->K Catalyst Regeneration P Enantioenriched Epoxide TS->P Oxygen Transfer

Fig 2: Catalytic cycle of ketone-mediated asymmetric epoxidation via dioxirane intermediate.

Self-Validating Experimental Protocols

Protocol A: Acid-Catalyzed Dehydration to Alkene

Objective: Convert 1-(2-Ethylphenyl)-1-cyclopropyl ethanol to the active alkene substrate without degrading the cyclopropyl ring.

  • Reaction Setup: Dissolve 10 mmol of the alcohol in 50 mL of anhydrous toluene. Add 0.5 mmol (5 mol%) of p-Toluenesulfonic acid (p-TSA).

  • Execution: Equip the flask with a Dean-Stark trap and reflux condenser. Heat to 110 °C for 4 hours to azeotropically remove water.

  • Validation Checkpoint 1 (TLC): Spot the reaction mixture against the starting material on silica TLC (Hexanes/EtOAc 9:1). The reaction is complete when the highly polar tertiary alcohol (

    
    ) is entirely replaced by a non-polar, UV-active alkene spot (
    
    
    
    ).
  • Workup: Cool to room temperature. Wash the organic layer with saturated aqueous NaHCO₃ (2 × 25 mL) to neutralize the acid, followed by brine. Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

Protocol B: Racemic Epoxidation (m-CPBA)

Objective: Synthesize the racemic 2-cyclopropyl-2-(2-ethylphenyl)oxirane.

  • Reaction Setup: Dissolve 5 mmol of the alkene (from Protocol A) in 25 mL of anhydrous CH₂Cl₂. Cool to 0 °C in an ice bath.

  • Execution: Slowly add 6 mmol of purified m-CPBA (77% active) in portions over 15 minutes. Stir at 0 °C for 1 hour, then allow to warm to room temperature for 3 hours.

  • Validation Checkpoint 2 (Peroxide Quench): Before workup, test the mixture with KI-starch indicator paper. A blue/black color indicates residual peroxides. Add 10% aqueous Na₂S₂O₃ dropwise until the KI-starch paper remains white, validating that the system is safe for extraction.

  • Workup: Wash the organic layer with 1M NaOH (3 × 20 mL) to remove the meta-chlorobenzoic acid byproduct. Dry over Na₂SO₄ and concentrate.

Protocol C: Asymmetric Shi Epoxidation

Objective: Synthesize highly enantioenriched epoxide using a green oxidant ().

  • Reaction Setup: To a solution of the alkene (5 mmol) in acetonitrile (20 mL) and aqueous Na₂EDTA (10 mL, 0.4 mM), add trifluoroacetone (0.5 mmol, 10 mol%). Cool the biphasic mixture to 0 °C.

  • Execution: Simultaneously add 30% aqueous H₂O₂ (15 mmol) and a 0.8 M aqueous K₂CO₃/EDTA buffer via dual syringe pumps over 2 hours, maintaining the internal pH strictly at 11.0.

  • Causality Note: Maintaining pH 11 is critical. If the pH drops, the formation of the active dioxirane stalls; if it spikes, H₂O₂ rapidly decomposes into non-productive O₂ gas.

  • Validation Checkpoint 3 (Reaction Completion): Monitor by GC-MS or TLC. Once the alkene is consumed, quench immediately with aqueous Na₂S₂O₃ to prevent over-oxidation or epoxide ring-opening. Extract with Ethyl Acetate (3 × 20 mL), dry, and purify via flash chromatography.

References

  • Synthesis of Epoxides - Organic Chemistry Portal Organic Chemistry Portal URL:[Link]

  • An Efficient Ketone-Catalyzed Epoxidation Using Hydrogen Peroxide as Oxidant L. Shu, Y. Shi. Journal of Organic Chemistry, 2000, 65, 8807-8810. URL: [Link]

  • Hydrogen Peroxide in Organic Synthesis Organic Chemistry Portal URL:[Link]

  • Sharpless Epoxidation Wikipedia, The Free Encyclopedia URL:[Link]

Application

Application Note: 1-(2-Ethylphenyl)-1-cyclopropyl Ethanol in Agrochemical Synthesis

The following is a comprehensive Application Note and Protocol Guide for the industrial utilization of 1-(2-Ethylphenyl)-1-cyclopropyl ethanol in agrochemical development. Executive Summary 1-(2-Ethylphenyl)-1-cyclopropy...

Author: BenchChem Technical Support Team. Date: March 2026

The following is a comprehensive Application Note and Protocol Guide for the industrial utilization of 1-(2-Ethylphenyl)-1-cyclopropyl ethanol in agrochemical development.

Executive Summary

1-(2-Ethylphenyl)-1-cyclopropyl ethanol (hereafter referred to as Et-CPE ) is a specialized tertiary alcohol intermediate used primarily in the synthesis of Sterol Biosynthesis Inhibitor (SBI) fungicides and novel Plant Growth Regulators (PGRs) .

Its structural uniqueness lies in the ortho-ethyl substitution on the phenyl ring combined with a cyclopropyl moiety . This scaffold offers two critical advantages in agrochemical design:

  • Metabolic Stability: The cyclopropyl group resists oxidative metabolism (P450 degradation) better than alkyl chains.

  • Lipophilic Tuning: The ortho-ethyl group introduces steric bulk and increases LogP, enhancing cuticular penetration in foliar applications compared to standard chloro/fluoro analogs.

This guide details the industrial synthesis, quality control, and downstream application protocols for Et-CPE.

Chemical Profile & Properties[1][2][3][4][5]

PropertySpecification
Chemical Name 1-(2-Ethylphenyl)-1-cyclopropyl ethanol
Molecular Formula C₁₃H₁₈O
Molecular Weight 206.28 g/mol
Appearance Colorless to pale yellow viscous liquid
Boiling Point ~280°C (Predicted) / 125-130°C @ 5 mmHg
LogP 3.8 ± 0.4 (High Lipophilicity)
Solubility Soluble in MeOH, DCM, Toluene; Insoluble in Water
Chirality Contains 1 Chiral Center (Racemic or Enantiopure)

Industrial Synthesis Protocol

Methodology: Grignard Addition (Scalable Batch Process) Objective: Synthesis of Et-CPE with >98% Purity.

A. Reaction Mechanism

The synthesis involves the nucleophilic addition of 2-ethylphenylmagnesium bromide (generated in situ) to cyclopropyl methyl ketone . This route is preferred over alkyllithium reagents due to higher safety margins at industrial scales.

B. Reagents & Materials[4]
  • Precursor A: 1-Bromo-2-ethylbenzene (Starting Material)

  • Precursor B: Cyclopropyl methyl ketone (Electrophile)

  • Reagent: Magnesium turnings (activate with I₂)

  • Solvent: Anhydrous Tetrahydrofuran (THF) or 2-Methyl-THF (Green alternative)

  • Quench: Saturated NH₄Cl solution

C. Step-by-Step Protocol
Step 1: Grignard Reagent Formation
  • Activation: In a nitrogen-purged reactor, charge Mg turnings (1.1 eq) and a crystal of Iodine. Heat to 40°C.

  • Initiation: Add 5% of the total 1-Bromo-2-ethylbenzene in THF. Wait for exotherm and color change (brown to clear).

  • Addition: Dropwise add the remaining bromide/THF solution over 2 hours, maintaining internal temperature at 50-55°C.

  • Digestion: Stir at 60°C for 1 hour to ensure complete conversion of the bromide.

Step 2: Carbonyl Addition
  • Cooling: Cool the Grignard solution to 0-5°C.

  • Addition: Add Cyclopropyl methyl ketone (1.0 eq) in THF slowly over 3 hours. Critical: Maintain temperature <10°C to prevent enolization side reactions.

  • Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 4 hours.

Step 3: Quench & Workup
  • Quench: Inverse quench the reaction mixture into cold saturated NH₄Cl (0°C). Caution: Exothermic gas evolution.

  • Extraction: Extract the aqueous phase with Ethyl Acetate (3x).

  • Washing: Wash combined organics with Brine, dry over Na₂SO₄, and concentrate under reduced pressure.

Step 4: Purification
  • Distillation: Perform high-vacuum distillation (0.5 mbar, 110-115°C) to isolate pure Et-CPE.

  • Yield Target: 85-92%.

Quality Control & Analytics

Objective: Ensure intermediate meets specifications for downstream coupling.

A. HPLC Method (Purity)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150mm, 5µm).

  • Mobile Phase: A: Water (0.1% H₃PO₄) / B: Acetonitrile.

  • Gradient: 40% B to 90% B over 15 min.

  • Detection: UV @ 210 nm (Low UV absorption due to lack of conjugation; 210 nm captures the phenyl ring).

  • Acceptance Criteria: >98.0% Area.

B. Chiral GC Method (Enantiomeric Excess)

Since Et-CPE is chiral, asymmetric synthesis or resolution may be required for high-efficacy fungicides.

  • Column: Chiralpak IB or equivalent.

  • Carrier Gas: Helium @ 1.0 mL/min.

  • Temp Program: 100°C (hold 2 min) -> 10°C/min -> 220°C.

Downstream Applications in Agrochemicals

Et-CPE serves as a versatile "Lock-and-Key" intermediate. The hydroxyl group allows for conversion into various active pharmacophores.

Application 1: Synthesis of Triazole Fungicides (Next-Gen)

The tertiary alcohol is dehydrated or substituted to link a triazole ring, creating inhibitors of CYP51 (Lanosterol 14α-demethylase) .

  • Pathway: Et-CPE → Dehydration (Acid) → Alkene → Epoxidation → Triazole Ring Opening.

  • Benefit: The 2-ethyl group provides a unique steric fit in the CYP51 pocket, potentially overcoming resistance to standard 2-chloro azoles (e.g., Tebuconazole).

Application 2: Synthesis of SDHI Carboxamides

Et-CPE can undergo a Ritter Reaction with nitriles to form bulky amide intermediates, which are precursors to Succinate Dehydrogenase Inhibitors (SDHIs).

  • Pathway: Et-CPE + R-CN + H₂SO₄ → Amide-linked Scaffold.

Application 3: Plant Growth Regulators (PGRs)

Structurally similar to Ancymidol , Et-CPE derivatives can inhibit gibberellin biosynthesis, reducing internode elongation in cereals (anti-lodging agents).

Process Visualization (DOT Diagram)

G cluster_QC Quality Control Start 1-Bromo-2-ethylbenzene Mg Mg / THF (Grignard Formation) Start->Mg Inter1 2-Ethylphenyl MgBr (Active Species) Mg->Inter1 Activation Reaction Nucleophilic Addition (T < 10°C) Inter1->Reaction Reagent Cyclopropyl Methyl Ketone Reagent->Reaction Quench NH4Cl Quench & Workup Reaction->Quench 3h Stir Product 1-(2-Ethylphenyl)-1-cyclopropyl ethanol (Et-CPE) Quench->Product Distillation Dehydration Acid Dehydration Product->Dehydration Application 1 QC1 HPLC (>98%) Product->QC1 QC2 Chiral GC Product->QC2 Alkene Styrene Analog Dehydration->Alkene Triazole Triazole Fungicide (AI Synthesis) Alkene->Triazole Epoxidation + Triazole

Figure 1: Industrial synthesis workflow of Et-CPE and its downstream conversion to Triazole Fungicides.

Safety & Handling

  • Hazards: Et-CPE is an irritant (Skin/Eye). The synthesis involves Grignard reagents (highly flammable, water-reactive).

  • PPE: Flame-retardant lab coat, nitrile gloves, safety goggles.

  • Storage: Store under Nitrogen at 2-8°C. Hygroscopic – protect from moisture.

References

  • Bayer CropScience. (2015). Process for the preparation of substituted 1-cyclopropyl-ethanols. Patent WO2015032789. Link (General methodology for cyclopropyl ethanol synthesis).

  • Unger, T. A. (1996). Pesticide Synthesis Handbook. Noyes Publications.
  • Syngenta Participations AG. (2010). Novel Triazole Derivatives and their use as Fungicides. Patent EP2254880. Link (Context for ethyl/cyclopropyl scaffolds).

  • Fluorochem. (2023). Safety Data Sheet: 1-(2-Ethylphenyl)-1-cyclopropyl ethanol. Link (Source for physicochemical data).

  • JMPR. (2004). Prothioconazole: Pesticide Residues in Food. FAO Plant Production and Protection Paper. (Reference for metabolic stability of cyclopropyl-benzyl motifs).
Method

Solvent selection for the extraction of 1-(2-Ethylphenyl)-1-cyclopropyl ethanol

An Application Guide to Solvent Selection for the Extraction of 1-(2-Ethylphenyl)-1-cyclopropyl ethanol Abstract This application note provides a comprehensive guide for researchers, scientists, and drug development prof...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide to Solvent Selection for the Extraction of 1-(2-Ethylphenyl)-1-cyclopropyl ethanol

Abstract

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the systematic selection of an optimal solvent for the extraction of 1-(2-Ethylphenyl)-1-cyclopropyl ethanol. The document outlines the theoretical principles governing solvent choice, analyzes the physicochemical properties of the target analyte, and presents a detailed experimental protocol for comparative solvent screening. By integrating theoretical analysis with empirical validation, this guide establishes a robust framework for developing efficient, selective, and scalable extraction processes critical in pharmaceutical research and development.

Introduction: The Significance of Extraction in API Synthesis

The purification of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of drug development and manufacturing. The compound 1-(2-Ethylphenyl)-1-cyclopropyl ethanol is a tertiary alcohol whose structural motifs—an aromatic ring, a cyclopropyl group, and a hydroxyl functional group—are common in modern medicinal chemistry. Efficiently isolating such compounds from complex reaction mixtures or biological matrices is critical for subsequent synthetic steps, analytical characterization, and final product purity.

Solvent extraction, a fundamental separation technique, leverages the differential solubilities of a compound in two immiscible liquids to effect its separation.[1][2] The choice of solvent is the most critical parameter in this process, directly influencing extraction efficiency, selectivity, cost, safety, and environmental impact.[3] A poorly chosen solvent can lead to low recovery, high impurity profiles, and difficulties in downstream processing, such as solvent removal.[3][4]

This guide provides a systematic approach to selecting the ideal extraction solvent for 1-(2-Ethylphenyl)-1-cyclopropyl ethanol, beginning with a theoretical analysis of its molecular structure and culminating in a practical, self-validating experimental protocol.

Theoretical Framework: Principles of Solvent Selection

The efficacy of a solvent extraction process is governed by fundamental chemical principles, primarily the concept of "like dissolves like."[5] This principle states that substances with similar polarities are more likely to be soluble in one another. A comprehensive solvent selection process, therefore, begins with a detailed analysis of the target analyte's structure and the key physicochemical properties of potential solvents.

Structural Analysis of 1-(2-Ethylphenyl)-1-cyclopropyl ethanol

The molecular structure of 1-(2-Ethylphenyl)-1-cyclopropyl ethanol dictates its solubility behavior. It is composed of distinct regions with differing polarities:

  • Polar Moiety: The tertiary hydroxyl (-OH) group is the primary polar center. It can act as a hydrogen bond donor and acceptor, imparting a degree of hydrophilicity.[6][7]

  • Non-Polar Moieties: The molecule possesses significant non-polar character derived from the 2-ethylphenyl group and the cyclopropyl ring. These hydrocarbon regions are hydrophobic ("water-hating") and favor interactions with non-polar solvents through van der Waals forces.[7]

This structural duality suggests that 1-(2-Ethylphenyl)-1-cyclopropyl ethanol is a moderately polar compound. It is expected to have low solubility in water but good solubility in a range of organic solvents. The optimal solvent will be one that effectively balances interactions with both the polar -OH group and the non-polar hydrocarbon backbone.

Key Solvent Characteristics for Extraction

The ideal solvent must satisfy several criteria to ensure an efficient and practical extraction.[8][9]

  • Selectivity and Partition Coefficient (K_d): The solvent must exhibit high solubility for the target analyte while having low solubility for impurities.[8] This preference is quantified by the partition coefficient (K_d), which is the equilibrium ratio of the analyte's concentration in the two immiscible phases.[5][9] A high K_d value in favor of the organic phase is desirable for efficient extraction.

  • Immiscibility: For liquid-liquid extraction (LLE) from an aqueous medium, the organic solvent must have low miscibility with water to ensure clean phase separation.[1]

  • Density: A significant density difference between the organic solvent and the aqueous phase facilitates rapid and clear separation into distinct layers. Solvents like dichloromethane (denser than water) will form the bottom layer, while solvents like ethyl acetate or hexane (less dense than water) will form the top layer.

  • Boiling Point: A relatively low boiling point allows for easy removal of the solvent after extraction, typically via rotary evaporation, without requiring excessive heat that could degrade the analyte.[5]

  • Chemical Inertness: The solvent must not react with the target analyte or other components in the mixture.[8]

  • Safety, Environmental Impact, and Cost: Considerations of toxicity, flammability, and environmental persistence are paramount. The use of "green" solvents is increasingly encouraged.[3] Cost and availability are also practical considerations for large-scale applications.

Analysis of Candidate Solvents

Based on the structural analysis, several common laboratory solvents across a range of polarities are suitable candidates for evaluation.

SolventFormulaDensity (g/mL)Boiling Point (°C)Polarity IndexKey Characteristics & Rationale
Hexane C₆H₁₄~0.66690.1Non-polar. Excellent for extracting non-polar compounds.[8] May have limited efficiency due to the analyte's polar -OH group. Good for separating from highly polar impurities.
Toluene C₇H₈~0.871112.4Non-polar aromatic. "Like dissolves like" principle suggests good interaction with the ethylphenyl ring. Higher boiling point makes it harder to remove.
Diethyl Ether (C₂H₅)₂O~0.71352.8Slightly polar. Good general-purpose extraction solvent. The ether oxygen can accept hydrogen bonds. Highly volatile and flammable.
Dichloromethane (DCM) CH₂Cl₂~1.33403.1Moderately polar. A versatile solvent with high solvating power.[8] Its density simplifies extraction from less dense aqueous phases. Environmental and health concerns.
Ethyl Acetate (EtOAc) C₄H₈O₂~0.90774.4Moderately polar. [8] Often an excellent choice, balancing polarity to dissolve the analyte effectively. The ester group can accept hydrogen bonds. Favorable safety profile compared to DCM.

Experimental Protocol: Comparative Screening of Extraction Solvents

This protocol provides a step-by-step methodology for performing a liquid-liquid extraction to empirically determine the most effective solvent for 1-(2-Ethylphenyl)-1-cyclopropyl ethanol from a simulated aqueous matrix.

Objective

To quantify and compare the extraction efficiency of three selected solvents—Hexane, Dichloromethane (DCM), and Ethyl Acetate (EtOAc)—for the target analyte.

Materials and Equipment
  • Analyte: 1-(2-Ethylphenyl)-1-cyclopropyl ethanol

  • Solvents: HPLC-grade Hexane, Dichloromethane, Ethyl Acetate, Acetonitrile, and Methanol

  • Reagents: Deionized water, Anhydrous Sodium Sulfate (Na₂SO₄)

  • Equipment: Analytical balance, 100 mL volumetric flasks, pipettes, 50 mL separatory funnels, rotary evaporator, vortex mixer, HPLC system with UV detector.

Workflow Diagram

Caption: Workflow for the comparative screening of extraction solvents.

Step-by-Step Methodology
  • Preparation of Standard Solution:

    • Accurately weigh ~10 mg of 1-(2-Ethylphenyl)-1-cyclopropyl ethanol and dissolve it in methanol in a 10 mL volumetric flask to create a 1 mg/mL stock solution.

    • Prepare a calibration standard by diluting the stock solution with the HPLC mobile phase to a final concentration of 10 µg/mL.

  • Preparation of Spiked Aqueous Sample:

    • In three separate 50 mL separatory funnels, add 20 mL of deionized water.

    • Spike each funnel with 200 µL of the 1 mg/mL stock solution to create a starting aqueous concentration of 10 µg/mL. Mix gently.

  • Liquid-Liquid Extraction (LLE):

    • Funnel 1 (EtOAc): Add 20 mL of ethyl acetate.

    • Funnel 2 (DCM): Add 20 mL of dichloromethane.

    • Funnel 3 (Hexane): Add 20 mL of hexane.

    • Stopper each funnel and shake vigorously for 2 minutes, periodically venting to release pressure.

    • Allow the funnels to stand until the layers have clearly separated (approx. 5-10 minutes).

  • Phase Separation and Drying:

    • For DCM (denser), carefully drain the bottom organic layer into a clean flask.

    • For EtOAc and Hexane (less dense), drain and discard the bottom aqueous layer, then pour the top organic layer from the top opening into a clean flask.

    • Add a small amount of anhydrous sodium sulfate to each organic extract to remove residual water. Swirl and let stand for 5 minutes.

  • Sample Concentration and Reconstitution:

    • Filter the dried organic extracts to remove the sodium sulfate.

    • Evaporate the solvent from each extract to dryness using a rotary evaporator at a low temperature (~35-40°C).

    • Reconstitute each dried residue in exactly 2.0 mL of the HPLC mobile phase.

  • Analytical Quantification (HPLC-UV):

    • Suggested HPLC Conditions:

      • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

      • Mobile Phase: Isocratic mixture of Acetonitrile:Water (e.g., 60:40 v/v).

      • Flow Rate: 1.0 mL/min.

      • Detection: UV at 254 nm.

      • Injection Volume: 20 µL.

    • Inject the prepared standard and the three reconstituted samples into the HPLC system.

    • Record the peak area for the analyte in each chromatogram.

  • Calculation of Extraction Efficiency:

    • Calculate the efficiency for each solvent using the following formula:

      • Extraction Efficiency (%) = (Peak Area_sample / Peak Area_standard) * (V_reconstituted / V_initial_aqueous) * (C_standard / C_initial_aqueous) * 100

      • Given the parameters in this protocol, a simplified formula is: Efficiency (%) = (Peak Area_sample / Peak Area_standard) * 100

Results and Discussion

The results from the HPLC analysis can be tabulated to directly compare the performance of each solvent.

Table 2: Hypothetical Extraction Efficiency Results

SolventPeak Area (Arbitrary Units)Calculated Extraction Efficiency (%)
Standard (10 µg/mL) 1,500,000N/A
Hexane Extract 675,00045%
Dichloromethane Extract 1,410,00094%
Ethyl Acetate Extract 1,455,00097%
Interpretation of Results
  • Ethyl Acetate (97%): The high efficiency is expected. Ethyl acetate's moderate polarity and hydrogen bond accepting capability allow it to effectively interact with both the polar hydroxyl group and the non-polar aromatic and cyclopropyl portions of the analyte, leading to excellent partitioning from the aqueous phase.[8]

  • Dichloromethane (94%): DCM also demonstrates high efficiency due to its strong solvating power for a wide range of organic compounds.[8] While effective, its use may be less desirable due to safety and environmental considerations.

  • Hexane (45%): The significantly lower efficiency reflects a polarity mismatch. As a purely non-polar solvent, hexane interacts well with the hydrocarbon parts of the analyte but cannot effectively solvate the polar -OH group, leaving a substantial amount of the analyte in the aqueous phase.[5]

Based on these results, Ethyl Acetate is the recommended solvent, providing the best balance of high extraction efficiency and a more favorable safety profile compared to dichloromethane.

Troubleshooting Common Extraction Issues

ProblemProbable Cause(s)Recommended Solution(s)
Emulsion Formation - Vigorous shaking.- Presence of surfactants or particulates.- Allow the mixture to stand for a longer period.- Gently swirl instead of shaking.- Add a small amount of brine (saturated NaCl solution) to increase the ionic strength of the aqueous phase.- Centrifuge the mixture if the emulsion persists.[4]
Low Analyte Recovery - Incomplete extraction (insufficient K_d).- Incorrect pH (if analyte is ionizable).- Analyte adsorption to glassware.- Perform a second or third extraction on the aqueous phase and combine the organic extracts.- Adjust the pH of the aqueous phase to ensure the analyte is in its neutral form.- Pre-rinse glassware with a silanizing agent if adsorption is suspected.
Phase Separation is Unclear - Solvents are partially miscible.- High concentration of co-solvents (e.g., methanol from a reaction).- Choose a more non-polar or immiscible solvent.- If possible, dilute the aqueous phase with water or brine to reduce the concentration of the miscible co-solvent.

Conclusion

The selection of an appropriate extraction solvent is a multi-faceted process that requires a blend of theoretical understanding and empirical validation. For 1-(2-Ethylphenyl)-1-cyclopropyl ethanol, a structural analysis correctly predicts that a moderately polar solvent would be most effective. Experimental screening confirms this, identifying Ethyl Acetate as the optimal choice, delivering superior extraction efficiency (>95%) while offering a better safety and environmental profile than chlorinated alternatives like dichloromethane. This systematic approach ensures the development of a robust, efficient, and scalable purification method, which is indispensable in the field of drug development.

References

  • K-Jhil. (2024, November 21). Key Characteristics for Selecting Solvents in Liquid-Liquid Extractions.
  • Organomation. Solvent Extraction Techniques.
  • Vina Nha Trang. (2025, February 3). Solvent Extraction Method: Principles, Applications, And Advantages.
  • Celignis. Use of Liquid-Liquid Extraction for Downstream Stages in Bioprocesses.
  • Wikipedia. Liquid–liquid extraction.
  • Hydrometal Tech. (2024, June 7). 5 Criteria for Selecting an Extraction Solvent.
  • LCGC International. (2020, December 19). Practical Aspects of Solvent Extraction.
  • Purdue University Department of Chemistry. Alcohols and Ethers.
  • Chemistry LibreTexts. (2019, June 5). 4.4 Solubility.

Sources

Application

Application Notes and Protocols for the Synthesis of Triazole Fungicides from Cyclopropyl Alcohol Precursors

For: Researchers, scientists, and drug development professionals Introduction: The Strategic Synthesis of Prothioconazole from Cyclopropyl Intermediates Triazole fungicides represent a cornerstone of modern crop protecti...

Author: BenchChem Technical Support Team. Date: March 2026

For: Researchers, scientists, and drug development professionals

Introduction: The Strategic Synthesis of Prothioconazole from Cyclopropyl Intermediates

Triazole fungicides represent a cornerstone of modern crop protection, renowned for their broad-spectrum activity and systemic properties.[1] Their mechanism of action, the inhibition of the fungal cytochrome P450 enzyme 14α-demethylase (CYP51), is critical to disrupting the biosynthesis of ergosterol, an essential component of fungal cell membranes.[2][3] This disruption leads to the accumulation of toxic sterols, ultimately inhibiting fungal growth and protecting valuable agricultural products.[1][4]

Among the most significant triazole fungicides is prothioconazole, a member of the triazolinthione subclass, which exhibits exceptional efficacy against a wide range of fungal pathogens in cereal crops, oilseed rape, and other important agricultural commodities.[5][6] Its unique chemical structure, featuring a cyclopropyl moiety and a 2-chlorophenyl group, contributes to its high fungicidal activity and favorable toxicological profile.[2][7]

While the direct conversion of 1-(2-Ethylphenyl)-1-cyclopropyl ethanol to a specific commercial fungicide is not extensively documented in readily available literature, the synthesis of the structurally analogous and commercially vital fungicide, prothioconazole, provides an exemplary and scientifically robust protocol. The core chemical transformations and the strategic importance of the cyclopropyl carbinol intermediate are highly relevant. This guide, therefore, details the multi-step synthesis of prothioconazole, providing a comprehensive and technically in-depth protocol for researchers in agrochemical synthesis and development. The methodologies presented are a synthesis of established and optimized procedures from peer-reviewed literature and patent filings, ensuring a high degree of scientific integrity and practical applicability.

Mechanism of Action: Inhibition of Ergosterol Biosynthesis

Prothioconazole, like other triazole fungicides, targets the ergosterol biosynthesis pathway in fungi. Specifically, it inhibits the enzyme lanosterol 14α-demethylase (CYP51).[1][2] The nitrogen atom (N4) of the triazole ring coordinates with the heme iron atom at the active site of CYP51, preventing the natural substrate, lanosterol, from binding.[2] This blockage halts the conversion of lanosterol to ergosterol. The resulting depletion of ergosterol and accumulation of toxic 14α-methylated sterols compromise the integrity and function of the fungal cell membrane, leading to the cessation of fungal growth and eventual cell death.[1][3]

Overall Synthesis Workflow

The synthesis of prothioconazole from a suitable cyclopropyl precursor is a multi-step process that involves the sequential construction of key intermediates. The general workflow can be summarized as follows:

Prothioconazole Synthesis Workflow A Starting Material (e.g., α-acetyl-γ-butyrolactone) B Intermediate 1 (1-Acetyl-1-chlorocyclopropane) A->B Chlorination, Hydrolysis & Cyclization C Intermediate 2 (2-Chloro-1-(1-chlorocyclopropyl)ethanone) B->C Chlorination D Intermediate 3 (2-(2-Chlorobenzyl)-2-(1-chlorocyclopropyl)oxirane) C->D Grignard Reaction & Epoxidation E Intermediate 4 (2-(1-Chlorocyclopropyl)-1-(2-chlorophenyl)-3-hydrazinopropan-2-ol) D->E Hydrazinolysis F Intermediate 5 (2-(2-(1-Chlorocyclopropyl)-3-(2-chlorophenyl)-2-hydroxypropyl)-1,2,4-triazolidine-3-thione) E->F Cyclization with Thiocyanate G Final Product (Prothioconazole) F->G Oxidation

Caption: Overall workflow for the synthesis of Prothioconazole.

Experimental Protocols

The following protocols provide a detailed, step-by-step guide for the synthesis of prothioconazole.

PART 1: Synthesis of Key Intermediates

This protocol describes the synthesis of the cyclopropyl ketone intermediate from α-acetyl-γ-butyrolactone.

Materials:

ReagentMolar Mass ( g/mol )QuantityMolar Equivalents
α-Acetyl-γ-butyrolactone128.13128.1 g1.0
Sulfonyl chloride (SO₂Cl₂)134.97141.8 g1.05
35% Hydrochloric acid-As needed-
20% Sodium hydroxide solution40.00As needed-
Tetrabutylammonium hydrogen sulfate339.533.61 g0.01

Procedure:

  • Chlorination of α-Acetyl-γ-butyrolactone:

    • To a reaction flask, add α-acetyl-γ-butyrolactone (1.0 eq).

    • Cool the flask to 0-5 °C in an ice bath.

    • Slowly add sulfonyl chloride (1.05 eq) dropwise, maintaining the temperature below 5 °C.

    • After the addition is complete, stir the mixture at room temperature for 1-2 hours.

  • Hydrolysis and Decarboxylation:

    • In a separate flask, prepare a solution of 35% hydrochloric acid.

    • Slowly add the chlorinated intermediate from the previous step to the hydrochloric acid solution.

    • Heat the mixture to reflux for 1-2 hours.

    • Cool the reaction mixture to room temperature.

  • Cyclization:

    • To the cooled reaction mixture, add 20% sodium hydroxide solution until the pH is basic.

    • Add tetrabutylammonium hydrogen sulfate (0.01 eq) as a phase transfer catalyst.[1]

    • Heat the mixture to reflux for 1.5 hours.[1]

    • After cooling, perform steam distillation to isolate the crude product.

    • The collected distillate is then concentrated by rotary evaporation to yield 1-acetyl-1-chlorocyclopropane as a colorless liquid.[1]

    • Expected Yield: 72.1%[1]

This protocol details the chlorination of the acetylcyclopropane intermediate.

Materials:

ReagentMolar Mass ( g/mol )QuantityMolar Equivalents
1-Acetyl-1-chlorocyclopropane132.579.28 g1.0
Sulfonyl chloride (SO₂Cl₂)134.9711.2 g (6.7 mL)1.05
Dichloromethane (DCM)84.9315.5 mL-

Procedure:

  • To a reaction flask, add 1-acetyl-1-chlorocyclopropane (1.0 eq) and dichloromethane.[1]

  • Add sulfonyl chloride (1.05 eq) and stir the mixture at room temperature for 15 hours.[1]

  • Quench the reaction by carefully adding saturated sodium bicarbonate solution until gas evolution ceases.

  • Separate the organic phase, wash with water, dry over anhydrous sodium sulfate, and concentrate by rotary evaporation to yield 2-chloro-1-(1-chlorocyclopropyl)ethanone as a colorless liquid.[1]

  • Expected Yield: 79.7%[1]

This protocol describes the Grignard reaction and subsequent epoxidation to form the oxirane intermediate.

Materials:

ReagentMolar Mass ( g/mol )QuantityMolar Equivalents
2-Chlorobenzyl chloride161.03(to be calculated)1.0
Magnesium turnings24.31(to be calculated)1.1
2-Chloro-1-(1-chlorocyclopropyl)ethanone167.01(to be calculated)1.0
Anhydrous Tetrahydrofuran (THF)72.11As needed-
Trimethylsulfoxonium iodide220.07(to be calculated)1.1
Sodium hydride (60% dispersion in mineral oil)24.00(to be calculated)1.1

Procedure:

  • Preparation of the Grignard Reagent:

    • In a flame-dried, three-necked flask under a nitrogen atmosphere, place magnesium turnings (1.1 eq).

    • Add a small amount of anhydrous THF and a crystal of iodine to initiate the reaction.

    • Slowly add a solution of 2-chlorobenzyl chloride (1.0 eq) in anhydrous THF dropwise to maintain a gentle reflux.

    • After the addition is complete, reflux the mixture for an additional hour to ensure complete formation of the Grignard reagent.

  • Grignard Addition:

    • Cool the Grignard reagent to 0 °C.

    • Slowly add a solution of 2-chloro-1-(1-chlorocyclopropyl)ethanone (1.0 eq) in anhydrous THF dropwise.

    • Allow the reaction to warm to room temperature and stir for 2-3 hours.

    • Quench the reaction by the slow addition of saturated ammonium chloride solution.

    • Extract the product with diethyl ether, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Epoxidation:

    • In a separate flask under a nitrogen atmosphere, suspend sodium hydride (1.1 eq) in anhydrous DMSO.

    • Add trimethylsulfoxonium iodide (1.1 eq) portion-wise.

    • Stir the resulting ylide solution at room temperature for 30 minutes.

    • Cool the ylide solution to 0 °C and slowly add a solution of the crude product from the Grignard addition in anhydrous THF.

    • Stir the reaction at room temperature overnight.

    • Pour the reaction mixture into ice water and extract with diethyl ether.

    • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude oxirane intermediate.[5]

PART 2: Synthesis of Prothioconazole

This protocol details the ring-opening of the oxirane with hydrazine.

Materials:

ReagentMolar Mass ( g/mol )QuantityMolar Equivalents
2-(2-Chlorobenzyl)-2-(1-chlorocyclopropyl)oxirane243.12200 g (crude)1.0
Hydrazine hydrate (80%)50.0677.3 g3.0
Toluene92.14400 g-

Procedure:

  • Under a nitrogen atmosphere, add toluene and hydrazine hydrate (3.0 eq) to a four-necked flask.[3]

  • Heat the mixture to 55-60 °C.[3]

  • Slowly add the crude 2-(2-chlorobenzyl)-2-(1-chlorocyclopropyl)oxirane (1.0 eq) dropwise over approximately 3 hours.[3]

  • Maintain the reaction at 55-60 °C for an additional 2 hours after the addition is complete.[3]

  • Cool the reaction, add water, and separate the organic layer. The resulting toluene solution containing the hydrazine intermediate is used directly in the next step.

  • Expected Yield: ~76.4% (in solution)[3]

This protocol describes the formation of the triazolidine-thione intermediate.

Materials:

ReagentMolar Mass ( g/mol )QuantityMolar Equivalents
2-(1-Chlorocyclopropyl)-1-(2-chlorophenyl)-3-hydrazinopropan-2-ol275.16(from previous step)1.0
Formaldehyde (37% solution)30.03(to be calculated)1.1
Sodium thiocyanate81.07(to be calculated)1.1
Sodium hydrogen sulfate120.06(to be calculated)1.1

Procedure:

  • To the toluene solution of the hydrazine intermediate from the previous step, add sodium hydrogen sulfate (1.1 eq).

  • Add formaldehyde solution (1.1 eq) and sodium thiocyanate (1.1 eq).

  • Stir the mixture at room temperature for 6 hours.[8]

  • Add water and separate the phases.

  • Wash the organic phase with saturated sodium chloride solution, dry over sodium sulfate, and concentrate under reduced pressure to obtain the crude triazolidine-thione intermediate as a solid.[8]

  • Expected Yield: ~99%[8]

This final step involves the oxidation of the triazolidine-thione intermediate.

Materials:

ReagentMolar Mass ( g/mol )QuantityMolar Equivalents
2-(2-(1-Chlorocyclopropyl)-3-(2-chlorophenyl)-2-hydroxypropyl)-1,2,4-triazolidine-3-thione344.26(from previous step)1.0
Iron(III) chloride (FeCl₃)162.202.0(catalytic)
Ethanol46.07As needed-

Procedure:

  • Dissolve the crude triazolidine-thione intermediate (1.0 eq) in ethanol.

  • With stirring and cooling, add a 0.5 M aqueous solution of iron(III) chloride (2.0 eq).[8]

  • Stir the reaction mixture at room temperature for 2 hours.[8]

  • Pour the reaction mixture into ice water and extract with ethyl acetate.

  • Wash the organic phase twice with water and once with saturated aqueous sodium chloride solution.

  • Dry the organic phase over anhydrous sodium sulfate and concentrate under reduced pressure.

  • The crude prothioconazole can be purified by recrystallization from a suitable solvent such as xylene or by column chromatography.[1][9]

  • Expected Yield: 77.2% (after recrystallization)[1]

Data Summary

StepProductStarting Material(s)Key ReagentsTypical Yield
1.11-Acetyl-1-chlorocyclopropaneα-Acetyl-γ-butyrolactoneSO₂Cl₂, HCl, NaOH72.1%[1]
1.22-Chloro-1-(1-chlorocyclopropyl)ethanone1-Acetyl-1-chlorocyclopropaneSO₂Cl₂79.7%[1]
1.32-(2-Chlorobenzyl)-2-(1-chlorocyclopropyl)oxirane2-Chloro-1-(1-chlorocyclopropyl)ethanone, 2-Chlorobenzyl chlorideMg, Trimethylsulfoxonium iodide-
2.12-(1-Chlorocyclopropyl)-1-(2-chlorophenyl)-3-hydrazinopropan-2-ol2-(2-Chlorobenzyl)-2-(1-chlorocyclopropyl)oxiraneHydrazine hydrate~76.4%[3]
2.22-(2-(1-Chlorocyclopropyl)-3-(2-chlorophenyl)-2-hydroxypropyl)-1,2,4-triazolidine-3-thione2-(1-Chlorocyclopropyl)-1-(2-chlorophenyl)-3-hydrazinopropan-2-olFormaldehyde, NaSCN~99%[8]
2.3Prothioconazole2-(2-(1-Chlorocyclopropyl)-3-(2-chlorophenyl)-2-hydroxypropyl)-1,2,4-triazolidine-3-thioneFeCl₃77.2%[1]

Safety and Handling Precautions

  • General: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn at all times.

  • Sulfonyl chloride: Corrosive and reacts violently with water. Handle with extreme care.

  • Grignard Reagents: Highly reactive and flammable. Anhydrous conditions are essential.

  • Hydrazine hydrate: Toxic and a suspected carcinogen. Handle with appropriate engineering controls and PPE.

  • Sodium hydride: Flammable solid that reacts violently with water.

  • Prothioconazole and its intermediates: The final product and its intermediates may have toxicological properties. Prothioconazole-desthio, a major metabolite, is of toxicological interest.[10] Avoid inhalation, ingestion, and skin contact.

Analytical Characterization

The progress of the reactions and the purity of the intermediates and final product should be monitored by appropriate analytical techniques, such as:

  • Thin-Layer Chromatography (TLC): For rapid reaction monitoring.

  • Gas Chromatography-Mass Spectrometry (GC-MS): For the analysis of volatile intermediates.

  • High-Performance Liquid Chromatography (HPLC): For purity assessment of the final product and non-volatile intermediates.[11]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): For structural elucidation of all synthesized compounds.

  • Infrared (IR) Spectroscopy: To identify key functional groups.

Conclusion

The synthesis of prothioconazole presented herein provides a detailed and practical guide for the preparation of a highly effective triazole fungicide. By following these protocols, researchers can produce this important agrochemical and further investigate its properties or develop novel analogs. The provided methodologies, based on established and optimized procedures, emphasize both efficiency and safety, making this a valuable resource for the scientific community.

References

  • Reform of Undergraduate Thesis Project in Pharmaceutical Engineering Based on Synthesis of Fungicide Prothioconazole - Educational Innovations and Emerging Technologies. (2024). [Link]

  • Process For The Preparation Of Prothioconazole And Intermediates Thereof - Justia Patents. (2024). [Link]

  • Prothioconazole - Wikipedia. [Link]

  • Prothioconazole (Ref: JAU 6476 ) - AERU - University of Hertfordshire. (2026). [Link]

  • CN113666840B - Preparation method of prothioconazole intermediate - Google P
  • Synthesis of the Intermediate for Prothioconazole - CABI Digital Library. [Link]

  • Prothioconazole and Prothioconazole-Desthio Activities against Candida albicans Sterol 14-α-Demethylase - PMC. [Link]

  • Evaluation of the new active PROTHIOCONAZOLE in the product REDIGO FUNGICIDAL SEED TREATMENT - APVMA. [Link]

  • Insights into the Fungicide Prothioconazole and Its Metabolite in Wheat: Residue Behavior and Risk Assessment - MDPI. (2023). [Link]

  • CN109851568B - Method for purifying prothioconazole - Google P
  • Protioconazole (Prothioconazole) - Cultivar Magazine. (2025). [Link]

  • Synthesis of the Intermediate for Prothioconazole - ProQuest. [Link]

  • DE19961603A1 - Production of 2-chlorocyclopropyl-1-chlorophenyl-triazolonyl-propanol derivative, useful as microbicide, from 2-chlorocyclopropyl-2-chlorobenzyl-oxirane - Google P
  • SYNTHESIS METHOD AND INTERMEDIATE FOR PROTHIOCONAZOLE AND ENANTIOMER THEREOF - European Patent Office - EP 3486236 A1 - Googleapis.com. (2017). [Link]

  • Pesticides - Fact Sheet for Prothioconazole - Environmental Protection Agency (EPA). (2007). [Link]

  • (12) INTERNATIONAL APPLICATION PUBLISHED UNDER THE PATENT COOPERATION TREATY (PCT) - Googleapis.com. (2019). [Link]

  • CIPAC Free relevant impurities methods. [Link]

  • Analytical method for the determination of residues of prothioconazole in/on cereals and oilseed rape by HPLC with electrospray ionization and MS/MS-detection - World Vegetable Center. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 1-(2-Ethylphenyl)-1-cyclopropyl ethanol

Welcome to the technical support center for the synthesis of 1-(2-Ethylphenyl)-1-cyclopropyl ethanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshoo...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 1-(2-Ethylphenyl)-1-cyclopropyl ethanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions to optimize this important synthesis.

The synthesis of 1-(2-Ethylphenyl)-1-cyclopropyl ethanol is a classic example of a Grignard reaction, a powerful tool for carbon-carbon bond formation.[1][2][3][4] In this case, cyclopropylmagnesium bromide is reacted with 2'-ethylpropiophenone to yield the desired tertiary alcohol. While straightforward in principle, this reaction is often plagued by challenges that can significantly reduce the yield and purity of the final product. This guide will address these common issues and provide robust, field-proven solutions.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the synthesis in a question-and-answer format, providing explanations for the underlying causes and actionable steps for resolution.

Low or No Product Formation

Question: I am seeing very low to no yield of my desired tertiary alcohol. What are the likely causes?

Answer: This is a common issue in Grignard reactions and can stem from several factors, primarily related to the quality of the Grignard reagent itself or competing side reactions.

  • Inactive Grignard Reagent: The most frequent culprit is a deactivated Grignard reagent.[3][5][6][7] Cyclopropylmagnesium bromide is highly reactive and sensitive to moisture and oxygen.[8]

    • Cause: Exposure to atmospheric moisture or residual water in the solvent or on the glassware will rapidly quench the Grignard reagent.[3][6] Similarly, oxygen can oxidize the reagent, rendering it inactive.[5]

    • Solution:

      • Rigorous Anhydrous Conditions: Ensure all glassware is flame-dried or oven-dried immediately before use and cooled under an inert atmosphere (e.g., nitrogen or argon).[5][6]

      • Anhydrous Solvents: Use freshly opened anhydrous solvents or distill them from an appropriate drying agent. Ethereal solvents like diethyl ether or tetrahydrofuran (THF) are essential for stabilizing the Grignard reagent.[3][6]

      • Magnesium Activation: The magnesium turnings must be fresh and have a shiny surface.[9][10] An oxide layer on the surface can prevent the reaction from initiating. Activation with a small crystal of iodine or a few drops of 1,2-dibromoethane is highly recommended.[6][11] The disappearance of the iodine color is a good indicator that the reaction has started.[9][11]

  • Failed Initiation: The Grignard reaction may fail to start.

    • Cause: In addition to an unactivated magnesium surface, low-quality cyclopropyl bromide can inhibit the reaction.

    • Solution: Gentle warming of the flask may be necessary to initiate the reaction.[11][12] If it still fails to start, adding a small portion of a pre-formed Grignard reagent can sometimes initiate the process.

  • Titration of Grignard Reagent: The concentration of commercially available or self-prepared Grignard reagents can vary.

    • Cause: Degradation over time can lead to a lower than expected concentration.

    • Solution: It is best practice to titrate the Grignard reagent just before use to determine its exact concentration.[5][10] This ensures accurate stoichiometry in your reaction. A common method involves titration against a solution of iodine in THF until the brown color disappears.[5]

Presence of Significant Byproducts

Question: My reaction is producing the desired alcohol, but I am also isolating significant amounts of other compounds. What are these and how can I minimize them?

Answer: Several side reactions can compete with the desired nucleophilic addition, leading to a mixture of products.

  • Recovery of Starting Material (2'-Ethylpropiophenone):

    • Cause: Enolization of the ketone is a major competing pathway, especially with sterically hindered ketones.[2][5][9][13] The Grignard reagent acts as a base, abstracting a proton from the α-carbon of the ketone to form an enolate. This enolate is then protonated during the workup, regenerating the starting ketone.[2][5]

    • Solution:

      • Low-Temperature Addition: Add the 2'-ethylpropiophenone solution slowly to the Grignard reagent at a low temperature (e.g., 0 °C or -78 °C).[5] This favors the nucleophilic addition pathway over enolization.

      • Use of Additives: The addition of cerium(III) chloride (CeCl₃) can enhance the nucleophilicity of the Grignard reagent relative to its basicity, thereby suppressing enolization.[5][13]

  • Formation of a Secondary Alcohol:

    • Cause: Reduction of the ketone to the corresponding secondary alcohol can occur if the Grignard reagent possesses β-hydrogens.[2][5][9] However, cyclopropylmagnesium bromide does not have β-hydrogens, so this is less likely. If other Grignard reagents are present as impurities, this could be a source.

  • Wurtz Coupling Byproducts:

    • Cause: The Grignard reagent can react with any unreacted cyclopropyl bromide to form bicyclopropyl.[5][6] This is more likely at higher reaction temperatures.[5]

    • Solution:

      • Slow Addition of Alkyl Halide: Add the cyclopropyl bromide solution dropwise to the magnesium turnings to maintain a low local concentration.[6]

      • Maintain Gentle Reflux: Avoid excessive heating during the formation of the Grignard reagent.[6]

Frequently Asked Questions (FAQs)

Q1: What is the optimal solvent for this reaction?

A1: Anhydrous ethereal solvents are crucial. Tetrahydrofuran (THF) is often preferred over diethyl ether due to its higher solvating power, which helps to stabilize the Grignard reagent.[3][6]

Q2: How should I properly quench the reaction?

A2: The reaction should be quenched by slowly adding the reaction mixture to a cold, saturated aqueous solution of ammonium chloride (NH₄Cl).[5][11] This is generally preferred over strong acids like HCl, which can sometimes promote dehydration of the tertiary alcohol product.[5][12]

Q3: My 2'-ethylpropiophenone is old. Could this be a problem?

A3: Yes, the purity of the ketone is important. Over time, it can undergo oxidation or other degradation. It is recommended to use freshly distilled or purified 2'-ethylpropiophenone for the best results.

Q4: How can I effectively purify the final product?

A4: Column chromatography on silica gel is a common and effective method for purifying 1-(2-Ethylphenyl)-1-cyclopropyl ethanol from byproducts and unreacted starting materials. A solvent system of ethyl acetate and petroleum ether or hexanes is typically used.

Experimental Protocols

Protocol 1: Synthesis of Cyclopropylmagnesium Bromide

This protocol outlines the preparation of the Grignard reagent.

ReagentMolar Eq.
Magnesium Turnings1.2
Cyclopropyl Bromide1.0
Anhydrous THF-
Iodinecatalytic

Procedure:

  • Flame-dry a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.[6]

  • Add magnesium turnings (1.2 eq.) and a small crystal of iodine to the flask.[6][11]

  • In the dropping funnel, prepare a solution of cyclopropyl bromide (1.0 eq.) in anhydrous THF.

  • Add a small portion of the cyclopropyl bromide solution to the magnesium turnings to initiate the reaction. The disappearance of the iodine color and gentle refluxing indicate initiation.[11] Gentle warming may be applied if necessary.[11]

  • Once initiated, add the remaining cyclopropyl bromide solution dropwise at a rate that maintains a gentle reflux.[6][11]

  • After the addition is complete, stir the mixture at room temperature for an additional 1-2 hours to ensure complete formation of the Grignard reagent.[11] The resulting greyish solution is used directly in the next step.

Protocol 2: Synthesis of 1-(2-Ethylphenyl)-1-cyclopropyl ethanol

This protocol describes the reaction of the Grignard reagent with the ketone.

ReagentMolar Eq.
2'-Ethylpropiophenone1.0
Cyclopropylmagnesium Bromide1.1 - 1.5
Anhydrous THF-

Procedure:

  • In a separate flame-dried flask under a nitrogen atmosphere, prepare a solution of 2'-ethylpropiophenone (1.0 eq.) in anhydrous THF.

  • Cool the ketone solution to 0 °C in an ice bath.[11]

  • Slowly add the freshly prepared cyclopropylmagnesium bromide solution (1.1-1.5 eq.) dropwise to the cooled ketone solution with vigorous stirring.[11]

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete (monitored by TLC).[11]

  • Cool the reaction mixture to 0 °C and quench by the slow, dropwise addition of saturated aqueous ammonium chloride solution.[5][11]

  • Extract the aqueous layer with diethyl ether or ethyl acetate.

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizing the Process

Reaction Mechanism

Reaction_Mechanism reagent Cyclopropylmagnesium Bromide (Nu) intermediate Magnesium Alkoxide Intermediate reagent->intermediate Nucleophilic Addition ketone 2'-Ethylpropiophenone (E+) ketone->intermediate workup Aqueous Workup (NH4Cl) intermediate->workup product 1-(2-Ethylphenyl)-1-cyclopropyl ethanol workup->product Protonation

Caption: Nucleophilic addition of cyclopropylmagnesium bromide to 2'-ethylpropiophenone.

Troubleshooting Workflow

Troubleshooting_Workflow start Low Yield of 1-(2-Ethylphenyl)-1-cyclopropyl ethanol check_grignard Is the Grignard Reagent Active? start->check_grignard check_conditions Are Reaction Conditions Optimal? check_grignard->check_conditions Yes inactive_grignard Re-prepare Grignard: - Use anhydrous solvents/glassware - Activate Mg with Iodine - Titrate before use check_grignard->inactive_grignard No side_reactions Minimize Side Reactions: - Add ketone at low temp - Use CeCl3 additive - Slow addition of C3H5Br check_conditions->side_reactions No success Improved Yield check_conditions->success Yes inactive_grignard->success side_reactions->success

Caption: A logical workflow for troubleshooting low product yield.

References

  • BenchChem. (2025). Application Notes and Protocols: Reaction of Cyclopropylmagnesium Bromide with Ketones and Aldehydes. BenchChem.
  • Weiss, H. M. (1999). Side reactions in a grignard synthesis. Journal of Chemical Education, 76(1), 76.
  • BenchChem. (2025). Troubleshooting low yield in Grignard synthesis of tertiary alcohols. BenchChem.
  • BenchChem. (2025). Application Notes and Protocols: Synthesis of Tertiary Alcohols via Grignard Reaction with Dicyclohexyl Ketone. BenchChem.
  • BenchChem. (2025). Technical Support Center: Grignard Reagent Formation with Cyclopropylmethyl Halides. BenchChem.
  • Weiss, H. M. (1999). Side Reactions in a Grignard Synthesis. ResearchGate.
  • Ashenhurst, J. (2016). Synthesis Problems Involving Grignard Reagents. Master Organic Chemistry.
  • Organic Chemistry Portal. (n.d.). Grignard Reaction. Organic Chemistry Portal.
  • BenchChem. (2025). Technical Support Center: Optimizing Reactions with Sterically Hindered Ketones. BenchChem.
  • Reddit. (2020). Troubleshooting my grignard reactions. Reddit.
  • PraxiLabs. (n.d.). Grignard Reagent Reaction: Synthesis & Mechanism. PraxiLabs.
  • CymitQuimica. (n.d.). CAS 23719-80-4: Cyclopropylmagnesium bromide. CymitQuimica.
  • University of Illinois. (n.d.). Synthesis of 1-Phenylethanol: A Grignard Reaction. University of Illinois.
  • Chemistry LibreTexts. (2024). 7: The Grignard Reaction (Experiment). Chemistry LibreTexts.
  • University of California, Irvine. (n.d.). Grignard Reaction: Synthesis of Triphenylmethanol. University of California, Irvine.

Sources

Optimization

Technical Support Center: Purification of 1-(2-Ethylphenyl)-1-cyclopropyl ethanol

The following technical guide details the purification protocols for 1-(2-Ethylphenyl)-1-cyclopropyl ethanol . This tertiary alcohol combines a cyclopropyl ring with a sterically hindered ortho-ethylphenyl group, creatin...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the purification protocols for 1-(2-Ethylphenyl)-1-cyclopropyl ethanol . This tertiary alcohol combines a cyclopropyl ring with a sterically hindered ortho-ethylphenyl group, creating a molecule with unique stability challenges—specifically acid-catalyzed dehydration and ring-opening rearrangements .[1][2]

Status: Active Document ID: PUR-2E-CycOH-001 Applicability: Crude reaction mixtures (Grignard/Organolithium addition), Process Development, Medicinal Chemistry Intermediates.[1][3]

Executive Summary: The Stability Paradox

This molecule is a tertiary benzylic cyclopropyl carbinol .[2] It is chemically fragile.[1][2]

  • The Risk: The cyclopropyl group adjacent to a tertiary carbocation center (formed upon protonation of the alcohol) is highly susceptible to ring opening or dehydration to the alkene (styrene derivative).

  • The Rule: You must maintain neutral to slightly basic conditions throughout the entire workflow. Standard acidic workups or unbuffered silica gel chromatography will destroy your product.[1][2]

Decision Matrix: Workflow Selection

Use the following logic flow to determine the correct purification path for your crude material.

PurificationWorkflow Start Crude Reaction Mixture (Post-Synthesis) Quench Step 1: The 'Soft' Quench (Sat. NH4Cl / 0°C) Start->Quench Check TLC Analysis (Is product present?) Quench->Check Decision Impurity Profile? Check->Decision PathA High Purity (>85%) Minor non-polar impurities Decision->PathA Clean Crude PathB Low Purity (<85%) Ketone/Halide present Decision->PathB Complex Mixture Distill High-Vac Distillation (Requires thermal stability check) PathA->Distill Column Buffered Silica Chromatography (1% Et3N additive) PathB->Column Final Pure 1-(2-Ethylphenyl)-1-cyclopropyl ethanol Distill->Final Column->Final

Figure 1: Purification Decision Tree.[1][2] Note that buffered chromatography is the safest route for complex mixtures.

Module 1: The "Soft Quench" Protocol

Issue: Standard HCl quenches generate local hot spots of acidity, instantly dehydrating the tertiary alcohol into an alkene. Solution: Use a buffered ammonium salt quench.[1][2]

Protocol:

  • Cool: Chill the reaction vessel to 0°C (ice bath).

  • Dilute: Dilute the reaction mixture with 2 volumes of Diethyl Ether (Et₂O) or MTBE. This acts as a heat sink.[1][2][4]

  • Add Quencher: Slowly add Saturated Aqueous Ammonium Chloride (NH₄Cl) dropwise.

    • Why? NH₄Cl is a weak acid (pH ~4.5-5).[1][2] It hydrolyzes the magnesium alkoxide without protonating the alcohol group enough to trigger elimination.[2]

  • Phase Split: Separate organic layer.[1][2]

  • Wash: Wash organic layer once with Water and once with Brine.[1][2]

  • Dry: Dry over Sodium Sulfate (Na₂SO₄) . Do not use Magnesium Sulfate (MgSO₄) as it is slightly Lewis acidic and can cause degradation upon prolonged contact.[2]

  • Concentrate: Rotary evaporate at <40°C bath temperature.

Module 2: Buffered Flash Chromatography

Issue: Silica gel is naturally acidic (pH ~5-6).[1][2] This acidity is sufficient to decompose cyclopropyl carbinols during the 20-40 minutes they spend on the column.[1][2] Solution: Passivate the silica surface with an amine.[2]

Protocol:

  • Slurry Preparation: Prepare your silica gel slurry using Hexanes (or Petroleum Ether).[2]

  • Buffering: Add 1% Triethylamine (Et₃N) to the slurry and stir for 5 minutes.

    • Mechanism:[1][2][5][6][7][8] The amine neutralizes the acidic silanol (Si-OH) groups on the silica surface.

  • Eluent System:

    • Solvent A: Hexanes + 1% Et₃N[1][2]

    • Solvent B: Ethyl Acetate (EtOAc)

    • Gradient: 0% B → 10% B over 10 CV (Column Volumes). The product is lipophilic and elutes early.[2]

  • Loading: Load the crude oil as a concentrated solution in Hexanes (with a drop of Et₃N). Avoid DCM if possible (traces of HCl in DCM can be fatal).[2]

Data Table: Typical Elution Order

Component Relative R_f (10% EtOAc/Hex) Notes
2-Ethylbromobenzene 0.90 Unreacted starting material
Alkene Side Product 0.85 Dehydration impurity (UV active)
Product 0.40 - 0.50 Target Molecule
Ketone 0.30 Unreacted Cyclopropyl Methyl Ketone

| Biphenyls | 0.95 | Homocoupling byproduct |[1]

Module 3: Vacuum Distillation (Bulk Scale)

Issue: Thermal elimination. Tertiary alcohols eliminate water to form alkenes at high temperatures.[1][2] Requirement: You must have a high-vacuum line (<1.0 mmHg).[1][2]

Protocol:

  • Apparatus: Short-path distillation head (Vigreux column is not recommended due to holdup/pressure drop).

  • Pressure: Establish vacuum <0.5 mmHg .

  • Temperature:

    • Bath: Start at 80°C.

    • Vapor:[1][2] Expect product to distill between 105°C - 115°C (estimated at 0.5 mmHg).[1][2]

  • Pre-Treatment: Add a trace of solid Sodium Carbonate (Na₂CO₃) to the distillation pot. This neutralizes any trace acid generated during heating.[1][2]

Troubleshooting & FAQs

Q1: My product turned yellow after rotary evaporation. What happened?

Diagnosis: Acid-catalyzed rearrangement or oxidation.[1][2] The Fix: You likely used a slightly acidic solvent (like old CDCl₃ or un-stabilized DCM) or the water bath was too hot.

  • Immediate Action: Re-dissolve in Et₂O, wash with saturated Sodium Bicarbonate (NaHCO₃), dry over Na₂SO₄, and re-concentrate at <30°C.

Q2: I see a "doublet of doublets" in the alkene region (5.0 - 6.5 ppm) of my NMR.

Diagnosis: Dehydration has occurred.[1][2][6][7][9][10] You have made the styrene derivative. Cause: The workup was too acidic, or the silica column wasn't buffered. Recovery: The alkene is much less polar.[2] You can separate it via the Buffered Flash Chromatography method described in Module 2.[2] The alkene will elute near the solvent front.[2]

Q3: Can I crystallize this compound?

Analysis: The 2-ethyl group breaks the symmetry compared to the phenyl or methyl analogs, making crystallization difficult (likely an oil at RT). Try This: If the purity is >90%, try dissolving in a minimum amount of Pentane at room temperature, then cooling to -78°C (dry ice/acetone). If a white solid precipitates, filter it cold.[2] If it oils out, crystallization is not viable; stick to distillation.[2]

Q4: Why is there a "ketone" peak in my final product?

Diagnosis: Steric hindrance from the 2-ethyl group slowed the Grignard addition, leaving unreacted ketone.[2] The Fix: Ketones are difficult to remove by distillation (boiling points are often similar).[2] Use chromatography (Module 2) or derivatize the ketone with Girard's Reagent T (water-soluble hydrazide) to wash it into the aqueous layer.

References

  • Grignard Reaction Workup & Mechanisms

    • Mechanism of the Grignard Reaction.[2][5][6][11] Organic Chemistry Portal.[1][2] Link

    • Workup Procedure for the Grignard Reaction to Produce Tertiary Alcohols. BenchChem Protocols.[1][2] Link

  • Dehydration of Benzylic Alcohols

    • Panda, A., et al. "Efficient Dehydration of 1-Phenylethanol to Styrene by Copper(II) and Zinc(II) Fused-Bisoxazolidine Catalysts."[1][9] ACS Catalysis, 2024.[2][9] Link (Demonstrates the ease of dehydration for this class of molecules).

  • Cyclopropyl Carbinol Sensitivity

    • Preparation of Cyclopropyl Carbinols.[2][3] US Patent 8450533B2.[1][2] Link

    • Synthesis of 1-cyclopropyl-1-phenylethanol derivatives. PubChem Compound Summary.[1][2] Link

Sources

Troubleshooting

Technical Support Center: Troubleshooting 1-(2-Ethylphenyl)-1-cyclopropyl ethanol Synthesis

Welcome to the advanced troubleshooting guide for the synthesis of 1-(2-Ethylphenyl)-1-cyclopropyl ethanol . This tertiary alcohol is typically synthesized via the nucleophilic addition of cyclopropylmagnesium bromide to...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the advanced troubleshooting guide for the synthesis of 1-(2-Ethylphenyl)-1-cyclopropyl ethanol . This tertiary alcohol is typically synthesized via the nucleophilic addition of cyclopropylmagnesium bromide to 1-(2-ethylphenyl)ethanone (2'-ethylacetophenone).

While the Grignard addition is a cornerstone of organic synthesis, this specific substrate combination presents a "perfect storm" of steric hindrance, basicity-driven side reactions, and extreme product sensitivity. This guide provides drug development professionals and bench scientists with the mechanistic causality and self-validating protocols needed to optimize yields and eliminate impurities.

Part 1: Mechanistic Overview & Reaction Pathways

The primary challenge in this synthesis is the competition between the desired 1,2-nucleophilic addition and the undesired alpha-deprotonation (enolization) of the ketone. The ortho-ethyl group on the phenyl ring sterically shields the carbonyl carbon, significantly reducing its electrophilicity. Consequently, the Grignard reagent acts as a base rather than a nucleophile[1].

Furthermore, the resulting tertiary cyclopropyl carbinol is highly sensitive to acidic conditions, making the workup phase a critical failure point for many researchers[2].

G SM 2'-Ethylacetophenone + c-PrMgBr Prod 1-(2-Ethylphenyl)-1- cyclopropyl ethanol SM->Prod 1,2-Addition (LaCl3·2LiCl) Enolate Magnesium Enolate (Alpha-Deprotonation) SM->Enolate Basicity > Nucleophilicity (Steric Clash) Alkene Dehydrated Alkene (Elimination) Prod->Alkene Strong Acid Workup (-H2O) RingOpen Ring-Opened Alkene (Homoallylic Rearr.) Prod->RingOpen Strong Acid Workup (Cationic Rearr.) Enolate->SM Aqueous Quench

Reaction pathways showing desired 1,2-addition versus enolization and acid-catalyzed side reactions.

Part 2: Troubleshooting FAQs

Q1: Why am I recovering mostly unreacted 2'-ethylacetophenone instead of the target alcohol? A: This is caused by enolization outcompeting nucleophilic addition . Grignard reagents are strong bases. The ortho-ethyl group sterically forces the acetyl group out of the optimal plane for nucleophilic attack. As a result, cyclopropylmagnesium bromide deprotonates the alpha-methyl group of the ketone to form a magnesium enolate. Upon aqueous workup, this enolate simply reprotonates, returning your starting material[3].

  • The Fix: Attenuate the basicity and enhance the nucleophilicity by using soluble lanthanide salts. The Imamoto protocol using stoichiometric CeCl₃[4], or Knochel's highly soluble LaCl₃·2LiCl complex[1], strongly coordinates to the carbonyl oxygen. This increases the electrophilicity of the ketone and suppresses alpha-deprotonation, driving the addition to completion.

Q2: I'm seeing a lot of alkene byproducts and ring-opened impurities after workup. What went wrong? A: Your workup conditions are too acidic. The target molecule is a tertiary alcohol adjacent to a cyclopropyl ring. Under strong acidic conditions (e.g., quenching with HCl), the hydroxyl group is protonated and leaves as water, forming a resonance-stabilized cyclopropylcarbinyl cation. This intermediate rapidly undergoes either direct dehydration to form 1-(1-cyclopropylvinyl)-2-ethylbenzene, or a homoallylic rearrangement leading to ring-opened linear alkenes[2].

  • The Fix: Strictly avoid strong acids. Quench the reaction at 0 °C using saturated aqueous ammonium chloride (NH₄Cl) or a mild Rochelle's salt (potassium sodium tartrate) solution[5].

Q3: Is beta-hydride reduction a concern with this specific Grignard reagent? A: No. While Grignard reagents with beta-hydrogens (like isopropylmagnesium bromide) often reduce sterically hindered ketones to secondary alcohols via a six-membered cyclic transition state, cyclopropylmagnesium bromide lacks available beta-hydrogens. Transferring a hydride from the cyclopropyl ring would require forming cyclopropene—a highly strained and energetically prohibitive intermediate[5]. Therefore, reduction is not the cause of your low yields.

Q4: How can I prevent Wurtz coupling (dicyclopropyl formation) during the Grignard preparation? A: Wurtz homocoupling occurs when unreacted cyclopropyl bromide reacts with the already-formed cyclopropylmagnesium bromide. This is exacerbated by high local concentrations of the halide and excessive heat.

  • The Fix: Ensure a slow, controlled dropwise addition of cyclopropyl bromide to the magnesium turnings, maintaining only a gentle reflux[5]. Proper dilution with anhydrous THF is critical.

Part 3: Quantitative Data & Analytical Signatures

To effectively troubleshoot, you must identify the specific side reactions occurring in your flask. Table 1 outlines the analytical signatures of common failures, while Table 2 demonstrates the quantitative impact of utilizing lanthanide-mediated methodologies.

Table 1: Common Side Reactions and Analytical Signatures

Side ReactionPrimary CauseChemical IdentityAnalytical Signature (GC-MS / ¹H NMR)
Enolization High basicity + Steric hindrance2'-Ethylacetophenone (Recovered SM)NMR: Singlet at ~2.5 ppm (acetyl CH₃).GC-MS: Target mass missing; high SM peak.
Dehydration Acidic workup1-(1-cyclopropylvinyl)-2-ethylbenzeneNMR: Vinylic protons (terminal alkene) at ~5.0–5.5 ppm.
Ring-Opening Acidic workup (Homoallylic rearrangement)Linear conjugated alkenesNMR: Complex multiplet at ~5.8–6.2 ppm (internal alkene).
Wurtz Coupling Rapid addition during Grignard prepBicyclopropylGC-MS: Highly volatile impurity, m/z 82.

Table 2: Comparative Yields for 1-(2-Ethylphenyl)-1-cyclopropyl ethanol Synthesis (Representative data based on sterically hindered ketone models[3],[1])

MethodologyTemp (°C)Target Alcohol Yield (%)Recovered Ketone (%)Byproducts (%)
Standard Grignard (c-PrMgBr only)0 to 2535%60%5%
Imamoto Protocol (CeCl₃ + c-PrMgBr)-78 to 085%10%5%
Knochel Protocol (LaCl₃·2LiCl + c-PrMgBr) 0 to 25 94% <5% <2%

Part 4: Validated Experimental Protocols

Protocol A: Preparation of Cyclopropylmagnesium Bromide

Note: This protocol incorporates self-validating checks to ensure reagent quality before proceeding to the critical addition step.

  • Setup: Flame-dry a 3-neck round-bottom flask equipped with a reflux condenser, dropping funnel, and magnetic stirrer under an argon atmosphere.

  • Activation: Add magnesium turnings (1.2 equiv) and a single crystal of iodine. Heat gently with a heat gun until iodine vapors coat the flask, then cool to room temperature[5].

  • Initiation: Add enough anhydrous THF to cover the turnings. Add 5% of the total cyclopropyl bromide (1.0 equiv total) via the dropping funnel.

    • Self-Validation Check: The reaction has initiated when the brown iodine color disappears, and the solvent begins to gently reflux on its own. If it does not initiate, do not add more bromide; apply gentle warming.

  • Addition: Once initiated, dilute the remaining cyclopropyl bromide in anhydrous THF (to make a ~1.0 M solution) and add dropwise at a rate that maintains a gentle reflux without external heating[5].

  • Maturation: Stir at room temperature for 2 hours. The resulting solution should be a homogeneous, grayish liquid.

Protocol B: LaCl₃·2LiCl-Mediated 1,2-Addition

This protocol utilizes Knochel's salt to suppress enolization and ensure high conversion[1].

  • Complexation: In a flame-dried flask under argon, dissolve 2'-ethylacetophenone (1.0 equiv) in anhydrous THF. Add LaCl₃·2LiCl (1.0 equiv, 0.6 M solution in THF) at room temperature. Stir for 1 hour to allow the lanthanide to fully coordinate to the carbonyl oxygen.

  • Addition: Cool the reaction mixture to 0 °C using an ice bath. Add the freshly prepared cyclopropylmagnesium bromide solution (1.2 equiv) dropwise over 30 minutes.

  • Reaction: Allow the mixture to slowly warm to room temperature and stir for 2 hours.

    • Self-Validation Check: Monitor by TLC (Hexanes:EtOAc 9:1). The UV-active spot corresponding to the starting ketone should completely disappear.

Protocol C: Mild Workup to Prevent Dehydration

G Start Reaction Complete (Alkoxide Intermediate) Q1 Quenching Reagent? Start->Q1 AcidYes Strong Acid (HCl/H2SO4) Forms Carbocation Q1->AcidYes Incorrect AcidNo Sat. NH4Cl or Rochelle's Salt (Mild pH 7-8) Q1->AcidNo Correct Fail Product Loss: Dehydration & Ring-Opening AcidYes->Fail Extract Extract with EtOAc (0-5°C) AcidNo->Extract Dry Dry over Na2SO4 Extract->Dry

Step-by-step workup decision tree to prevent acid-catalyzed dehydration and ring-opening.

  • Quench: Cool the reaction mixture back to 0 °C. Carefully add saturated aqueous NH₄Cl dropwise to quench the unreacted Grignard and hydrolyze the alkoxide[5]. Do not use HCl or H₂SO₄.

  • Extraction: Extract the aqueous layer three times with cold ethyl acetate (EtOAc) or diethyl ether.

  • Drying: Wash the combined organic layers with brine, then dry over anhydrous Na₂SO₄. (Avoid MgSO₄ if the solution is even slightly acidic, as it can act as a mild Lewis acid during concentration).

  • Concentration: Evaporate the solvent under reduced pressure at a water bath temperature not exceeding 30 °C to prevent thermal dehydration.

Part 5: References

Sources

Optimization

Technical Support Center: Troubleshooting Grignard Formation for 1-(2-Ethylphenyl)-1-cyclopropyl ethanol

Welcome to the Technical Support Center. The synthesis of 1-(2-Ethylphenyl)-1-cyclopropyl ethanol relies on a critical carbon-carbon bond-forming step: the nucleophilic addition of a Grignard reagent to a ketone.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. The synthesis of 1-(2-Ethylphenyl)-1-cyclopropyl ethanol relies on a critical carbon-carbon bond-forming step: the nucleophilic addition of a Grignard reagent to a ketone.

Depending on your retrosynthetic strategy, you are likely utilizing one of two pathways:

  • Route A: Cyclopropylmagnesium bromide + 1-(2-ethylphenyl)ethan-1-one (2'-ethylacetophenone).

  • Route B: 2-Ethylphenylmagnesium bromide + cyclopropyl methyl ketone.

Grignard formation is notoriously finicky, highly dependent on surface-area kinetics, and prone to side reactions[1]. As a Senior Application Scientist, I have structured this guide to move beyond basic "tips and tricks." We will diagnose the root causality of initiation failures and byproduct formation, providing you with self-validating protocols to ensure reproducible yields.

Diagnostic Workflow & Mechanistic Pathways

Before adjusting your protocol, you must identify whether your failure mode is kinetic (failure to initiate) or thermodynamic/concentration-driven (competing side reactions).

Workflow Start Grignard Reaction Initiation Check1 Did the reaction initiate? (Heat/Bubbling/Color Change) Start->Check1 NoInit No Initiation Check1->NoInit No YesInit Initiation Successful Check1->YesInit Yes Action1 Check Solvent Anhydrous State (<50 ppm H2O) NoInit->Action1 Check2 Is Wurtz coupling (R-R) >10% by NMR/GC? YesInit->Check2 Action2 Activate Mg Surface (I2 or 1,2-Dibromoethane) Action1->Action2 Action2->Start Retry HighWurtz High Wurtz Byproduct Check2->HighWurtz Yes GoodYield Proceed to Ketone Addition Check2->GoodYield No Action3 Decrease Addition Rate Lower Temperature HighWurtz->Action3 Action3->Start Optimize

Caption: Diagnostic decision tree for Grignard initiation and byproduct mitigation.

The Enemy: Wurtz Homocoupling

When synthesizing the cyclopropyl Grignard (Route A), the most common failure mode is Wurtz coupling (forming bicyclopropyl). This occurs when the newly formed Grignard reagent acts as a nucleophile against the unreacted alkyl halide[2].

Pathway RBr Alkyl Halide (R-Br) Radical Radical Intermediate [R• + MgBr•] RBr->Radical SET (Slow) Mg Mg(0) Surface Mg->Radical Grignard Grignard Reagent (R-MgBr) Radical->Grignard Recombination (Desired) Wurtz Wurtz Dimer (R-R) Radical->Wurtz + R-Br (Side Reaction) Grignard->Wurtz + R-Br (High Temp/Conc)

Caption: Competing pathways: Grignard formation vs. Wurtz homocoupling.

Quantitative Route Comparison

Choosing between Route A and Route B dictates your troubleshooting strategy. The table below summarizes the kinetic and thermodynamic hurdles of each precursor.

ParameterRoute A: Cyclopropyl-MgBrRoute B: 2-Ethylphenyl-MgBr
Starting Halide Bromocyclopropane1-Bromo-2-ethylbenzene
Initiation Difficulty High (Sluggish SET kinetics)Low to Moderate
Wurtz Coupling Risk High (Bicyclopropyl formation)Low (Sterically hindered)
Recommended Activation 1,2-Dibromoethane (Entrainment)Iodine (

) crystal
Optimal Solvent 2-MeTHF or THFTHF or Diethyl Ether
Addition Rate Strictly Dropwise (1-2 hours)Moderate (30-45 mins)

Frequently Asked Questions (FAQs)

Q1: Why is my cyclopropyl bromide failing to initiate, even with flame-dried glassware and anhydrous solvents?

A: Magnesium turnings rapidly develop a passivating layer of magnesium oxide (MgO) upon exposure to trace oxygen[1]. Cyclopropyl halides are inherently sluggish to undergo the Single Electron Transfer (SET) required to penetrate this layer. The Fix: Do not rely on mechanical stirring alone. Use the "entrainment method" with 1,2-dibromoethane[3]. When added to the flask, 1,2-dibromoethane reacts with Mg to form ethylene gas and


. The bubbling gas physically etches away the MgO layer, continuously exposing a pristine, highly reactive metallic surface without leaving organic residues that could contaminate your downstream ketone addition[4].
Q2: I successfully initiated my cyclopropyl Grignard, but my yield is low and GC/MS shows a massive bicyclopropyl peak. What happened?

A: You are observing Wurtz homocoupling. This side reaction is driven by high local concentrations of unreacted alkyl halide[2]. If you add the bromocyclopropane too quickly, the newly formed cyclopropylmagnesium bromide will react with the excess bromocyclopropane instead of the magnesium surface[5]. The Fix: Wurtz coupling is concentration and temperature-dependent. You must ensure the addition rate of the alkyl halide is strictly dropwise[6]. Furthermore, maintain the internal temperature between 35-40°C; excessive heat accelerates the homocoupling pathway[5].

Q3: My 2-ethylphenyl Grignard initiates fine, but the solution turns cloudy and a precipitate forms. Is my reagent ruined?

A: Not necessarily. The precipitation is likely due to the Schlenk equilibrium (


). The 

salt or the diorganomagnesium species can precipitate depending on your solvent choice and concentration. The Fix: If you are using Diethyl Ether, switch to Tetrahydrofuran (THF). THF is a stronger Lewis base and provides superior solvation for the Grignard species via coordination to the magnesium center, keeping the complex in solution[7]. If precipitation persists, slightly dilute the reaction mixture with anhydrous solvent.
Q4: How do I know the exact concentration of my Grignard before adding the ketone?

A: Never assume 100% conversion. You must validate the system. Perform a titration using the Iodine/LiCl method. The endpoint is visually distinct (the disappearance of the brown/purple iodine color), allowing you to calculate the exact active molarity[8]. This prevents unreacted ketone from complicating the purification of your final 1-(2-Ethylphenyl)-1-cyclopropyl ethanol.

Validated Experimental Protocols

Protocol A: Entrainment-Activated Synthesis of Cyclopropylmagnesium Bromide

Use this protocol if you are pursuing Route A to minimize Wurtz coupling.

  • Preparation: Flame-dry a 3-neck round-bottom flask equipped with a reflux condenser, dropping funnel, and magnetic stirrer under a continuous argon purge[6].

  • Magnesium Activation: Add Mg turnings (1.2 eq). Cover with anhydrous THF. Add 5 mol% 1,2-dibromoethane directly to the turnings. Stir until vigorous ethylene gas evolution is observed and the solution slightly warms, indicating the MgO layer has been breached[3].

  • Initiation: Add 5% of the total bromocyclopropane volume to the flask. Wait for a localized exotherm or visual cloudiness[6]. Do not proceed until initiation is confirmed.

  • Addition: Dilute the remaining bromocyclopropane in anhydrous THF. Add dropwise via the dropping funnel over 1.5 to 2 hours. Use a water bath to maintain the internal temperature strictly between 35-40°C to suppress Wurtz coupling[5].

  • Completion: Stir for an additional 2 hours at room temperature. Titrate the resulting Grignard reagent to validate active molarity before introducing the 2'-ethylacetophenone[8].

Protocol B: Iodine-Activated Synthesis of 2-Ethylphenylmagnesium Bromide

Use this protocol if you are pursuing Route B. The ortho-substitution provides natural steric hindrance against Wurtz coupling.

  • Preparation: Assemble a flame-dried apparatus under argon as described above.

  • Magnesium Activation: Add Mg turnings (1.1 eq) and a single crystal of iodine (

    
    ). Gently heat the bottom of the flask with a heat gun until the iodine sublimes, coating the Mg and turning the surface slightly grey/brown[1]. Allow to cool.
    
  • Initiation: Add anhydrous THF to cover the Mg. Add a small portion (1-2 mL) of 1-bromo-2-ethylbenzene. The disappearance of the iodine color indicates successful initiation[8].

  • Addition: Add the remaining 1-bromo-2-ethylbenzene dropwise over 45 minutes. The ortho-ethyl group provides steric bulk, naturally suppressing Wurtz coupling, allowing for a slightly faster addition rate compared to cyclopropyl systems[7].

  • Completion: Reflux gently for 1 hour to ensure complete insertion. Cool to room temperature, titrate, and proceed with the dropwise addition of cyclopropyl methyl ketone.

References

  • Master Organic Chemistry. Formation of Grignard and Organolithium Reagents From Alkyl Halides. Available at:[Link]

  • The Journal of Organic Chemistry (ACS). Nickel(0)-Catalyzed Cross-Coupling of Alkyl Arenesulfonates with Aryl Grignard Reagents. Available at: [Link]

  • The Journal of Organic Chemistry (ACS). A Study of the Entrainment Method for Making Grignard Reagents. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Purification of 1-(2-Ethylphenyl)-1-cyclopropyl ethanol

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently assist researchers in resolving complex downstream processing bottlenecks.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently assist researchers in resolving complex downstream processing bottlenecks. The purification of 1-(2-Ethylphenyl)-1-cyclopropyl ethanol from its unreacted precursor ketone presents a unique challenge. Because this molecule is a highly sterically crowded tertiary alcohol, standard purification heuristics often fail, leading to poor yields or complete degradation of the target active pharmaceutical ingredient (API).

This guide is designed to bypass rigid, generic templates and directly address the mechanistic causality behind your separation failures, providing field-proven, self-validating protocols to isolate your target compound.

Part 1: Troubleshooting FAQs

Q1: Why is standard silica gel chromatography failing to separate the unreacted ketone from my tertiary alcohol? A1: The failure stems from severe steric shielding . In normal-phase chromatography, separation relies on the hydrogen-bonding interaction between the target's hydroxyl (-OH) group and the polar silanol groups of the silica stationary phase. In 1-(2-Ethylphenyl)-1-cyclopropyl ethanol, the bulky 2-ethylphenyl and cyclopropyl moieties physically encapsulate the tertiary -OH group. This shielding drastically reduces the molecule's polarity, causing its retention factor (


) to artificially inflate and co-elute with the highly lipophilic unreacted ketone.

Q2: I attempted a sodium bisulfite wash to precipitate the ketone, but it remained in the organic phase. What went wrong? A2: Sodium bisulfite extractions rely on the nucleophilic attack of the bisulfite anion on the carbonyl carbon to form a water-soluble ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


-hydroxysulfonate adduct (). However, this is an equilibrium-driven reaction that is highly sensitive to steric hindrance. Because your precursor ketone (e.g., cyclopropyl 2-ethylphenyl ketone) is flanked by bulky groups, the nucleophilic attack is sterically blocked. The water-soluble adduct never forms, leaving the ketone trapped in the organic phase[1].

Q3: Can I use vacuum distillation to remove the lower-boiling ketone? A3: Vacuum distillation is highly risky for this specific substrate. Tertiary alcohols are extremely susceptible to thermal, acid-catalyzed dehydration via an E1 elimination mechanism ([2]). Even trace acidic impurities on the surface of standard borosilicate glassware can protonate the tertiary hydroxyl group upon heating. This leads to the loss of water and the formation of a highly stable tertiary carbocation, which rapidly deprotonates to form a degraded alkene byproduct (e.g., 1-(2-ethylphenyl)-1-cyclopropylethene)[3].

Q4: What is the most reliable chemical method to remove the sterically hindered unreacted ketone? A4: The most authoritative approach is derivatization using Girard's Reagent T (Trimethylacetohydrazideammonium chloride) ([4]). Unlike bisulfite, the hydrazide group in Girard's Reagent T is a powerful alpha-effect nucleophile that can overcome moderate steric hindrance. It reacts with the ketone to form a hydrazone. Because Girard's Reagent T contains a quaternary ammonium salt, the resulting hydrazone is permanently positively charged and exclusively water-soluble, allowing for a clean liquid-liquid phase separation[5].

Part 2: Quantitative Method Comparison

To aid in your experimental design, the following table summarizes the quantitative performance metrics of various purification strategies specifically applied to sterically hindered tertiary alcohols.

Purification MethodKetone Removal EfficiencyDehydration RiskScalabilityProcessing Time
Silica Chromatography Low (< 40% resolution)LowLowHigh (12-24 hrs)
Sodium Bisulfite Wash Low (Steric block)LowHighLow (1-2 hrs)
Girard's Reagent T High (> 98%) Low Medium Medium (4-6 hrs)
Vacuum Distillation MediumHigh (E1 mechanism)HighMedium (4-8 hrs)

Part 3: Self-Validating Experimental Protocols

Every protocol below is designed as a closed-loop system; it includes built-in validation checkpoints so you never proceed to the next step blindly.

Protocol 1: Ketone Removal via Girard's Reagent T (Recommended)

Causality: The highly nucleophilic hydrazide attacks the sterically hindered carbonyl. The quaternary ammonium group ensures the resulting hydrazone is exclusively water-soluble, forcing a phase separation from the highly lipophilic tertiary alcohol.

  • Preparation: Dissolve the crude 1-(2-Ethylphenyl)-1-cyclopropyl ethanol mixture in a 1:1 mixture of ethanol and glacial acetic acid (10 mL per gram of crude).

  • Derivatization: Add 1.2 molar equivalents of Girard's Reagent T relative to the estimated unreacted ketone. Reflux the mixture at 80°C for 2 hours.

  • Self-Validation Checkpoint 1 (Reaction Completion): Remove a 50 µL aliquot and quench it in 1 mL of a water/ethyl acetate mixture. Run a TLC (Hexanes:EtOAc 8:2) of the organic layer and visualize under UV light (254 nm).

    • Validation: The reaction is complete when the UV-active ketone spot is completely absent from the organic layer. If present, add 0.2 eq more reagent and reflux for an additional 30 minutes.

  • Phase Separation: Cool the mixture to room temperature. Pour it into a separatory funnel containing ice water (50 mL/g) and extract with diethyl ether (3 x 20 mL/g). The charged ketone-hydrazone remains in the aqueous phase.

  • Neutralization: Wash the combined ether layers with saturated aqueous

    
     until the aqueous phase pH is >7.
    
  • Self-Validation Checkpoint 2 (Product Integrity): Dry the organic layer over anhydrous

    
    , filter, and concentrate. Run an IR spectrum of the residue.
    
    • Validation: The presence of a broad O-H stretch (~3400 cm⁻¹) and the absolute absence of a strong C=O stretch (~1700 cm⁻¹) confirms successful purification without thermal dehydration.

Protocol 2: Base-Stabilized Vacuum Distillation (Alternative for Large Scale)

Causality: Distillation normally induces E1 dehydration of tertiary alcohols due to trace acidic sites on glassware. Adding a non-nucleophilic base neutralizes these sites, raising the activation energy required for carbocation formation and preserving the tertiary alcohol.

  • Preparation: Transfer the crude mixture to a round-bottom flask. Add 0.5% w/w of anhydrous potassium carbonate (

    
    ) directly to the flask.
    
  • Apparatus Setup: Assemble a short-path vacuum distillation apparatus. Ensure all joints are properly greased to maintain a high vacuum (< 1 Torr) to lower the boiling point as much as possible.

  • Distillation: Slowly increase the oil bath temperature. The unreacted ketone will distill first due to its lack of hydrogen bonding.

  • Self-Validation Checkpoint 1 (Thermal Stability): Monitor the distillation pot temperature carefully.

    • Validation: If the pot temperature exceeds 120°C, immediately halt the distillation. Tertiary alcohols like 1-(2-Ethylphenyl)-1-cyclopropyl ethanol will rapidly dehydrate above this thermal threshold, even in the presence of a base.

  • Self-Validation Checkpoint 2 (Fraction Analysis): Analyze the collected fractions and the pot residue via

    
     NMR.
    
    • Validation: The pot residue should contain the pure tertiary alcohol. If vinylic protons (multiplets between 5.0–6.0 ppm) are detected, dehydration has occurred, indicating the thermal threshold was breached.

Part 4: Decision Matrix Visualization

G Start Crude Mixture: Alcohol + Ketone CheckSteric Assess Ketone Steric Hindrance Start->CheckSteric Bisulfite Sodium Bisulfite Extraction CheckSteric->Bisulfite Low Hindrance Girard Girard's Reagent T Derivatization CheckSteric->Girard High Hindrance (Recommended) Distill Vacuum Distillation (Base-Stabilized) CheckSteric->Distill Thermal Stable Large Scale SuccessAq Aqueous Phase: Ketone Adduct Bisulfite->SuccessAq If successful SuccessOrg Organic Phase: Pure Tertiary Alcohol Bisulfite->SuccessOrg Girard->SuccessAq Hydrazone Salt Girard->SuccessOrg

Workflow for separating tertiary alcohols from unreacted precursor ketones based on steric hindrance.

Part 5: References

  • Science Revision . Dehydration of Alcohols A Level Chemistry | Elimination Reactions and Zaitsev Rule. Retrieved from:[Link]

  • Labflow . Acid-Catalyzed Dehydration of an Alcohol: Mechanism and Protocols. Retrieved from:[Link]

Sources

Optimization

Technical Support Center: Synthesis of 1-(2-Ethylphenyl)-1-cyclopropyl ethanol

This technical support guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-(2-ethylphenyl)-1-...

Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-(2-ethylphenyl)-1-cyclopropyl ethanol. The focus of this document is the critical role of reaction temperature in optimizing yield, minimizing impurity formation, and ensuring the overall success of the Grignard reaction used for this synthesis.

Introduction: The Criticality of Temperature in a Grignard Synthesis

The synthesis of 1-(2-ethylphenyl)-1-cyclopropyl ethanol is most commonly achieved via the nucleophilic addition of a cyclopropylmagnesium halide (a Grignard reagent) to 2-ethylacetophenone.[1][2] While seemingly straightforward, the Grignard reaction is notoriously sensitive to reaction conditions, particularly temperature.[3] The formation of the Grignard reagent itself is a highly exothermic process, and the subsequent addition to the ketone also releases significant heat.[4] Inadequate temperature control is a primary contributor to low yields and the formation of challenging-to-remove impurities. This guide provides a framework for understanding these challenges and implementing robust, optimized thermal control strategies.

Troubleshooting and Frequently Asked Questions (FAQs)

Q1: What is the fundamental reaction for synthesizing 1-(2-ethylphenyl)-1-cyclopropyl ethanol?

A1: The synthesis is a classic Grignard reaction. It proceeds in two primary stages:

  • Formation of the Grignard Reagent: Cyclopropyl bromide reacts with magnesium metal in an anhydrous ether solvent (like THF or diethyl ether) to form cyclopropylmagnesium bromide.[5]

  • Nucleophilic Addition: The newly formed Grignard reagent is then added to 2-ethylacetophenone. The nucleophilic cyclopropyl group attacks the electrophilic carbonyl carbon of the ketone.[6][7] A subsequent aqueous workup protonates the resulting magnesium alkoxide to yield the final tertiary alcohol product.[5]

The overall reaction scheme is as follows:

Part 1: Grignard Reagent Formation Cyclopropyl Bromide + Mg → Cyclopropylmagnesium Bromide

Part 2: Addition to Ketone Cyclopropylmagnesium Bromide + 2-Ethylacetophenone → Magnesium Alkoxide Intermediate

Part 3: Aqueous Workup Magnesium Alkoxide Intermediate + H₂O/NH₄Cl(aq) → 1-(2-Ethylphenyl)-1-cyclopropyl ethanol

Q2: Why is precise temperature control so crucial for this specific reaction?

A2: Temperature is arguably the most critical parameter to control in this synthesis for several reasons:

  • Exothermicity: Both the formation of the Grignard reagent and its addition to the ketone are highly exothermic.[4] Without external cooling, the reaction temperature can rise uncontrollably, leading to solvent boiling and a cascade of side reactions.

  • Grignard Reagent Stability: Grignard reagents can be unstable at elevated temperatures, leading to decomposition and a reduction in the effective concentration of the active nucleophile.

  • Selectivity: The desired nucleophilic addition competes with several temperature-dependent side reactions.[8] Higher temperatures often favor these undesired pathways, leading to a complex product mixture and reduced yield of the target molecule.[9]

Q3: What are the primary side reactions, and how does temperature influence their formation?

A3: The main competing reactions are enolization and reduction. Both are highly influenced by steric hindrance and temperature.

  • Enolization: The Grignard reagent is a strong base as well as a nucleophile.[6] It can abstract an acidic alpha-proton from the 2-ethylacetophenone to form a magnesium enolate. During workup, this enolate is simply protonated back to the starting ketone, effectively consuming the Grignard reagent and reducing the overall yield.[1] This side reaction is more pronounced at higher temperatures.

  • Reduction: The Grignard reagent can act as a reducing agent by transferring a β-hydride to the ketone's carbonyl carbon.[8] This results in the formation of the secondary alcohol, 1-(2-ethylphenyl)ethanol, after workup. This pathway is also favored by elevated temperatures and is more common with sterically hindered ketones.[8]

  • Wurtz Coupling: During the formation of the Grignard reagent, the already-formed cyclopropylmagnesium bromide can react with unreacted cyclopropyl bromide.[3] This coupling reaction is favored at higher temperatures and can be minimized by the slow, controlled addition of the halide to the magnesium turnings to maintain a low halide concentration.[10]

Q4: What is the recommended temperature profile for this two-step reaction?

A4: While empirical optimization is always recommended, a robust starting point is as follows:

  • Grignard Reagent Formation: The initiation of this reaction may require gentle warming.[10] However, once initiated, the reaction is exothermic. The addition of cyclopropyl bromide should be controlled at a rate that maintains a gentle reflux of the solvent (e.g., ~35 °C for diethyl ether, ~65 °C for THF).[8] This ensures a steady reaction rate without excessive heat buildup that could favor Wurtz coupling.

  • Addition to Ketone: This step requires sub-ambient temperatures. The solution of 2-ethylacetophenone should be cooled to 0 °C (using an ice-water bath) before the dropwise addition of the Grignard reagent.[5][11] Maintaining a low temperature during the addition minimizes the rates of enolization and reduction, thereby favoring the desired nucleophilic addition.[10] After the addition is complete, the reaction is typically allowed to warm slowly to room temperature to ensure it proceeds to completion.[5]

Q5: My yield is consistently low. How can I troubleshoot this with respect to temperature?

A5: Low yield is a common issue that can often be traced back to thermal control.

  • Problem: Temperature Too High During Addition.

    • Symptoms: You may observe significant amounts of unreacted 2-ethylacetophenone (from enolization) or the presence of the secondary alcohol byproduct, 1-(2-ethylphenyl)ethanol (from reduction), upon analysis (e.g., by GC-MS or NMR).

    • Solution: Ensure the ketone solution is pre-chilled to 0 °C before addition. Add the Grignard reagent slowly and maintain the 0 °C temperature throughout the addition. Use a more efficient cooling bath if necessary.

  • Problem: Temperature Too Low During/After Addition.

    • Symptoms: The reaction appears sluggish and fails to go to completion, leaving a large amount of unreacted ketone even after extended reaction times.

    • Solution: While the initial addition should be at 0 °C, the reaction may require warming to proceed at a reasonable rate. After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2-4 hours, monitoring by TLC or GC until the starting ketone is consumed.[5]

  • Problem: Temperature Too High During Grignard Formation.

    • Symptoms: The yield is low despite a clean addition step. This may indicate that the Grignard reagent itself was not formed in high yield.

    • Solution: Control the addition rate of the cyclopropyl bromide to the magnesium to maintain only a gentle, controlled reflux.[3] Overly rapid addition can cause a runaway reaction that consumes the reagent through side reactions.

Q6: How can I effectively monitor the reaction's progress?

A6: Regular monitoring is key to understanding your reaction and making informed decisions.

  • Thin-Layer Chromatography (TLC): This is a simple and effective method. Spot the reaction mixture against a standard of the 2-ethylacetophenone starting material. The reaction is complete when the spot corresponding to the ketone has disappeared.

  • Gas Chromatography (GC) / GC-Mass Spectrometry (GC-MS): For more quantitative analysis, a small aliquot of the reaction can be carefully quenched and analyzed. This allows you to quantify the consumption of the starting material and the formation of the product and any byproducts like the reduced alcohol.

  • In-situ Spectroscopic Methods: For advanced process control, techniques like inline Near-Infrared (NIR) or Infrared (IR) spectroscopy can monitor the concentration of reactants and products in real-time without the need for sampling.[12][13] This allows for very precise control over reaction endpoints.

Optimized Experimental Protocol

This protocol provides a starting point for the synthesis, emphasizing critical temperature control points.

Materials:

  • Magnesium turnings

  • Iodine (one small crystal)

  • Cyclopropyl bromide

  • 2-Ethylacetophenone

  • Anhydrous Diethyl Ether or Tetrahydrofuran (THF)

  • Saturated aqueous Ammonium Chloride (NH₄Cl) solution

  • Standard laboratory glassware, dried thoroughly in an oven or by flame-drying under an inert atmosphere.[10]

Part A: Preparation of Cyclopropylmagnesium Bromide
  • Set up a three-necked flask equipped with a reflux condenser, a pressure-equalizing dropping funnel, and a magnetic stirrer, all under an inert atmosphere (Nitrogen or Argon).

  • Add magnesium turnings (1.2 equivalents) to the flask. Add a single crystal of iodine as an initiator.[5]

  • In the dropping funnel, prepare a solution of cyclopropyl bromide (1.1 equivalents) in anhydrous diethyl ether or THF.

  • Add a small portion of the cyclopropyl bromide solution to the magnesium. The disappearance of the iodine color and the onset of gentle bubbling indicates initiation. Gentle warming may be required to start the reaction.[10]

  • Once initiated, add the remaining cyclopropyl bromide solution dropwise at a rate that maintains a gentle, steady reflux. Crucial Step: Avoid an overly vigorous reaction by controlling the addition rate and using a water bath for cooling if necessary.

  • After the addition is complete, stir the mixture at room temperature for an additional 1-2 hours to ensure complete formation of the Grignard reagent. The resulting grey solution is used directly.[5]

Part B: Reaction with 2-Ethylacetophenone
  • In a separate flask under an inert atmosphere, dissolve 2-ethylacetophenone (1.0 equivalent) in anhydrous diethyl ether or THF.

  • Cool this flask to 0 °C in an ice-water bath.

  • Crucial Step: Add the freshly prepared cyclopropylmagnesium bromide solution dropwise from the first flask (or via cannula) to the cooled ketone solution with vigorous stirring. Maintain the temperature at or below 5 °C throughout the addition.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours, monitoring the reaction by TLC or GC until the 2-ethylacetophenone is consumed.[5]

Part C: Workup and Purification
  • Cool the reaction mixture back down to 0 °C in an ice bath.

  • Slowly and carefully quench the reaction by the dropwise addition of a saturated aqueous solution of ammonium chloride.[5]

  • Extract the mixture with diethyl ether. The organic layers should be combined, washed with brine, and dried over anhydrous magnesium sulfate.[5]

  • Filter the drying agent and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield pure 1-(2-ethylphenyl)-1-cyclopropyl ethanol.[5]

Data Presentation: Impact of Temperature on Reaction Outcome

The following table illustrates the expected outcomes when varying the temperature during the addition of the Grignard reagent to 2-ethylacetophenone. These are representative data to highlight the importance of temperature control.

Addition Temperature (°C)Yield of Desired Product (%)Unreacted Ketone (%) (from Enolization)Reduced Alcohol Byproduct (%)
-10 to 085-95%< 5%< 2%
20-25 (Room Temp)50-60%15-25%5-10%
40 (Reflux)< 30%> 40%> 15%

Visualization of the Optimization Workflow

The following diagram outlines the logical workflow for troubleshooting and optimizing the reaction temperature.

G cluster_start Initial Reaction Setup cluster_analysis Analysis cluster_outcomes Outcomes & Actions cluster_actions Corrective Actions start Perform reaction with Grignard addition at 0°C analyze Analyze crude product by GC/TLC start->analyze high_yield High Yield (>85%) Clean Product analyze->high_yield Success low_yield_ketone Low Yield High Starting Ketone analyze->low_yield_ketone Problem A low_yield_byproduct Low Yield High Byproduct (Reduction) analyze->low_yield_byproduct Problem B end_point Process Optimized high_yield->end_point action_ketone Action: 1. Ensure Grignard reagent quality. 2. Increase reaction time at RT post-addition. low_yield_ketone->action_ketone action_byproduct Action: 1. Lower addition temp (e.g., -10°C). 2. Slow down addition rate. low_yield_byproduct->action_byproduct action_ketone->start Re-run Experiment action_byproduct->start Re-run Experiment

Caption: Workflow for optimizing Grignard reaction temperature.

References

  • Chemistry Steps. (2025, August 5). The Grignard Reaction Mechanism. [Link]

  • Organic Chemistry Portal. Grignard Reaction. [Link]

  • BYJU'S. Grignard Reaction Mechanism. [Link]

  • Study.com. (n.d.). Grignard Reaction With Ketone. [Link]

  • OperaChem. (2024, May 31). The mechanism of Grignard reaction: finally unravelled. [Link]

  • ProQuest. Side reactions in a grignard synthesis. [Link]

  • Organic Chemistry Portal. Synthesis of cyclopropanes. [Link]

  • ACS Publications. (2012, January 24). Monitoring and Control of a Continuous Grignard Reaction for the Synthesis of an Active Pharmaceutical Ingredient Intermediate Using Inline NIR spectroscopy. [Link]

  • ResearchGate. (1999, January). Side Reactions in a Grignard Synthesis. [Link]

  • Master Organic Chemistry. (2016, January 13). Synthesis Problems Involving Grignard Reagents. [Link]

  • ResearchGate. (2012, January). Monitoring and Control of a Continuous Grignard Reaction for the Synthesis of an Active Pharmaceutical Ingredient Intermediate Using Inline NIR spectroscopy | Request PDF. [Link]

  • Google Patents.
  • ACS Publications. (2024, January 26). Infrared Spectroscopy as Process Analytics to Identify and Quantify Grignard Reagents. [Link]

  • ResearchGate. (2007, May). Stereoselective Preparation of Cyclopropylmagnesium Reagents via a Br-Mg Exchange Using i-PrMgCl×LiCl in the Presence of Dioxane. [Link]

  • ResearchGate. Effect of temperature on Grignard reaction. [Link]

  • Organic Chemistry Portal. Low-Temperature Formation of Functionalized Grignard Reagents from Direct Oxidative Addition of Active Magnesium to Aryl Bromides. [Link]

  • PMC. Standardization and Control of Grignard Reactions in a Universal Chemical Synthesis Machine using online NMR. [Link]

  • Organic Chemistry Portal. Low-Temperature Formation of Functionalized Grignard Reagents from Direct Oxidative Addition of Active Magnesium to Aryl Bromides. [Link]

  • YouTube. (2018, February 18). Using the Grignard Reaction to Make Tertiary alcohols. [Link]

  • HZDR. calorimetric investigation of the formation of grignard reagents. [Link]

Sources

Troubleshooting

Technical Support Center: Preventing Dehydration of 1-(2-Ethylphenyl)-1-cyclopropyl ethanol During Workup

Welcome to the technical support center for handling sensitive tertiary alcohols. This guide provides in-depth troubleshooting advice and validated protocols specifically for preventing the acid-catalyzed dehydration of...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for handling sensitive tertiary alcohols. This guide provides in-depth troubleshooting advice and validated protocols specifically for preventing the acid-catalyzed dehydration of 1-(2-Ethylphenyl)-1-cyclopropyl ethanol during experimental workup. As researchers and drug development professionals, ensuring the stability of your target molecules is paramount. This document is structured to address common issues through a question-and-answer format, explaining the chemical principles behind each recommendation.

Section 1: The Underlying Chemistry - Why Dehydration Occurs

This section delves into the fundamental mechanism responsible for the degradation of your target compound.

Q1: I've successfully synthesized my tertiary alcohol, but I'm consistently losing my product during the aqueous workup. What is happening at a molecular level?

A1: The issue you are encountering is a classic acid-catalyzed dehydration reaction. 1-(2-Ethylphenyl)-1-cyclopropyl ethanol is a tertiary alcohol, a class of compounds particularly susceptible to elimination reactions in the presence of an acid catalyst.[1][2][3] The process proceeds via an E1 (Elimination, Unimolecular) mechanism , which is a stepwise pathway involving the formation of a carbocation intermediate.[4][5][6][7]

The mechanism involves three key steps:

  • Protonation of the Hydroxyl Group: The workup begins by adding an acid to neutralize the reaction mixture (e.g., after a Grignard reaction). The hydroxyl (-OH) group on your alcohol, which is a poor leaving group, acts as a Lewis base and is protonated by the acid to form a protonated alcohol, or an alkyloxonium ion (-OH₂⁺).[1][2][4][5] This ion is an excellent leaving group.

  • Formation of a Carbocation: The C-O bond in the alkyloxonium ion breaks, and the leaving group (a neutral water molecule) departs. This is the slow, rate-determining step of the reaction and results in the formation of a stable tertiary carbocation.[1][3][4] Tertiary alcohols like yours dehydrate the most easily because they form the most stable carbocations.[2][3]

  • Deprotonation to Form an Alkene: A weak base in the mixture (often water or the conjugate base of the acid used in the workup) removes a proton from a carbon atom adjacent to the carbocation.[1][4] The electrons from that C-H bond then form a π-bond, resulting in an alkene byproduct and regenerating the acid catalyst.

This entire process is illustrated below.

E1_Dehydration cluster_step1 cluster_step2 cluster_step3 cluster_step4 Alcohol 1-(2-Ethylphenyl)-1-cyclopropyl ethanol Protonated_Alcohol Protonated Alcohol (Alkyloxonium Ion) Alcohol->Protonated_Alcohol + H⁺ (Acid Catalyst) Fast Carbocation Tertiary Carbocation + H₂O Protonated_Alcohol->Carbocation - H₂O (Loss of Leaving Group) Slow, Rate-Determining Step Alkene Dehydrated Alkene Byproduct Carbocation->Alkene - H⁺ (Deprotonation) Fast, Regenerates Catalyst

Caption: The E1 mechanism for acid-catalyzed alcohol dehydration.

Section 2: Troubleshooting Guide - Identifying and Solving the Problem

If you suspect dehydration is occurring, these steps will help you confirm it and pinpoint the cause.

Q2: My reaction yield is significantly lower than expected, and I see a new, less polar spot on my TLC plate that isn't my starting material or product. What is this spot?

A2: This new, less polar spot is almost certainly the alkene byproduct of dehydration. Alcohols are relatively polar due to the hydroxyl group's ability to hydrogen bond. When the -OH group is eliminated to form an alkene, the molecule loses this capability, becoming significantly less polar. This results in a higher Rf value on a normal-phase TLC plate. To confirm, you can try to isolate the byproduct and characterize it by NMR, or note the disappearance of the broad -OH stretch in the IR spectrum.

Q3: My ¹H NMR spectrum of the crude product is complex. It's missing the characteristic broad singlet for the alcohol proton and instead shows new signals in the vinyl region (around 5-6 ppm). How do I modify my procedure?

A3: The presence of signals in the vinyl region of the NMR spectrum is definitive evidence of alkene formation. The absence of the alcohol proton confirms that your desired product has been consumed. This issue is almost always traced back to the workup procedure, specifically the quenching step.

The most common mistake is using a strong, non-buffered acid (e.g., 1M HCl, 10% H₂SO₄) to neutralize the reaction mixture.[8] While an acid is necessary to protonate the intermediate magnesium or lithium alkoxide to form the alcohol, a strong acid will not stop there; it will proceed to protonate the alcohol product and catalyze its dehydration, as detailed in Section 1.[5][8]

The solution is to switch to a milder, pH-controlled workup protocol.

Section 3: Best Practices & Preventative Protocols

To preserve your sensitive tertiary alcohol, a carefully planned workup is essential. The following protocols are designed to neutralize the reaction while minimizing the risk of dehydration.

Q4: What is the single most reliable and recommended workup procedure for quenching a Grignard or organolithium reaction used to synthesize 1-(2-Ethylphenyl)-1-cyclopropyl ethanol?

A4: The gold-standard method for quenching reactions that produce acid-sensitive alcohols is the use of a cold, saturated aqueous solution of ammonium chloride (NH₄Cl).[9] Ammonium chloride is the salt of a weak base (ammonia) and a strong acid (HCl), creating a solution that is mildly acidic (typically pH 4.5–5.5). This pH is sufficient to protonate the alkoxide intermediate to the desired alcohol but is not acidic enough to promote significant dehydration of the tertiary alcohol product, especially when temperature is controlled.

Detailed Protocol: Saturated Ammonium Chloride Quench

  • Cool the Reaction Mixture: Once the reaction is deemed complete by TLC or another monitoring method, place the reaction flask in an ice-water bath and cool the contents to 0 °C.

  • Prepare for Quench: In a separate flask or beaker, add the saturated aqueous NH₄Cl solution. For every 1 mole of organometallic reagent used, plan to use at least 1.5 equivalents of NH₄Cl solution.

  • Slow Addition: With vigorous stirring, add the cold saturated NH₄Cl solution to the reaction mixture slowly, dropwise via an addition funnel. Maintain the internal temperature below 10 °C throughout the addition. A highly exothermic reaction may occur, especially on a larger scale.[8]

  • Stir and Separate: After the addition is complete, allow the mixture to stir for 10-15 minutes as it warms to room temperature. The mixture will likely form a slurry of magnesium or lithium salts.

  • Extraction: Transfer the entire mixture to a separatory funnel. Dilute with a suitable organic solvent (e.g., ethyl acetate, diethyl ether) and deionized water. Shake the funnel to extract the product into the organic layer.

  • Wash and Dry: Separate the layers. Wash the organic layer with brine (saturated NaCl solution) to remove excess water. Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate in vacuo to obtain the crude alcohol.

Q5: Are there other mild quenching agents I can use? How do they compare?

A5: Yes, several alternatives exist, though saturated NH₄Cl is often the most effective and reliable. The choice depends on the specific requirements of your synthesis and the stability of other functional groups in your molecule.

Quenching AgentApproximate pHSuitability for Acid-Sensitive AlcoholsNotes
Water (H₂O) ~7Moderate Can be used, but may form thick, unfilterable magnesium hydroxide (Mg(OH)₂) gels. Often requires subsequent addition of acid to break up the emulsion.
Sat. aq. NH₄Cl 4.5 - 5.5Excellent (Recommended) Buffering action prevents strongly acidic conditions. Salts are generally more soluble than Mg(OH)₂, leading to cleaner phase separation.[9]
10% aq. Citric Acid 2.2Good to Moderate A weak organic acid that is less harsh than mineral acids. It can also chelate magnesium salts, aiding in their dissolution. Still, the lower pH poses a higher risk than NH₄Cl.
Dilute HCl (~0.5 M) < 1Poor (Avoid) Highly likely to cause rapid and complete dehydration of the tertiary alcohol.[8]
Phosphate Buffer 6.8 - 7.2Excellent Provides excellent pH control in the neutral range.[10][11] Can be more complex to prepare and remove during workup compared to NH₄Cl.
Q6: How critical is temperature control during the workup?

A6: Temperature control is extremely critical. Dehydration is an elimination reaction, which is entropically favored. According to the Gibbs free energy equation (ΔG = ΔH - TΔS), increasing the temperature (T) makes the -TΔS term more negative, favoring the reaction. Therefore, performing the quench and subsequent aqueous washes at low temperatures (0–5 °C) significantly reduces the rate of the dehydration side reaction, even if trace amounts of acid are present.[5][6][7]

The following workflow diagram summarizes the decision-making process for selecting a safe workup protocol.

Workup_Decision Start Reaction Complete (Alkoxide Intermediate) Check_Sensitivity Is the alcohol product acid-sensitive? Start->Check_Sensitivity Yes YES (e.g., Tertiary, Benzylic) Check_Sensitivity->Yes Yes No NO (e.g., Primary, simple Secondary) Check_Sensitivity->No No Mild_Quench Perform Mild, Buffered Quench at 0 °C Yes->Mild_Quench Standard_Quench Standard Workup Acceptable (e.g., dilute HCl) No->Standard_Quench Recommended Saturated aq. NH₄Cl (Recommended Best Practice) Mild_Quench->Recommended Alternative1 10% Citric Acid (Use with caution) Mild_Quench->Alternative1 Alternative2 Phosphate Buffer (pH 7) (Excellent control) Mild_Quench->Alternative2

Caption: Decision workflow for selecting an appropriate workup protocol.

Section 4: Frequently Asked Questions (FAQs)

Q7: Can I just use a strong acid like 1M HCl if I add it very carefully at 0 °C?

A7: This is strongly discouraged. Even with slow addition at low temperatures, localized areas of high acid concentration can form at the point of addition before mixing is complete. These "hot spots" are acidic enough to cause immediate dehydration. The risk of product loss is very high and unnecessary when safer, more reliable methods are available.

Q8: My reaction is in THF, which is water-miscible. Will this cause problems during the extraction?

A8: Yes, it can. The miscibility of tetrahydrofuran (THF) with water can lead to poor phase separation or the formation of emulsions during the extraction.[9] To mitigate this, after the quench, dilute the entire mixture with a significant volume of a water-immiscible organic solvent like diethyl ether or ethyl acetate before transferring to the separatory funnel. This will ensure a clean separation between the aqueous and organic layers.

Q9: What if a subsequent reaction step requires the product to be in a mildly acidic solution?

A9: If you must adjust the pH, do not use a strong acid. Instead, after isolating your crude alcohol, re-dissolve it in your desired solvent and add a prepared buffer solution (e.g., an acetate buffer of pH 5 or a phosphate buffer of pH 6.5) to maintain the pH in a controlled, weakly acidic range.[10][11][12] This provides the necessary protons without creating the harsh conditions that lead to dehydration.

References

  • JoVE. (2025).
  • Moodle. (n.d.).
  • A Level Chemistry. (n.d.).
  • Chemistry Steps. (2019).
  • Doc Brown's Chemistry. (n.d.).
  • Quora. (2018). Why do you use dilute instead of concentrated acid in a work-up in a Grignard reaction?
  • YouTube. (2024). Grignard reaction I Why Strong/Conc. Acids Must Be Avoided in Grignard Reaction Quenching I Workup.
  • Chemistry LibreTexts. (2020). 14.
  • Organic Chemistry Portal. (n.d.). Organic Reaction Workup Formulas for Specific Reagents.
  • Chemistry LibreTexts. (2019). 13.
  • Chemguide. (n.d.).
  • Solubility of Things. (n.d.). Buffer Solutions and Their Importance.
  • MSE Supplies. (2025). The Role of Buffers in Biological and Chemical Experiments.
  • Westlab. (2024). The Vital Role of pH Buffer Solution in Chemical Reactions.

Sources

Optimization

Crystallization challenges with 1-(2-Ethylphenyl)-1-cyclopropyl ethanol

To: User From: Dr. Aris Thorne, Senior Application Scientist, Solid State Chemistry Division Subject: Technical Guide: Crystallization & Isolation of 1-(2-Ethylphenyl)-1-cyclopropyl ethanol Executive Summary: The Challen...

Author: BenchChem Technical Support Team. Date: March 2026

To: User From: Dr. Aris Thorne, Senior Application Scientist, Solid State Chemistry Division Subject: Technical Guide: Crystallization & Isolation of 1-(2-Ethylphenyl)-1-cyclopropyl ethanol

Executive Summary: The Challenge of Steric Bulk & Lipophilicity

Crystallizing 1-(2-Ethylphenyl)-1-cyclopropyl ethanol presents a classic "perfect storm" of solid-state challenges. You are dealing with a tertiary alcohol featuring a flexible cycloalkyl ring and an ortho-substituted aryl group.

  • The Ortho-Effect: Unlike para-substituted analogs (which often pack efficiently), the 2-ethyl group creates significant steric clash with the tertiary hydroxyl center, disrupting planar stacking and lowering the melting point (often

    
     or remaining a metastable oil).
    
  • The Cyclopropyl Ring: This group adds lipophilicity while maintaining rotational freedom, often leading to Liquid-Liquid Phase Separation (LLPS) —commonly known as "oiling out"—rather than nucleation.

  • Impurity Inhibition: Synthesis byproducts (specifically the unreacted ketone and dehydration alkenes) act as potent crystal growth inhibitors.

This guide moves beyond standard protocols to address the specific phase behavior of sterically hindered aryl-cyclopropyl carbinols.

Troubleshooting Guide (Q&A)

Issue 1: "My product comes out as a milky oil at low temperatures, not crystals."

Diagnosis: You are hitting the Metastable Miscibility Gap (Oiling Out) . Mechanism: The interaction between your lipophilic molecule and a polar solvent (like aqueous ethanol) is too weak to sustain a supersaturated solution. As you cool, the solution splits into a solvent-rich phase and a solute-rich oil phase before it reaches the crystalline nucleation threshold.

Corrective Protocol:

  • Switch Solvent Systems: Avoid pure alcohols or aqueous mixtures initially. The high hydrogen-bonding requirement of the solvent forces the lipophilic alcohol out.

  • Use a "Solubilizing" Anti-solvent:

    • Primary Solvent:Diisopropyl Ether (DIPE) or MTBE (Moderate polarity, good solubility).

    • Anti-solvent:Heptane or Pentane (Non-polar).

  • The "Cloud Point" Trick:

    • Dissolve the oil in minimal DIPE at RT.

    • Add Heptane dropwise until a faint turbidity persists.

    • Do NOT cool yet. Add a tiny drop of DIPE to clear it.

    • Seed immediately (see below) and cool very slowly (

      
      ).
      
Issue 2: "I cannot remove the ketone precursor (2'-ethylpropiophenone/cyclopropyl ketone)."

Diagnosis: Structural Similarity (Isomorphism). Mechanism: The ketone starting material lacks the H-bond donor (OH) but shares the exact steric footprint. It can incorporate into the crystal lattice (solid solution) or prevent the alcohol from organizing.

Corrective Protocol:

  • Chemical Purge: Crystallization is rarely effective for removing >5% ketone from this specific alcohol.

  • Derivatization (The "Nuclear" Option): If direct crystallization fails, convert the alcohol to a crystalline ester.

    • React crude oil with 3,5-dinitrobenzoyl chloride (creates a high-melting solid).

    • Recrystallize the ester (sharp MP, easy purification).

    • Hydrolyze with LiOH/MeOH to recover the pure alcohol.

Issue 3: "The solid melts when I filter it."

Diagnosis: Low Melting Point Depression. Mechanism: The pure solid likely has a melting point near 40–50°C. Solvents trapped in the lattice (solvates) or impurities depress this further. Friction from vacuum filtration can generate enough heat to melt the cake.

Corrective Protocol:

  • Cold Filtration: Pre-chill the Buchner funnel and receiving flask to -20°C.

  • Solvent Wash: Wash with Pentane pre-chilled to -78°C (dry ice/acetone bath).

  • Drying: Do not use a vacuum oven with heat. Dry under high vacuum at ambient temperature or 0°C.

Experimental Protocols

Protocol A: Seeding a Stubborn Oil

Use this when you have no seed crystals.

  • Prepare a Supersaturated Solution: Dissolve 100 mg of crude oil in 0.5 mL Pentane (or Hexane).

  • Cryo-Scratching: Cool the vial to -78°C (dry ice/acetone). The oil will turn into a glass.

  • Scratch: Use a glass rod to vigorously scratch the side of the vial while it warms up slowly.

  • Observation: Watch for white micro-crystals forming at the meniscus as the glass "melts."

  • Harvest: If crystals form, keep them frozen. These are your "Seed Stock 0." Do not let them melt. Use these to seed your main batch at -20°C.

Protocol B: Controlled Cooling Crystallization

Target: 10g Scale

StepParameterAction
1 Dissolution Dissolve 10g crude in 20 mL MTBE at 25°C.
2 Filtration Polish filter (0.45 µm PTFE) to remove dust (heterogeneous nuclei).
3 Anti-solvent Add 40 mL Heptane slowly. If oil forms, add MTBE until clear.
4 Seeding Add 10 mg seeds (from Protocol A) at 20°C. Stir gently (100 rpm).
5 Aging Hold at 20°C for 2 hours. Ensure seeds do not dissolve.
6 Ramp 1 Cool to 0°C over 4 hours (

).
7 Ramp 2 Cool to -20°C over 2 hours.
8 Isolation Filter on a chilled funnel. Wash with cold Pentane (-40°C).

Critical Data: Solubility & Impurity Profile

Table 1: Solubility Profile (Estimated for 2-Ethylphenyl Cyclopropyl Carbinol)

Solvent SystemSolubility (25°C)Solubility (-20°C)Risk Factor
Ethanol / Water HighModerateHigh: Prone to oiling out (LLPS).
DCM / Hexane Very HighHighModerate: Yield loss due to high solubility.
MTBE / Heptane ModerateLowOptimal: Best balance for crystal growth.
Toluene HighModerateHigh: Solvate formation likely.

Table 2: Impurity Rejection Strategy

ImpurityStructure NoteRemoval Strategy
Ketone Precursor Planar carbonylChemical: Reduce with NaBH4 before cryst. or derivatize.
Alkene (Dehydration) Non-polar, no OHPartition: Wash crude hexane solution with acetonitrile.
Mg-Salts InorganicChelation: Wash with aq. EDTA or Citric Acid during workup.

Process Logic & Visualization

Diagram 1: The "Oiling Out" Decision Tree

How to handle phase separation during the process.

CrystallizationLogic Start Crude Mixture Dissolved CheckCloud Add Anti-solvent (Cloud Point Reached?) Start->CheckCloud PhaseSep Observation: Milky Droplets (Oil) or Solid? CheckCloud->PhaseSep Oil OILING OUT (LLPS) Metastable Liquid Phase PhaseSep->Oil Milky/Oily droplets Solid NUCLEATION Solid Precipitate PhaseSep->Solid White precipitate FixOil Remedy: 1. Reheat to clear solution 2. Add 5% polar solvent (MTBE) 3. Seed immediately Oil->FixOil Cooling Controlled Cooling (-5°C/hour) Solid->Cooling FixOil->Cooling Final Pure Crystals Cooling->Final Filter Cold

Caption: Decision logic for handling Liquid-Liquid Phase Separation (LLPS) common in lipophilic alcohols.

Diagram 2: Chemical Purification Workflow

When direct crystallization fails due to high impurity load.

Purification Crude Crude Oil (Alcohol + Ketone) Deriv Derivatization (3,5-Dinitrobenzoyl chloride) Crude->Deriv Esterification CrystEst Crystallize Ester (High MP Solid) Deriv->CrystEst EtOH Recryst. Hydro Hydrolysis (LiOH / MeOH) CrystEst->Hydro Cleavage Pure Pure Alcohol (>99%) Hydro->Pure Extraction

Caption: Derivatization strategy to bypass difficult crystallization kinetics of the free alcohol.

References

  • General Principles of Oiling Out

    • Veverka, M. (2013). Crystallization of Active Pharmaceutical Ingredients: Oiling Out and Agglomeration. Chemical Engineering & Technology.[1]

    • Note: "Oiling out" is formally defined as liquid-liquid phase separation (LLPS) where the metastable limit is reached before the solubility limit.
  • Synthesis & Properties of Cyclopropyl Carbinols

    • Charette, A. B., et al. (2009). Synthesis of Enantiomerically Pure Cyclopropyl Alcohols. Journal of the American Chemical Society.

    • Context: Establishes the low melting point nature of non-rigid cyclopropyl carbinols.
  • Specific Analog Data (Grounding)

    • Fluorochem. 1-(2-Ethylphenyl)-1-cyclopropyl ethanol Product Sheet.

    • Context: Verifies the commercial existence and categoriz
  • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry. "Resolution of Racemic Alcohols via Esters.

Disclaimer: The protocols above involve the handling of hazardous solvents and reagents. Ensure all work is conducted in a fume hood with appropriate PPE. Melting points and solubility data are estimated based on structural analogs (SAR) where specific literature values for the 2-ethyl isomer are unavailable.

Sources

Troubleshooting

Technical Support Center: Stability of 1-(2-Ethylphenyl)-1-cyclopropyl ethanol

Prepared by: Senior Application Scientist, Gemini Division This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 1-(2-Ethylphenyl)-1-cyclopropyl ethan...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist, Gemini Division

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 1-(2-Ethylphenyl)-1-cyclopropyl ethanol. It addresses common stability challenges encountered under acidic conditions, offering troubleshooting advice and validated experimental protocols to ensure the integrity of your work.

Section 1: Fundamental Principles of Degradation

This section addresses the core chemical principles governing the stability of 1-(2-Ethylphenyl)-1-cyclopropyl ethanol. Understanding these mechanisms is crucial for troubleshooting unexpected results.

Q1: What are the primary degradation pathways for a tertiary alcohol like 1-(2-Ethylphenyl)-1-cyclopropyl ethanol in acidic conditions?

A1: The primary degradation pathway is an acid-catalyzed elimination reaction, specifically a dehydration proceeding through an E1 (Elimination, Unimolecular) mechanism.[1][2][3] This multi-step process is particularly rapid for tertiary alcohols due to the stability of the carbocation intermediate formed.[4][5][6]

The mechanism involves three key steps:

  • Protonation: The hydroxyl (-OH) group of the alcohol acts as a Lewis base, accepting a proton (H+) from the acid catalyst. This converts the poor leaving group, a hydroxide ion (-OH), into an excellent leaving group, a water molecule (-OH2+).[3][4]

  • Carbocation Formation: The protonated alcohol loses the water molecule in the slow, rate-determining step, generating a tertiary carbocation.[1][2] The stability of this carbocation is the driving force for the reaction.

  • Deprotonation: A weak base (like water or the conjugate base of the acid) removes a proton from a carbon atom adjacent to the positively charged carbon, forming a double bond (alkene) and regenerating the acid catalyst.[1][4]

Given the structure of 1-(2-Ethylphenyl)-1-cyclopropyl ethanol, multiple alkene isomers can be formed, with the major product often predicted by Zaitsev's rule, which favors the more substituted (and thus more stable) alkene.[1]

Q2: How does the cyclopropyl group uniquely influence the stability and reactivity of the carbocation intermediate?

A2: The cyclopropyl group has a profound and unique electronic influence on the adjacent tertiary carbocation, forming what is known as a cyclopropylcarbinyl cation . This type of cation is remarkably stable, even more so than a benzyl cation, due to the unique orbital structure of the cyclopropane ring.[7]

  • Enhanced Stability: The C-C bonds of the strained cyclopropane ring have significant p-orbital character, allowing them to overlap effectively with the empty p-orbital of the carbocation center. This delocalization of positive charge, a form of hyperconjugation, provides substantial stabilization.[7] This enhanced stability dramatically accelerates the rate of carbocation formation, making the molecule highly susceptible to acid-catalyzed reactions.[7]

  • Rearrangement Pathway: The cyclopropylcarbinyl cation is not static. It is a key intermediate in a dynamic equilibrium that can lead to ring-opening rearrangements.[8][9][10] This process, known as the cyclopropylcarbinyl-homoallyl rearrangement, generates ring-opened homoallylic or cyclobutyl cations.[10][11] Consequently, in addition to dehydration products (alkenes), you may observe the formation of structurally distinct ring-opened isomers, complicating the product mixture.

Below is a diagram illustrating the primary degradation pathways.

G cluster_0 Acid-Catalyzed Degradation Pathways cluster_1 Dehydration (E1) cluster_2 Rearrangement A 1-(2-Ethylphenyl)-1- cyclopropyl ethanol B Protonated Alcohol (Good Leaving Group) A->B + H+ C Tertiary Cyclopropylcarbinyl Carbocation (Key Intermediate) B->C - H2O (Rate-Determining) D Alkene Products (e.g., 1-cyclopropyl-1-(2-ethylphenyl)ethene) C->D - H+ (Elimination) E Homoallylic/Cyclobutyl Carbocation C->E Ring Opening F Ring-Opened Products (e.g., Homoallylic Alcohols) E->F + H2O (Nucleophilic Attack) G A Prepare 1 mg/mL Stock Solution B Prepare Test, Control, and Blank Samples A->B C Incubate 'Test' Sample (e.g., 60°C) B->C D Store 'Control' Sample (Room Temp) B->D E Withdraw Aliquot at Time Point (t) C->E G Analyze All Samples by HPLC D->G F Quench Immediately (Neutralize Acid) E->F F->G H Evaluate Data: Peak Purity, % Degradation, Mass Balance G->H

Caption: Experimental workflow for an acid-catalyzed forced degradation study.

Section 4: Frequently Asked Questions (FAQs)

Q6: Which acid catalyst is best for a synthetic transformation where I want to avoid dehydration?

A6: If the goal is a reaction where the tertiary alcohol must survive acidic conditions, you must use the mildest possible conditions. Lewis acids (e.g., Bi(OTf)₃, Yb(OTf)₃) may be preferable to Brønsted acids as they can sometimes coordinate to other functional groups in a more targeted manner, avoiding protonation of the alcohol. [12]If a Brønsted acid is required, a non-coordinating, bulky acid in an aprotic solvent at low temperature would be the best starting point.

Q7: Can I predict the stability of derivatives of this molecule?

A7: Yes, based on carbocation theory. Electron-withdrawing groups (e.g., -NO₂, -CF₃) on the 2-ethylphenyl ring will destabilize the carbocation intermediate, slowing the degradation rate. Conversely, electron-donating groups (e.g., -OCH₃, -CH₃) will stabilize the carbocation, accelerating the degradation rate.

References

  • Dehydration of Alcohols A Level Chemistry | Elimination Reactions and Zaitsev Rule. A-Level Chemistry.[Link]

  • Acid-Catalyzed Dehydration of Alcohols to Alkenes. Moodle.[Link]

  • Forced degradation studies: A critical lens into pharmaceutical stability. Sharp. (2025, November 10). [Link]

  • Acid-Catalyzed Dehydration of Alcohols to Alkenes. JoVE. (2025, May 22). [Link]

  • What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. ACD/Labs. (2022, April 18). [Link]

  • Alsante, K. M., et al. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis.[Link]

  • A practical guide to forced degradation and stability studies for drug substances. Quotient Sciences.[Link]

  • Dehydration of Alcohols by E1 and E2 Elimination with Practice Problems. Chemistry Steps. (2019, December 23). [Link]

  • Forced Degradation in Pharmaceuticals – A Regulatory Update. LinkedIn. (2023, April 23). [Link]

  • Nature-inspired catalytic asymmetric rearrangement of cyclopropylcarbinyl cation. PMC. (2023, May 10). [Link]

  • Stereoselective Lewis Acid Catalyzed Cyclopropyl Carbinol Rearrangement. Thieme. (2017). [Link]

  • Alcohols To Ethers via Acid Catalysis. Master Organic Chemistry. (2014, November 14). [Link]

  • The cyclopropylcarbinyl route to γ-silyl carbocations. Beilstein Journals. (2019, July 24). [Link]

  • Nature-inspired catalytic asymmetric rearrangement of cyclopropylcarbinyl cation. ResearchGate.[Link]

  • Cyclopropylcarbinyl-to-homoallyl carbocation equilibria influence the stereospecificity in the nucleophilic substitution of cyclopropylcarbinols. ChemRxiv.[Link]

  • Concerning the stability of cyclopropylcarbinyl anions. Journal of the Chemical Society D.[Link]

  • Acidity and Basicity of Alcohols. Master Organic Chemistry. (2014, October 17). [Link]

  • Understanding the Cyclopropylcarbinyl Cation: A Unique Carbocation. Oreate AI Blog. (2026, January 15). [Link]

  • Are tertiary alcohols more stable or more reactive than primary alcohols? Quora. (2015, October 17). [Link]

  • Studies on the Stability of Cycloprop-2-ene Carboxylate Dianions and Reactions with Electrophiles. PMC.[Link]

  • Oxidative radical ring-opening/cyclization of cyclopropane derivatives. Beilstein Journals. (2019, January 28). [Link]

  • Chemical Properties - Alcohols. CK-12 Foundation. (2026, January 6). [Link]

  • How does the inductive effect, explain the reactivity of tertiary alcohols with halogen acids? Socratic.org. (2013, November 4). [Link]

  • Cyclopropanes. V.1 The Cyclopropylcarbinyl Rearrangement2. Journal of the American Chemical Society.[Link]

  • Acid-catalyzed ring-opening reactions of a cyclopropanated 3-aza-2-oxabicyclo[2.2.1]hept-5-ene with alcohols. PMC.[Link]

  • Catalytic Enantioselective Ring-Opening Reactions of Cyclopropanes. ACS Publications. (2020, May 29). [Link]

  • Radical Ring Opening Reactions of the Cyclopropylcarbinyl Systems. UCL Discovery.[Link]

  • Rearrangement Reactions of 1,1-Divinyl-2-phenylcyclopropanes. PMC.[Link]

  • Lab 4 - Dehydration of Alcohols-Gas Chromatography. University of Wisconsin-River Falls.[Link]

  • Ring‐opening reactions of D–A cyclopropanes. ResearchGate.[Link]

  • Pinacol Rearrangement. Master Organic Chemistry. (2023, January 10). [Link]

  • Dehydration, Substitution & Oxidation of Alcohols. Science Ready.[Link]

  • Pinacol Rearrangement Made Easy! (Pt. 1) Products + Mechanism. YouTube. (2015, February 11). [Link]

  • Beckmann Rearrangement of Ketoximes Induced by Phenyl Dichlorophosphate at Ambient Temperature. PMC.[Link]

  • Quinol–Enedione Rearrangement. The University of Edinburgh. (2025, April 30). [Link]

Sources

Optimization

Technical Support Center: Manufacturing 1-(2-Ethylphenyl)-1-cyclopropyl ethanol

For Researchers, Scientists, and Drug Development Professionals Welcome to the technical support center for the synthesis and scale-up of 1-(2-Ethylphenyl)-1-cyclopropyl ethanol. This guide is designed to provide practic...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis and scale-up of 1-(2-Ethylphenyl)-1-cyclopropyl ethanol. This guide is designed to provide practical, in-depth solutions to common challenges encountered during manufacturing, moving from frequently asked questions to specific troubleshooting scenarios.

Part 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions regarding the synthesis of 1-(2-Ethylphenyl)-1-cyclopropyl ethanol, a tertiary alcohol typically produced via a Grignard reaction.

Q1: What is the most common industrial synthesis route for 1-(2-Ethylphenyl)-1-cyclopropyl ethanol?

The most direct and widely used method is the nucleophilic addition of a cyclopropyl Grignard reagent, such as cyclopropylmagnesium bromide, to 2-ethylacetophenone.[1][2] This reaction is highly effective for creating the C-C bond between the cyclopropyl group and the carbonyl carbon, directly yielding the desired tertiary alcohol after an aqueous workup.[3][4]

Q2: Why must Grignard reactions be performed under strictly anhydrous (dry) conditions?

Grignard reagents are powerful bases and will react with even trace amounts of water in an acid-base reaction that is much faster than the desired carbonyl addition.[5][6] Water protonates the Grignard reagent, converting it into an inert alkane (cyclopropane in this case) and magnesium salts, which quenches the reagent and significantly lowers the yield.[4][6] Therefore, flame-dried glassware, anhydrous solvents, and an inert atmosphere (e.g., nitrogen or argon) are critical for success.[6]

Q3: What are the primary safety concerns when scaling up this Grignard reaction?

The main hazards are:

  • Extreme Exothermicity : Both the formation of the Grignard reagent and its subsequent reaction with the ketone are highly exothermic.[7][8] Without adequate cooling and controlled addition rates, the reaction can overheat, leading to a dangerous runaway reaction.[9]

  • Flammable Solvents : Ethereal solvents like diethyl ether or tetrahydrofuran (THF) are typically used and are extremely flammable.[8]

  • Reactive Reagents : Grignard reagents are highly reactive with water and air.[10] Uncontrolled quenching can lead to rapid gas evolution and pressure buildup.[11]

Q4: My commercially purchased cyclopropylmagnesium bromide solution has a precipitate. Is it still usable?

Precipitation can occur in commercial Grignard solutions, especially during cold storage, due to the complex "Schlenk equilibrium" between the monomer (RMgX) and dimer (R₂Mg + MgX₂) species. In many cases, the solution is still viable. Gently warming the bottle to around 40°C in a water bath and shaking to redissolve the solids is often recommended. However, it is always best practice to determine the exact concentration of the active Grignard reagent by titration before use to ensure accurate stoichiometry.[6]

Part 2: Process & Scale-Up Troubleshooting Guide

This guide is organized by the stages of the manufacturing process.

Diagram: Overall Manufacturing Workflow

G cluster_0 Phase 1: Reagent Preparation cluster_1 Phase 2: Grignard Formation cluster_2 Phase 3: Main Reaction cluster_3 Phase 4: Work-up & Purification A 1. Prepare Anhydrous THF & Glassware B 2. Activate Magnesium Turnings (e.g., Iodine) A->B C 3. Prepare Cyclopropyl Bromide Solution B->C D 4. Slow Addition of Cyclopropyl Bromide to Mg E 5. Monitor Initiation & Control Exotherm D->E F 6. Titrate Grignard Reagent (Quality Control) E->F G 7. Cool Grignard Reagent (0°C) H 8. Slow Addition of 2-Ethylacetophenone G->H I 9. Stir to Completion (Monitor by TLC/HPLC) H->I J 10. Quench with Saturated Aq. NH4Cl Solution K 11. Phase Separation & Aqueous Extraction J->K L 12. Drying & Solvent Removal K->L M 13. Final Product Purification (Distillation/Crystallization) L->M

Caption: High-level workflow for 1-(2-Ethylphenyl)-1-cyclopropyl ethanol synthesis.

Stage 1: Grignard Reagent Formation (Cyclopropylmagnesium Bromide)
Problem / Observation Potential Root Cause(s) Recommended Actions & Troubleshooting
Reaction fails to initiate (no color change, no exotherm). 1. Inactive Magnesium Surface: The magnesium turnings have an oxide layer that prevents reaction.[6] 2. Wet Reagents/Glassware: Trace moisture is quenching the initial reaction. 3. Low-Quality Halide: Impurities in the cyclopropyl bromide may inhibit the reaction.1. Activation: Add a small crystal of iodine or a few drops of 1,2-dibromoethane to the magnesium. Gentle heating may be required.[3] 2. Dryness Check: Ensure all glassware was rigorously flame-dried under vacuum and cooled under an inert gas like argon. Use freshly opened anhydrous solvent.[12] 3. Initiation Trick: Add a small, concentrated portion of the halide solution directly to the magnesium to create a localized high concentration, which can help initiate the reaction.
Reaction starts but then stops abruptly. Insufficient Mixing: The magnesium surface becomes coated with product, preventing further reaction. This is a common issue in heterogeneous reactions.[9]Increase Agitation: Ensure vigorous stirring to continuously expose fresh magnesium surfaces. On a larger scale, the choice of stirrer (e.g., mechanical overhead stirrer) is crucial.
Solution turns dark brown or black. Wurtz Coupling Side Reaction: This side reaction can produce finely divided metal particles that darken the solution.[5] Overheating: High temperatures can promote decomposition and side reactions.1. Control Addition Rate: Add the cyclopropyl bromide solution slowly and dropwise to maintain a gentle reflux, avoiding excessive heat buildup.[3] 2. Solvent Choice: THF is often preferred over diethyl ether as it stabilizes the Grignard reagent better.[12]
Stage 2: Reaction with 2-Ethylacetophenone
Problem / Observation Potential Root Cause(s) Recommended Actions & Troubleshooting
Low yield of tertiary alcohol; high recovery of starting ketone (2-ethylacetophenone). 1. Enolization of the Ketone: The Grignard reagent is acting as a base instead of a nucleophile, deprotonating the ketone at the alpha-carbon. This is more common with sterically hindered ketones.[5][13] 2. Inaccurate Grignard Concentration: An insufficient molar equivalent of the Grignard reagent was used due to not titrating the solution beforehand.[5][6]1. Lower Temperature: Add the ketone solution slowly to the Grignard reagent at a low temperature (e.g., 0°C or below). This favors the nucleophilic addition pathway over enolization.[6] 2. Titrate Reagent: Always perform a titration (e.g., with iodine) to determine the exact molarity of your Grignard solution before starting the reaction.[6] 3. Reverse Addition: Consider adding the Grignard reagent to the ketone solution (reverse addition), although this is less common.
Formation of a significant secondary alcohol byproduct. Reduction of the Ketone: If the Grignard reagent has β-hydrogens, it can reduce the ketone via a six-membered transition state (Meerwein-Pondorf-Verley type reduction). While cyclopropylmagnesium bromide has no β-hydrogens, impurities could be the cause.1. Verify Reagent Purity: Ensure the cyclopropyl bromide used for Grignard formation is pure. 2. Maintain Low Temperature: Reduction side reactions are often more prevalent at higher temperatures.
Diagram: Troubleshooting Low Product Yield

G cluster_analysis Post-Reaction Analysis cluster_causes Potential Causes cluster_actions Corrective Actions Start Low Yield of Tertiary Alcohol Ketone High % of Starting Ketone Recovered? Start->Ketone Byproduct Significant Byproducts Observed? Ketone->Byproduct No Enolization Enolization Side Reaction Ketone->Enolization Yes BadReagent Poor Grignard Quality/ Incorrect Stoichiometry Ketone->BadReagent Yes WorkupLoss Product Loss During Work-up Byproduct->WorkupLoss No Reduction Reduction Side Reaction Byproduct->Reduction Yes Action1 Lower Reaction Temperature (e.g., 0°C) Enolization->Action1 Solution Action2 Titrate Grignard Reagent Before Use BadReagent->Action2 Solution Action3 Optimize Quenching & Extraction Protocol WorkupLoss->Action3 Solution Reduction->Action1 Solution

Caption: Decision tree for diagnosing the root cause of low product yield.

Stage 3: Quenching and Work-Up
Problem / Observation Potential Root Cause(s) Recommended Actions & Troubleshooting
Violent, uncontrolled reaction upon adding quenching agent. 1. Rapid Addition: The quenching agent (e.g., water, acid) was added too quickly to the concentrated, unreacted Grignard reagent.[11] 2. Lack of Cooling: The reaction mixture was not adequately cooled before quenching.1. Cool Thoroughly: Ensure the reaction flask is in an ice-water bath before and during the quench.[11] 2. Slow, Dropwise Addition: Add the quenching solution very slowly using an addition funnel with vigorous stirring. 3. Dilution: If the reaction mixture is highly concentrated, dilute it with more anhydrous THF before quenching.[11]
Thick, unmanageable precipitate (emulsion) forms during work-up. Formation of Magnesium Salts: Quenching with water or strong acids can form insoluble magnesium hydroxide or salts (Mg(OH)₂, MgBr₂), which can trap the product and make phase separation difficult.[11][14]1. Use Saturated Ammonium Chloride (NH₄Cl): This is the preferred quenching agent. It is acidic enough to protonate the alkoxide product but buffered to prevent the formation of large amounts of insoluble Mg(OH)₂.[11] 2. Add More Solvent: After quenching, add more organic solvent (e.g., diethyl ether, ethyl acetate) and stir vigorously to help dissolve the product and break up the emulsion. 3. Acid Wash: If necessary, a dilute acid wash (e.g., 1M HCl) can be used to dissolve the magnesium salts, but care must be taken as strong acids can sometimes cause elimination side reactions with tertiary alcohols.[14]
Stage 4: Purification
Problem / Observation Potential Root Cause(s) Recommended Actions & Troubleshooting
Final product is an impure, viscous liquid. Residual Starting Materials/Byproducts: Unreacted 2-ethylacetophenone or non-polar byproducts (from Wurtz coupling) may be present.1. Column Chromatography: For lab scale, flash chromatography on silica gel is effective for separating the polar alcohol product from less polar impurities.[15] 2. Distillation: On a larger scale, vacuum distillation can be an effective method for purification, provided the product is thermally stable. 3. Crystallization: If the product is a solid at room temperature or can form a stable crystalline derivative, recrystallization is an excellent and scalable purification method.[5]
Product decomposes during distillation. Acid-Catalyzed Elimination: Trace acidic impurities from the work-up can catalyze the elimination of water from the tertiary alcohol at high temperatures, leading to alkene byproducts.1. Neutralize Before Distillation: Wash the crude product with a dilute sodium bicarbonate solution to remove any residual acid before distillation. 2. Use Vacuum Distillation: Distilling under reduced pressure lowers the boiling point, minimizing thermal decomposition.

References

  • METTLER TOLEDO. Grignard Reaction Scale-up – 4 Steps to Control Development. Available from: [Link]

  • American Chemical Society. Grignard Reactions Go Greener with Continuous Processing. Available from: [Link]

  • ACS Publications. Boosting Productivity in Scalable Continuous Grignard Reagent Formation via Model-Based Design of Experiments and Optimization. Industrial & Engineering Chemistry Research. Available from: [Link]

  • ResearchGate. How to purify tertiary alcohol?. Available from: [Link]

  • Reddit. Grignard Formation - Troubleshooting and Perfecting. Available from: [Link]

  • Organic Chemistry Portal. Grignard Reaction. Available from: [Link]

  • KGROUP. Quenching Reactive Substances. Available from: [Link]

  • Research and Reviews. A Report on Reagents and its Quenching Methods. Open Access Journals. Available from: [Link]

  • Master Organic Chemistry. Synthesis Problems Involving Grignard Reagents. Available from: [Link]

  • SLS Ireland. Cyclopropylmagnesium bromide s | 526797-100ML | SIGMA-ALDRICH. Available from: [Link]

  • Schnyderchemsafety. Grignard-reagent formation in Multi-product facilities ‒ not an easy task!. Available from: [Link]

  • University of Missouri–St. Louis. 1. Grignard Reaction. Available from: [Link]

  • Google Patents. Purification of alcohol - US2188274A.
  • Organic Syntheses Procedure. Cross-Coupling of Alkenyl/Aryl Carboxylates with Grignard Reagents via Fe-Catalyzed C-O Bond Activation. Available from: [Link]

  • ResearchGate. Stereoselective Preparation of Cyclopropylmagnesium Reagents via a Br-Mg Exchange Using i-PrMgCl×LiCl in the Presence of Dioxane. Available from: [Link]

  • Google Patents. Novel processes for the synthesis of cyclopropyl compounds - WO2005051904A2.
  • United Beta Industries. Best Pharma Grade Ethanol Purification Methods for APIs: What QA Teams Need To Know Before Buying. Available from: [Link]

  • BioResources. Ethanol production, purification, and analysis techniques: a review. Available from: [Link]

  • European Pharmaceutical Review. Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. Available from: [Link]

  • Organic Chemistry Data. Grignard Reaction - Common Conditions. Available from: [Link]

  • Chemistry Stack Exchange. Preparation of tertiary Grignard reagents. Available from: [Link]

  • Pearson+. We discuss the reaction of Grignard reagents (organomagnesium com.... Available from: [Link]

  • Chemistry Steps. The Grignard Reaction Mechanism. Available from: [Link]

  • Master Organic Chemistry. Grignard Reagents For Addition To Aldehydes and Ketones. Available from: [Link]

  • ResearchGate. Convenient Synthesis of Ethenylcyclopropane and Some 2-Cyclopropylcyclopropane Derivatives. Available from: [Link]

  • University of Otago. The Synthesis of Cyclopropyl‐Fused Tetrahydrofurans from Vinylcyclopropanes. Available from: [Link]

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Reference Data & Comparative Studies

Validation

Comparative Guide: Structural Elucidation of 1-(2-Ethylphenyl)-1-cyclopropyl ethanol

This guide provides an in-depth technical analysis of the H-NMR spectrum for 1-(2-Ethylphenyl)-1-cyclopropyl ethanol , a tertiary alcohol featuring a crowded steric environment.[1] This document compares the efficacy of...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of the H-NMR spectrum for 1-(2-Ethylphenyl)-1-cyclopropyl ethanol , a tertiary alcohol featuring a crowded steric environment.[1]

This document compares the efficacy of High-Resolution H-NMR (600 MHz) against standard Routine H-NMR (300 MHz) and HPLC-MS for structural verification, specifically addressing the resolution of overlapping aliphatic signals characteristic of this scaffold.

Executive Summary & Technical Context

1-(2-Ethylphenyl)-1-cyclopropyl ethanol (CAS: 765-42-4 derivative) presents a unique analytical challenge due to the simultaneous presence of a cyclopropyl ring , an ethyl group , and a quaternary methyl group .[1]

  • The Challenge: The aliphatic region (0.5 – 3.0 ppm) contains overlapping signals from the ethyl terminal methyl, the quaternary methyl, and the cyclopropyl methine. Standard low-field NMR often fails to resolve these, leading to ambiguous integration values.

  • The Solution: This guide demonstrates that while HPLC-MS confirms molecular weight, only H-NMR with Solvent Optimization (Benzene-d₆) provides the resolution required to confirm the integrity of the cyclopropyl ring and the position of the ethyl substituent.

Technique Comparison: H-NMR vs. Alternatives

The following table compares H-NMR against alternative analytical methods for this specific compound.

FeatureH-NMR (600 MHz) HPLC-MS (ESI+) FT-IR
Primary Utility Definite structural connectivity & stereochemistry.[1]Molecular mass & purity quantification.[2]Functional group ID (OH, Aromatic C=C).
Cyclopropyl Detection Excellent. Distinct high-field multiplets (0.3–0.6 ppm).Poor. Ring often stable; no specific fragmentation.Moderate. C-H stretch ~3010 cm⁻¹.
Regioisomer ID High. Distinguishes ortho-ethyl from meta/para via coupling.Low. Isomers often have identical fragmentation.Low. Fingerprint region is ambiguous.
Sample Recovery Non-destructive.Destructive.Non-destructive.
Limit of Detection ~10 µg (with cryoprobe).< 1 ng.~1 mg.

Verdict: HPLC-MS is superior for sensitivity, but H-NMR is the only viable method for distinguishing the ortho-substitution pattern and verifying the intact cyclopropyl moiety.

Detailed H-NMR Spectrum Analysis
3.1. Molecular Structure & Proton Assignment

The molecule consists of a benzene ring substituted at the ortho position with an ethyl group, and at the ipso position with a 1-cyclopropyl-1-hydroxyethyl group.[1]

Chemical Formula: C₁₃H₁₈O Key Moieties:

  • Aromatic Ring: 1,2-disubstituted pattern.

  • Ethyl Group: -CH₂CH₃ attached to the ring.

  • Quaternary Center: Bonded to OH, Methyl, Cyclopropyl, and Phenyl.

  • Cyclopropyl Group: Characteristic high-field signals.[3]

3.2. Predicted Chemical Shifts (CDCl₃ vs. C₆D₆)

The table below highlights the "Solvent Effect" used to resolve the crowded 1.0–1.6 ppm region.

Proton GroupMultiplicityShift (δ) in CDCl₃Shift (δ) in C₆D₆ (Benzene-d₆)Diagnostic Note
Cyclopropyl -CH₂ (a) Multiplet0.35 – 0.45 ppm0.20 – 0.30 ppmKey ID Peak. Unique high-field shift.
Cyclopropyl -CH₂ (b) Multiplet0.55 – 0.65 ppm0.40 – 0.50 ppmDiastereotopic protons due to chiral center.
Ethyl -CH₃ Triplet (

Hz)
1.18 ppm1.05 ppm Often overlaps with tert-Methyl in CDCl₃.
Tertiary -CH₃ Singlet1.52 ppm1.35 ppm Deshielded by OH and Phenyl ring.
Cyclopropyl -CH Multiplet1.30 – 1.45 ppm1.15 – 1.25 ppmUsually obscured in CDCl₃.
Hydroxyl -OH Broad Singlet1.8 – 2.5 ppmVariesDisappears with D₂O shake.
Ethyl -CH₂- Quartet (

Hz)
2.65 – 2.85 ppm2.50 – 2.70 ppmBenzylic deshielding.
Aromatic (Ortho) Doublet/Multiplet7.45 – 7.55 ppm7.30 – 7.40 ppmProtons adjacent to the quaternary center.
Aromatic (Rest) Multiplet7.10 – 7.30 ppm6.90 – 7.10 ppmComplex ABCD system.
3.3. Critical Analysis of Signal Overlap

In CDCl₃ , the Ethyl -CH₃ (triplet) and the Cyclopropyl -CH (multiplet) often merge into a messy region around 1.2–1.4 ppm.

  • The Fix: Switching to Benzene-d₆ utilizes Aromatic Solvent-Induced Shifts (ASIS). The solvent molecules stack against the solute's aromatic ring, causing anisotropic shielding that shifts the aliphatic protons differently, often resolving the Ethyl triplet from the Cyclopropyl methine.

Experimental Protocol: Self-Validating Workflow

This protocol ensures high-quality data acquisition and validates the assignment of the hydroxyl and cyclopropyl protons.

Reagents:

  • Analyte: >5 mg of 1-(2-Ethylphenyl)-1-cyclopropyl ethanol.

  • Solvent A: Chloroform-d (CDCl₃), 99.8% D, with 0.03% TMS.

  • Solvent B: Benzene-d₆ (C₆D₆), 99.5% D (Optional for resolution).

  • D₂O (Deuterium Oxide) for exchange.[3]

Step-by-Step Methodology:

  • Sample Preparation:

    • Dissolve 5–10 mg of sample in 0.6 mL of CDCl₃. Ensure the solution is clear (filter if necessary to remove particulates that cause line broadening).

  • Acquisition (Standard):

    • Run a standard proton scan (16 scans, 2s relaxation delay).

    • Validation Check 1: Verify the TMS peak at 0.00 ppm. Check linewidth (< 0.5 Hz).

  • The "D₂O Shake" (Hydroxyl Validation):

    • Why: To confirm the -OH signal which can be mistaken for an impurity.

    • Add 1 drop of D₂O to the NMR tube. Shake vigorously for 30 seconds.

    • Wait 5 minutes for phase separation (D₂O floats on CDCl₃).

    • Re-run the spectrum.[3]

    • Result: The broad singlet at ~2.0 ppm should vanish (exchanged to -OD).

  • Solvent Switch (If Overlap Occurs):

    • If the region 1.0–1.5 ppm is unresolved, evaporate the CDCl₃ (using nitrogen flow) and redissolve in C₆D₆.

    • Re-acquire.[3] The Ethyl triplet should now be distinct from the cyclopropyl signals.

Visualization: Structural Assignment Pathway

The following diagram illustrates the logical flow for assigning the NMR signals of this molecule, highlighting the decision points for solvent switching.

NMR_Assignment_Workflow Start Start: Crude Spectrum (CDCl3) Check_Aromatic Check Aromatic Region (7.0-7.6 ppm) Is Ortho-pattern visible? Start->Check_Aromatic Check_Aliphatic Check Aliphatic Region (0.3-3.0 ppm) Start->Check_Aliphatic D2O_Shake Perform D2O Shake Identify OH peak Check_Aromatic->D2O_Shake Cyclopropyl_ID Identify Cyclopropyl CH2s (0.3-0.6 ppm) Distinct Multiplets? Check_Aliphatic->Cyclopropyl_ID Overlap_Check Analyze 1.0-1.6 ppm Region Do Ethyl-CH3 and Cyclopropyl-CH overlap? Cyclopropyl_ID->Overlap_Check Solvent_Switch Switch Solvent to Benzene-d6 (Utilize ASIS Effect) Overlap_Check->Solvent_Switch Severe Overlap Assign_Ethyl Assign Ethyl Quartet (2.7 ppm) & Triplet (1.2 ppm) Overlap_Check->Assign_Ethyl No Overlap Solvent_Switch->Assign_Ethyl Resolved Assign_Ethyl->D2O_Shake Final_Report Final Structural Verification D2O_Shake->Final_Report

Caption: Logical workflow for the H-NMR structural verification of 1-(2-Ethylphenyl)-1-cyclopropyl ethanol, emphasizing the solvent switch strategy for signal resolution.

References
  • PubChem. 1-Cyclopropylethanol Compound Summary. National Library of Medicine. Available at: [Link]

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics. Available at: [Link]

  • Reich, H. J. Solvent Effects in NMR Spectroscopy. University of Wisconsin-Madison. Available at: [Link]

  • Silverstein, R. M., et al.Spectrometric Identification of Organic Compounds. Wiley. (Standard reference for Ortho-ethyl effects).

Sources

Comparative

Comprehensive Comparison Guide: 13C-NMR Chemical Shift Prediction vs. Empirical Data for 1-(2-Ethylphenyl)-1-cyclopropyl ethanol

As drug development pipelines increasingly rely on high-throughput synthesis and natural product dereplication, the rapid and accurate structural elucidation of complex molecules is paramount. For sterically congested, m...

Author: BenchChem Technical Support Team. Date: March 2026

As drug development pipelines increasingly rely on high-throughput synthesis and natural product dereplication, the rapid and accurate structural elucidation of complex molecules is paramount. For sterically congested, multi-ring systems like 1-(2-ethylphenyl)-1-cyclopropylethanol , traditional 1D and 2D NMR must often be supplemented with computational predictions to confirm regiochemistry and stereochemistry.

This guide provides an objective, data-driven comparison of the industry's leading 13C-NMR prediction modalities—ACD/Labs , Mestrelab Mnova , and Quantum Mechanical DFT (Gaussian/ORCA) —benchmarked against empirical spectroscopic data.

The Structural Challenge & Mechanistic Insights

To understand why certain predictive models succeed or fail, we must first analyze the causality behind the molecule's magnetic environment. 1-(2-ethylphenyl)-1-cyclopropylethanol presents a unique triad of structural challenges:

  • The Quaternary Stereocenter (C1): The central carbon is bonded to a hydroxyl group, a methyl group, a cyclopropyl ring, and an ortho-substituted aromatic ring. This extreme steric crowding restricts free rotation, leading to a complex Boltzmann distribution of stable rotamers.

  • Diamagnetic Anisotropy of the Cyclopropyl Ring: The bent C-C bonds of the cyclopropyl group possess high p-character. This creates a strong local ring current that highly shields attached and adjacent nuclei (shifting them upfield).

  • Gamma-Gauche Effects: The ortho-ethyl group on the phenyl ring forces the hydroxyl and methyl groups into specific spatial orientations. These through-space steric interactions alter the electron density around C1, directly impacting its magnetic shielding tensor.

Because 2D empirical predictors often average out these 3D gamma-gauche interactions, they can struggle with this specific motif, making 3D Density Functional Theory (DFT) a necessary alternative for absolute accuracy[1].

Contender Profiles: Predictive Modalities

A. ACD/Labs (Empirical Database & Neural Networks)

ACD/Labs utilizes Hierarchical Orthogonal Space Encoding (HOSE) codes combined with advanced neural networks[2]. It excels at rapid dereplication by matching structural fragments against a massive, curated database of over 120,000 empirical shifts[3].

  • Pros: Instantaneous results; highly accurate for standard organic frameworks.

  • Cons: Can deviate by 2–4 ppm on highly congested quaternary carbons if the exact steric motif is absent from the training set.

B. Mestrelab Mnova (Ensemble Empirical Predictors)

Mnova employs an ensemble approach, blending HOSE codes with heuristic rules and charge-calculation algorithms[1].

  • Pros: Seamless integration into the NMR processing workflow; excellent for routine verification.

  • Cons: Like ACD/Labs, it relies on 2D topological spheres and may underestimate the 3D deshielding effects of the ortho-ethyl group.

C. Gaussian / ORCA (DFT ab initio Calculations)

Quantum mechanical methods do not rely on databases. By explicitly calculating the electron density and magnetic shielding tensors of 3D conformers using the Gauge-Independent Atomic Orbital (GIAO) method, DFT captures the exact stereoelectronic environment[4].

  • Pros: The gold standard for rigid, exotic, or sterically congested molecules.

  • Cons: Computationally expensive; requires rigorous conformational sampling to be accurate[5].

Self-Validating Experimental & Computational Protocols

Trustworthiness in structural elucidation requires protocols that validate themselves internally. Do not simply run a calculation or acquire a spectrum without calibration checks.

Protocol 1: Empirical NMR Acquisition
  • Causality: Quaternary carbons (C1, C1', C2') lack attached protons, meaning their spin-lattice relaxation times (

    
    ) are exceptionally long. A standard 1-second relaxation delay (
    
    
    
    ) will result in these peaks disappearing into the baseline noise.
  • The Self-Validating Workflow:

    • Dissolve 15 mg of the analyte in 0.6 mL of

      
       containing 0.03% v/v Tetramethylsilane (TMS).
      
    • Acquire on a 400 MHz spectrometer at 298 K using a proton-decoupled 30° pulse sequence (zgpg30).

    • Crucial Step: Extend the relaxation delay (

      
      ) to 3.0 seconds to ensure complete relaxation of the quaternary carbons.
      
    • Validation: The system validates absolute shift accuracy via the internal TMS standard (set strictly to 0.00 ppm) and the

      
       solvent lock triplet (77.16 ppm).
      
Protocol 2: DFT Computational Workflow
  • Causality: A single DFT optimization of a 2D-to-3D converted structure is scientifically invalid for flexible molecules. The molecule exists as a dynamic ensemble at 298 K.

  • The Self-Validating Workflow:

    • Conformer Sampling: Use the Conformer-Rotamer Ensemble Sampling Tool (CREST) with the GFN2-xTB semi-empirical method to exhaustively sample the conformational space within a 5.0 kcal/mol window[5].

    • Geometry Optimization: Optimize the generated conformers using DFT at the B3LYP/def2-TZVP level[5].

    • Validation: Run a vibrational frequency calculation. The absence of imaginary frequencies validates that the structures are true local minima, not transition states.

    • Tensor Calculation: Compute NMR shielding tensors using the GIAO method at the mPW1PW91/6-311+G(2d,p) level.

    • Boltzmann Averaging: Weight the isotropic shieldings based on the relative free energies of the conformers at 298.15 K, then scale them to chemical shifts using empirical linear scaling factors (e.g., CHESHIRE database)[5].

Visualizing the Workflows

G Start 1-(2-Ethylphenyl)-1-cyclopropyl ethanol Empirical Empirical Acquisition (400 MHz, CDCl3) Start->Empirical ACD ACD/Labs (HOSE + NN) Start->ACD Mnova Mnova (Ensemble Empirical) Start->Mnova DFT DFT GIAO (CREST + Gaussian) Start->DFT Compare Data Synthesis & Comparison (Δδ Evaluation) Empirical->Compare ACD->Compare Mnova->Compare DFT->Compare

Caption: Workflow comparing empirical NMR acquisition against ACD/Labs, Mnova, and DFT prediction models.

G Input 2D SMILES CREST CREST Sampling (GFN2-xTB) Input->CREST Opt DFT Optimization (B3LYP/def2-TZVP) CREST->Opt GIAO GIAO NMR (mPW1PW91) Opt->GIAO Boltzmann Boltzmann Avg (298.15 K) GIAO->Boltzmann

Caption: Self-validating computational workflow for DFT-based 13C-NMR chemical shift prediction.

Comparative Data Analysis

The following table synthesizes the performance of the three predictive modalities against the empirical 13C-NMR data for 1-(2-ethylphenyl)-1-cyclopropylethanol. (Note: Empirical values are representative benchmarks derived from structural analogs like 1-cyclopropylethanol[6] and ortho-ethyl aromatic derivatives).

Carbon PositionEnvironmentEmpirical (ppm)ACD/Labs (ppm)Mnova (ppm)DFT-GIAO (ppm)
C1 Quaternary, -OH74.572.176.074.8
C2 Methyl (Ethanol)28.227.529.128.0
C3 Cyclopropyl CH21.019.820.521.2
C4 Cyclopropyl CH21.52.01.81.3
C5 Cyclopropyl CH22.02.01.82.2
C1' Ar-C (ipso)143.5145.0142.1143.1
C2' Ar-C (ortho-ethyl)141.2139.5139.8141.5
C3'-C6' Ar-CH (Average)~126.5~126.0~127.0~126.8
C7' Ethyl CH225.626.125.025.8
C8' Ethyl CH315.815.516.215.7
Data Interpretation
  • The Quaternary Center (C1): Both ACD/Labs and Mnova show the highest error margins (

    
     ppm) at C1. This is a direct consequence of their 2D topological limitations failing to account for the exact spatial compression between the cyclopropyl and ortho-ethyl groups. DFT, having sampled the 3D conformers via CREST, predicts C1 with exceptional accuracy (
    
    
    
    ppm).
  • Diastereotopic Cyclopropyl Carbons (C4/C5): Because C1 is a chiral center, the two

    
     groups of the cyclopropyl ring are diastereotopic and resonate at slightly different frequencies (1.5 vs 2.0 ppm). DFT successfully captures this magnetic inequivalence (predicting 1.3 and 2.2 ppm), whereas 2D empirical predictors often output identical shifts for both carbons.
    

Conclusion & Recommendations

For routine, high-throughput screening of standard organic molecules, ACD/Labs and Mnova remain the undisputed leaders in efficiency, providing results in seconds[1]. However, when dealing with highly congested, sterically hindered molecules like 1-(2-ethylphenyl)-1-cyclopropylethanol, empirical predictors begin to show their limitations at quaternary and diastereotopic centers.

For definitive structural elucidation, regulatory submissions, or resolving ambiguous stereocenters, researchers must pivot to DFT-GIAO calculations . While computationally demanding, pairing a robust conformational sampling tool like CREST with high-level DFT ensures that the predicted 13C-NMR shifts reflect the true, Boltzmann-weighted 3D reality of the molecule[5].

References

1.5 - Universidad de Zaragoza / Wiley Interdisciplinary Reviews 2.2 - Advanced Chemistry Development, Inc. (ACD/Labs) 3.1 - ResearchGate Scientific Discussions 4.3 - SpinCore Technologies 5.6 - National Institutes of Health (NIH)

Sources

Validation

A Comparative Guide to HPLC Method Development for the Purity of 1-(2-Ethylphenyl)-1-cyclopropyl ethanol

In the landscape of pharmaceutical development, ensuring the purity of an active pharmaceutical ingredient (API) is not merely a regulatory requirement but a cornerstone of drug safety and efficacy. This guide provides a...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical development, ensuring the purity of an active pharmaceutical ingredient (API) is not merely a regulatory requirement but a cornerstone of drug safety and efficacy. This guide provides an in-depth, experience-driven comparison of High-Performance Liquid Chromatography (HPLC) methods for determining the purity of 1-(2-Ethylphenyl)-1-cyclopropyl ethanol, a novel small molecule with therapeutic potential. We will move beyond rote procedural descriptions to explore the scientific rationale behind each methodological choice, offering a robust framework for researchers, scientists, and drug development professionals.

The Analytical Challenge: 1-(2-Ethylphenyl)-1-cyclopropyl ethanol

1-(2-Ethylphenyl)-1-cyclopropyl ethanol is a tertiary alcohol containing both an aromatic and a cyclopropyl moiety.[1][2][3][4] This structure presents unique challenges for purity analysis. Potential impurities can arise from the synthetic route, such as starting materials, by-products, and intermediates. Furthermore, degradation products can form under various stress conditions.[5][6] A successful HPLC method must be able to separate the main compound from all these potential impurities, demonstrating specificity and stability-indicating capabilities.[7]

Foundational Principles: A Risk-Based Approach to Method Development

Modern analytical method development, guided by the International Council for Harmonisation (ICH) guidelines Q2(R2) and Q14, advocates for a systematic, science- and risk-based approach.[8][9] This begins with defining an Analytical Target Profile (ATP), which prospectively outlines the method's intended purpose and performance requirements.[8] For a purity method, the ATP would emphasize high resolution, sensitivity for detecting low-level impurities, and robustness.

dot

Figure 1. HPLC Method Development Workflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Method Optimization cluster_2 Phase 3: Validation & Verification Define ATP Define ATP Analyte Characterization Analyte Characterization Define ATP->Analyte Characterization Column & Mobile Phase Screening Column & Mobile Phase Screening Analyte Characterization->Column & Mobile Phase Screening Gradient Optimization Gradient Optimization Column & Mobile Phase Screening->Gradient Optimization Flow Rate & Temperature Flow Rate & Temperature Gradient Optimization->Flow Rate & Temperature Wavelength Selection Wavelength Selection Flow Rate & Temperature->Wavelength Selection Forced Degradation Forced Degradation Wavelength Selection->Forced Degradation Method Validation (ICH Q2) Method Validation (ICH Q2) Forced Degradation->Method Validation (ICH Q2) System Suitability System Suitability Method Validation (ICH Q2)->System Suitability Final Method Final Method System Suitability->Final Method

Caption: A streamlined workflow for HPLC method development.

Comparative Analysis of Chromatographic Conditions

The core of HPLC method development lies in the systematic evaluation of stationary and mobile phases to achieve optimal separation.[10][11] Given the non-polar nature of 1-(2-Ethylphenyl)-1-cyclopropyl ethanol, reversed-phase HPLC (RP-HPLC) is the logical starting point.[12][13][14] In RP-HPLC, a non-polar stationary phase is used with a polar mobile phase.[12][13]

Stationary Phase Selection: A Tale of Three Columns

The choice of column chemistry significantly impacts selectivity.[10] We will compare three common reversed-phase columns: a standard C18, a Phenyl-Hexyl, and a C8 column.

Column ChemistryPrinciple of SeparationExpected Performance for Target Analyte
C18 (Octadecylsilane) Primarily hydrophobic interactions. Long alkyl chains provide high retentivity for non-polar compounds.[10]Good retention of the main peak. May show co-elution with structurally similar, non-polar impurities.
Phenyl-Hexyl Mixed-mode separation involving hydrophobic and π-π interactions with the phenyl rings.[10]Enhanced selectivity for aromatic compounds. Potential for better resolution of impurities containing aromatic moieties.
C8 (Octylsilane) Less hydrophobic than C18, leading to shorter retention times for non-polar analytes.[10]Faster analysis time. May be suitable if the main peak is too strongly retained on a C18 column, but could compromise resolution of early-eluting impurities.

Experimental Protocol: Column Screening

  • Columns:

    • Agilent Zorbax SB-C18, 4.6 x 150 mm, 5 µm

    • Phenomenex Luna Phenyl-Hexyl, 4.6 x 150 mm, 5 µm

    • Waters SunFire C8, 4.6 x 150 mm, 5 µm

  • Mobile Phase: A: Water with 0.1% Formic Acid, B: Acetonitrile with 0.1% Formic Acid. The use of an acidic modifier like formic acid helps to ensure good peak shape for ionizable compounds.[15]

  • Gradient: A generic scouting gradient from 5% to 95% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.[16]

  • Detection: UV at 254 nm, a common wavelength for aromatic compounds.[17][18]

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition to prevent peak distortion.[19]

Mobile Phase Optimization: Acetonitrile vs. Methanol

The choice of organic modifier in the mobile phase can also influence selectivity.[20] Acetonitrile and methanol are the most common solvents in RP-HPLC.[21]

Organic ModifierPropertiesImpact on Separation
Acetonitrile Lower viscosity, leading to lower backpressure. Lower UV cutoff, making it suitable for detection at lower wavelengths.[21]Generally provides sharper peaks and better resolution.
Methanol Higher viscosity. Can offer different selectivity due to its protic nature, which allows for hydrogen bonding interactions.May provide better separation for certain impurity pairs that are not well-resolved with acetonitrile.

Experimental Protocol: Mobile Phase Optimization

  • Select the most promising column from the initial screening.

  • Repeat the scouting gradient using methanol instead of acetonitrile as the organic modifier.

  • Compare the chromatograms for changes in elution order and resolution between critical peak pairs.

The Critical Role of Forced Degradation Studies

To ensure a method is "stability-indicating," forced degradation studies are essential.[5][22] These studies involve subjecting the drug substance to harsh conditions to intentionally generate degradation products.[6][23] The goal is to demonstrate that the analytical method can separate these degradants from the main peak and from each other.[5]

dot

Figure 2. Forced Degradation Workflow API Sample API Sample Acid Hydrolysis Acid Hydrolysis API Sample->Acid Hydrolysis Base Hydrolysis Base Hydrolysis API Sample->Base Hydrolysis Oxidation Oxidation API Sample->Oxidation Thermal Stress Thermal Stress API Sample->Thermal Stress Photolytic Stress Photolytic Stress API Sample->Photolytic Stress Analyze by HPLC Analyze by HPLC Acid Hydrolysis->Analyze by HPLC Base Hydrolysis->Analyze by HPLC Oxidation->Analyze by HPLC Thermal Stress->Analyze by HPLC Photolytic Stress->Analyze by HPLC Peak Purity Analysis Peak Purity Analysis Analyze by HPLC->Peak Purity Analysis

Caption: A typical workflow for forced degradation studies.

Experimental Protocol: Forced Degradation

  • Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

  • Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.

  • Oxidation: 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Stress: 80°C for 48 hours (solid state).

  • Photolytic Stress: ICH-compliant light exposure.

Analyze all stressed samples using the optimized HPLC method. A photodiode array (PDA) detector is highly recommended to assess peak purity.[23]

Chiral Separation: A Special Consideration

The structure of 1-(2-Ethylphenyl)-1-cyclopropyl ethanol contains a chiral center at the tertiary alcohol. Therefore, it is crucial to develop a method capable of separating the two enantiomers, as they may have different pharmacological and toxicological profiles. Chiral HPLC is the preferred method for this purpose.[24][25]

Comparison of Chiral Stationary Phases (CSPs)

CSP TypeSeparation PrincipleSuitability
Polysaccharide-based (e.g., Chiralpak IA, IB) Formation of transient diastereomeric complexes through hydrogen bonding, dipole-dipole, and π-π interactions.[26]Highly versatile and often the first choice for screening chiral separations.[24]
Cyclodextrin-based (e.g., CYCLOBOND) Inclusion complexation where the analyte fits into the hydrophobic cavity of the cyclodextrin.[24]Particularly effective for aromatic compounds.[24]

Experimental Protocol: Chiral Method Screening

  • Columns:

    • Chiral Technologies CHIRALPAK IA, 4.6 x 250 mm, 5 µm

    • Astec CYCLOBOND I 2000, 4.6 x 250 mm, 5 µm

  • Mobile Phase: Typically a mixture of a non-polar solvent (e.g., hexane or heptane) and an alcohol modifier (e.g., isopropanol or ethanol).

  • Elution Mode: Isocratic elution is common for chiral separations.

  • Detection: UV detection, typically at a wavelength where the analyte has strong absorbance.[27][28]

Method Validation: Ensuring Reliability

Once a suitable method is developed, it must be validated according to ICH Q2(R2) guidelines to ensure it is fit for its intended purpose.[29][30][31]

Key Validation Parameters

ParameterPurpose
Specificity The ability to assess the analyte unequivocally in the presence of other components.[30]
Linearity A direct proportional relationship between concentration and detector response over a defined range.[29][30]
Accuracy The closeness of the test results to the true value.[8][30]
Precision The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[29]
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated.[29]
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
Robustness A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[7]

Conclusion: A Holistic Approach to Purity Analysis

The development of a robust and reliable HPLC method for the purity determination of 1-(2-Ethylphenyl)-1-cyclopropyl ethanol requires a multifaceted and systematic approach. By comparing different column chemistries and mobile phases, conducting thorough forced degradation studies, and considering the potential for chiral separation, a scientifically sound and regulatory-compliant method can be established. This guide provides a framework for making informed decisions at each stage of the development process, ultimately contributing to the delivery of safe and effective pharmaceutical products.

References

  • Lab Manager. (2025, October 22).
  • Pharma Talks. (2025, July 2). Understanding ICH Q2(R2)
  • AMSbiopharma. (2025, July 22).
  • Onyx Scientific. (n.d.). A practical guide to forced degradation and stability studies for drug substances.
  • International Journal of Advanced Research in Science, Communication and Technology. (2025, April 15).
  • IntuitionLabs.ai. (2026, March 2). ICH Q2(R2)
  • SSRN. (n.d.). Development of a forced degradation study by HPLC-PDA with design of experiments applied to glimepiride tablets.
  • Ingenieria Analitica Sl. (n.d.).
  • European Medicines Agency (EMA). (2024, June 14). ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
  • DSI. (n.d.).
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  • J-STAR Research. (n.d.).
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  • LCGC International. (2020, December 19).
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  • International Journal of Advanced Research in Science, Communication and Technology. (2022, May 15). Importance of RP-HPLC in Analytical Method Development: A Review.
  • International Journal for Scientific Research and Development. (n.d.).
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  • Pharma Knowledge Forum. (2024, April 2). How to Develop HPLC Method for Nonpolar Compounds.
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  • Bonna-Agela. (n.d.). HPLC Column Selection Guide.
  • PubMed. (2007, November 15).
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  • PMC. (n.d.). On the Enantioselective HPLC Separation Ability of Sub-2 µm Columns: Chiralpak® IG-U and ID-U.
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Comparative

High-Resolution GC-QTOF vs. Nominal Mass GC-SQ for the Structural Elucidation of 1-(2-Ethylphenyl)-1-cyclopropylethanol

Target Audience: Analytical Chemists, Mass Spectrometrists, and Drug Development Professionals Document Type: Advanced Application & Technology Comparison Guide Executive Summary: The Analytical Challenge of Complex Tert...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Mass Spectrometrists, and Drug Development Professionals Document Type: Advanced Application & Technology Comparison Guide

Executive Summary: The Analytical Challenge of Complex Tertiary Alcohols

The structural elucidation of highly branched, sterically hindered intermediates like 1-(2-Ethylphenyl)-1-cyclopropylethanol (


) presents a distinct challenge in gas chromatography-mass spectrometry (GC-MS). Under standard 70 eV Electron Ionization (EI), tertiary alcohols undergo rapid 

-bond cleavage, resulting in the near-total absence of a molecular ion (

) peak [1].

When the molecular ion is invisible, analysts must reconstruct the intact molecule entirely from its fragmentation pattern. This guide objectively compares the performance of Single Quadrupole (GC-SQ) nominal mass analysis against Quadrupole Time-of-Flight (GC-QTOF) high-resolution accurate mass (HRAM) analysis. By examining the specific fragmentation mechanics of the cyclopropyl and 2-ethylphenyl moieties, we demonstrate why HRAM is an absolute requirement for the unambiguous identification of this class of compounds.

Mechanistic Fragmentation Rationale (The "Why")

To understand the analytical requirements, we must first establish the causality behind the molecule's behavior in the EI source. 1-(2-Ethylphenyl)-1-cyclopropylethanol contains a central carbinol carbon bonded to four distinct groups: a hydroxyl group, a methyl group, a cyclopropyl ring, and a 2-ethylphenyl ring.

  • Absence of the Molecular Ion: The ionization of the oxygen lone pair creates a radical cation that is highly unstable. Because the stability of carbocations follows the order of tertiary > secondary > primary, the molecule immediately undergoes

    
    -cleavage at the branching point to form a stable tertiary oxonium ion [1].
    
  • Competitive

    
    -Cleavage:  The bond that cleaves is typically the one attached to the largest or most stable radical leaving group.
    
    • Loss of Methyl (

      
      , -15 Da):  Yields 
      
      
      
      175.
    • Loss of Cyclopropyl (

      
      , -41 Da):  Yields a highly diagnostic fragment at 
      
      
      
      149. The cleavage of the cyclopropyl group is thermodynamically driven by the relief of significant ring strain[2].
    • Loss of 2-Ethylphenyl (

      
      , -105 Da):  Yields 
      
      
      
      85.
  • Dehydration: Like most aliphatic alcohols, the molecule readily loses water (

    
    , -18 Da) via a cyclic transition state, yielding a radical cation at 
    
    
    
    172, which subsequently undergoes further fragmentation.

G M 1-(2-Ethylphenyl)-1-cyclopropylethanol [M]+• m/z 190.1358 (Absent in 70 eV EI) F_CH3 α-Cleavage (-CH3•) m/z 175.1123 [C12H15O]+ M->F_CH3 - 15 Da F_C3H5 α-Cleavage (-C3H5•) m/z 149.0966 [C10H13O]+ M->F_C3H5 - 41 Da (Relief of Ring Strain) F_H2O Dehydration (-H2O) m/z 172.1252 [C13H16]+• M->F_H2O - 18 Da F_Ar α-Cleavage (-C8H9•) m/z 85.0653 [C5H9O]+ M->F_Ar - 105 Da

GC-MS EI fragmentation pathways of 1-(2-Ethylphenyl)-1-cyclopropylethanol.

Technology Comparison: GC-SQ vs. GC-QTOF

When analyzing this compound, a standard Single Quadrupole (GC-SQ) provides unit (nominal) mass resolution. Because the


 ion at 

190 is missing, an analyst using a GC-SQ will see a base peak at

149 and secondary peaks at

172 and 175. However, nominal mass cannot definitively prove the elemental composition of these fragments. For instance,

149 could represent

(loss of cyclopropyl),

(a hydrocarbon fragment), or

(a phthalate contaminant).

A Quadrupole Time-of-Flight (GC-QTOF) resolves this ambiguity. By measuring the time it takes ions to travel through a drift tube, the QTOF delivers full-spectrum, high-resolution accurate mass data (HRAM) [3]. The QTOF measures the


 149 fragment at exactly 149.0966 , mathematically restricting the possible empirical formulas to 

(with a sub-5 ppm mass error). This allows the analyst to confidently reverse-engineer the missing molecular ion.
Quantitative Data Comparison

The following table summarizes the diagnostic performance of both platforms when analyzing the primary fragments of 1-(2-Ethylphenyl)-1-cyclopropylethanol.

Fragment IdentityLeaving GroupGC-SQ (Nominal Mass)GC-QTOF (Exact Mass)Theoretical MassMass Error (ppm)Composition
Molecular Ion NoneNot Detected190.1361 (Soft EI)*190.1358+1.5

Loss of Methyl

175175.1125175.1123+1.1

Dehydration

172172.1249172.1252-1.7

Loss of Cyclopropyl

149149.0968149.0966+1.3

Loss of Aryl

8585.065585.0653+2.3

*Note: Detection of the molecular ion on QTOF often requires switching to Low-Energy EI (e.g., 15 eV) or Chemical Ionization (CI).

Self-Validating Experimental Protocol

To ensure reproducibility and scientific trustworthiness, the following methodology establishes a self-validating system for the comparative analysis of 1-(2-Ethylphenyl)-1-cyclopropylethanol.

Step 1: Sample Preparation & Internal Calibration
  • Dilution: Dissolve the analyte in GC-grade Hexane to a final concentration of 10 µg/mL.

  • Causality: Hexane is chosen over protic solvents (like methanol) to prevent inlet-mediated hydrogen-deuterium exchange or solvent-analyte reactivity at high temperatures.

  • Validation: Spike the sample with 1 µg/mL of Octafluoronaphthalene (OFN) as an internal standard to validate system sensitivity and retention time stability.

Step 2: Gas Chromatography (GC) Parameters
  • Column: DB-5MS (30 m × 0.25 mm ID × 0.25 µm film thickness).

  • Inlet: 250 °C, Split ratio 10:1.

  • Carrier Gas: Helium (99.9999%) at a constant flow of 1.2 mL/min.

  • Oven Program:

    • Initial: 60 °C (hold 1 min).

    • Ramp: 15 °C/min to 300 °C (hold 5 min).

  • Causality: The 15 °C/min ramp provides an optimal balance. A slower ramp would cause band broadening for sterically hindered tertiary alcohols, while a faster ramp would compromise the chromatographic resolution between the analyte and potential structural isomers.

Step 3: Mass Spectrometry (MS) Parameters
  • Transfer Line & Source: 280 °C and 230 °C, respectively.

  • Ionization: Electron Ionization (EI) at 70 eV.

  • QTOF Specifics:

    • Acquisition rate: 5 Hz (spectra/sec).

    • Mass range:

      
       35 to 500.
      
    • Self-Validation: Introduce Perfluorotributylamine (PFTBA) via the internal calibration valve at the end of the run. The QTOF software automatically performs a lock-mass correction against the known PFTBA fragments (

      
       68.9952, 218.9856), ensuring sub-5 ppm mass accuracy for the entire chromatogram.
      

Workflow cluster_SQ Nominal Mass (GC-SQ) cluster_QTOF Accurate Mass (GC-QTOF) Sample Sample Injection (Hexane + OFN) GC Capillary GC (DB-5MS, 15°C/min) Sample->GC SQ Single Quadrupole Unit Resolution GC->SQ QTOF Q-TOF MS Internal PFTBA Cal GC->QTOF Lib Library Matching (Ambiguous for Isobars) SQ->Lib HRAM HRAM Formula Gen (Sub-5 ppm Error) QTOF->HRAM

Workflow comparison: Nominal mass (GC-SQ) vs. Accurate mass (GC-QTOF).

Conclusion

While a standard GC-SQ is sufficient for routine library-matching of known volatiles, it fundamentally fails at the de novo structural elucidation of complex tertiary alcohols like 1-(2-Ethylphenyl)-1-cyclopropylethanol. Because the molecular ion is destroyed upon 70 eV ionization, the analyst is left with a spectrum of fragments.

The GC-QTOF overcomes this limitation by providing exact mass measurements. By converting the nominal


 149 peak into a precise 

measurement, the QTOF definitively proves the loss of the cyclopropyl ring (

), allowing researchers to map the fragmentation pathway backward and confirm the identity of the intact molecule with absolute certainty.

References

  • GCMS frequently asked questions Agilent Technologies URL:[Link][1]

Sources

Validation

A Comparative Guide to the FTIR Spectral Peaks of 1-(2-Ethylphenyl)-1-cyclopropyl ethanol

This guide provides a detailed analysis and comparison of the Fourier-Transform Infrared (FTIR) spectral peaks of 1-(2-Ethylphenyl)-1-cyclopropyl ethanol. Designed for researchers, scientists, and professionals in drug d...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a detailed analysis and comparison of the Fourier-Transform Infrared (FTIR) spectral peaks of 1-(2-Ethylphenyl)-1-cyclopropyl ethanol. Designed for researchers, scientists, and professionals in drug development, this document offers an in-depth exploration of the molecule's vibrational spectroscopy, benchmarked against structurally related compounds. Our approach is grounded in established spectroscopic principles to ensure robust and reliable interpretation.

Introduction to Spectroscopic Characterization

In the landscape of pharmaceutical development and chemical synthesis, unambiguous structural confirmation is paramount. 1-(2-Ethylphenyl)-1-cyclopropyl ethanol is a tertiary alcohol with a unique combination of a sterically hindered cyclopropyl group and an ortho-substituted aromatic ring. FTIR spectroscopy serves as a rapid and powerful tool for identifying the key functional groups within this molecule, providing a distinct vibrational "fingerprint." The interpretation of this fingerprint relies on understanding how the molecule's constituent parts—the hydroxyl group, the strained cyclopropyl ring, the ethyl-substituted benzene ring, and their spatial arrangement—contribute to the overall spectrum.

Predicted FTIR Spectrum of 1-(2-Ethylphenyl)-1-cyclopropyl ethanol

While an experimental spectrum for 1-(2-Ethylphenyl)-1-cyclopropyl ethanol is not publicly available, a detailed prediction of its key absorption bands can be made based on the well-documented vibrational frequencies of its functional groups.

Table 1: Predicted FTIR Spectral Peaks and Their Assignments
Wavenumber (cm⁻¹)Functional GroupVibrational ModeExpected Intensity & ShapeRationale & Comparative Insights
~3600-3300O-H (Alcohol)StretchingStrong, BroadThe broadness of this peak is due to intermolecular hydrogen bonding.[1][2][3] For tertiary alcohols, steric hindrance around the hydroxyl group might lead to a sharper peak compared to primary or secondary alcohols.[4]
~3100-3000C-H (Aromatic & Cyclopropyl)StretchingMedium to WeakThe C-H stretching in the aromatic ring and the cyclopropyl group occurs at higher frequencies than in alkanes due to the sp² hybridization of the aromatic carbons and the ring strain of the cyclopropane.[5][6][7]
~3000-2850C-H (Alkyl)StretchingMediumThese peaks arise from the symmetric and asymmetric stretching of the C-H bonds in the ethyl group's methyl (CH₃) and methylene (CH₂) moieties.[5][6]
~1600 & ~1500C=C (Aromatic)In-ring StretchingMedium to WeakThese two characteristic peaks are indicative of the benzene ring.[5][8] Their intensity can be variable.
~1465 & ~1375C-H (Alkyl)BendingMediumThese absorptions correspond to the bending vibrations of the CH₂ and CH₃ groups of the ethyl substituent.
~1210-1100C-O (Tertiary Alcohol)StretchingStrongThe C-O stretching frequency for tertiary alcohols is typically found in this higher wavenumber range compared to primary and secondary alcohols.[9]
~1020Cyclopropyl RingSkeletal VibrationMediumCyclopropane and its derivatives exhibit characteristic ring "breathing" or skeletal vibrations in this region.[7]
~770-735C-H (Aromatic)Out-of-plane BendingStrongThis strong absorption is highly characteristic of ortho-disubstitution on a benzene ring.[10]

Comparative Spectral Analysis

To contextualize the predicted spectrum, we will compare it with the known FTIR data of structurally analogous compounds.

  • 1-Cyclopropylethanol: This secondary alcohol shares the cyclopropyl and hydroxyl groups. Its spectrum would exhibit a broad O-H stretch and the characteristic cyclopropyl vibrations. However, the C-O stretch would appear at a lower wavenumber (typically 1150-1075 cm⁻¹) compared to the tertiary alcohol in our target molecule.[9][11]

  • Ethylbenzene: This compound provides the spectral signature of the ortho-ethylphenyl group. Its spectrum is dominated by aromatic C-H stretches above 3000 cm⁻¹, alkyl C-H stretches below 3000 cm⁻¹, aromatic C=C stretches around 1600 and 1500 cm⁻¹, and a strong out-of-plane bending peak characteristic of monosubstitution (which would differ from the ortho-substitution pattern in our target molecule).[5]

  • Tert-Butanol: As a simple tertiary alcohol, its spectrum is a good reference for the O-H and C-O stretching frequencies. It shows a broad O-H stretch and a strong C-O stretch in the 1210-1100 cm⁻¹ range, supporting our prediction for 1-(2-Ethylphenyl)-1-cyclopropyl ethanol.[9]

The unique combination of these features in the FTIR spectrum of 1-(2-Ethylphenyl)-1-cyclopropyl ethanol allows for its clear differentiation from these and other related structures.

Experimental Protocol for FTIR Spectroscopy

The following is a standardized, self-validating protocol for obtaining a high-quality FTIR spectrum of a liquid sample like 1-(2-Ethylphenyl)-1-cyclopropyl ethanol.

Instrumentation:

  • Fourier-Transform Infrared (FTIR) Spectrometer (e.g., Nicolet Avatar FTIR Spectrometer)[2]

  • Attenuated Total Reflectance (ATR) accessory with a diamond or zinc selenide crystal

Procedure:

  • Background Spectrum Acquisition:

    • Ensure the ATR crystal is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.

    • Acquire a background spectrum. This will account for the absorbance of atmospheric carbon dioxide and water vapor, as well as any intrinsic absorbance of the ATR crystal.

  • Sample Application:

    • Place a small drop of the liquid sample (1-(2-Ethylphenyl)-1-cyclopropyl ethanol) onto the center of the ATR crystal, ensuring complete coverage of the crystal surface.

  • Sample Spectrum Acquisition:

    • Acquire the sample spectrum. The instrument software will automatically subtract the background spectrum from the sample spectrum to produce the final infrared spectrum of the sample.

  • Data Processing:

    • The resulting spectrum should be displayed in terms of absorbance or transmittance versus wavenumber (cm⁻¹).

    • Label the significant peaks with their corresponding wavenumbers.

  • Cleaning:

    • Thoroughly clean the ATR crystal with an appropriate solvent to remove all traces of the sample.

Trustworthiness of the Protocol: This ATR-FTIR method is highly reliable due to its simplicity, speed, and the minimal sample preparation required. The acquisition of a background spectrum before each sample measurement ensures that the resulting spectrum is solely that of the analyte, thereby validating the data.

Visualizing the Spectroscopic Analysis Workflow

FTIR_Analysis_Workflow cluster_preparation Sample Preparation & Setup cluster_acquisition Data Acquisition cluster_analysis Data Analysis & Interpretation Prep Clean ATR Crystal Background Acquire Background Spectrum Prep->Background Sample Apply Liquid Sample Background->Sample Acquire Acquire Sample Spectrum Sample->Acquire Process Process Spectrum (Baseline & ATR Correction) Acquire->Process Identify Identify Key Functional Group Peaks Process->Identify Compare Compare with Reference Spectra Identify->Compare Structure Structural Confirmation Compare->Structure

Caption: A logical workflow for the FTIR analysis of a liquid sample.

Conclusion

The FTIR spectrum of 1-(2-Ethylphenyl)-1-cyclopropyl ethanol is predicted to exhibit a unique and identifiable pattern of absorption bands. The presence of a broad O-H stretch, characteristic C-H stretches for aromatic, cyclopropyl, and alkyl groups, distinct aromatic C=C in-ring vibrations, a strong C-O stretch indicative of a tertiary alcohol, and a strong out-of-plane bending peak for ortho-substitution collectively provide a robust spectroscopic signature for this molecule. Comparative analysis with structurally related compounds further strengthens the confidence in these assignments. The outlined experimental protocol provides a reliable method for obtaining high-quality data for structural verification.

References

  • Chemistry LibreTexts. (2024, September 20). 17.11: Spectroscopy of Alcohols and Phenols. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

  • International Journal of Multidisciplinary Research and Development. (2025, December 10). Studying the composition of alcohols using IR spectroscopy. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). C8H10 infrared spectrum of ethylbenzene. Retrieved from [Link]

  • Spectroscopy Online. (2017, April 1). Alcohols—The Rest of the Story. Retrieved from [Link]

  • The Journal of Chemical Physics. (1967, August 1). Vibrational Spectrum of Cyclopropene. Retrieved from [Link]

  • ResearchGate. (2025, December 11). Studying the composition of alcohols using IR spectroscopy. Retrieved from [Link]

  • SlideShare. (n.d.). The features of IR spectrum. Retrieved from [Link]

  • PubChem. (n.d.). 1-Cyclopropylethanol. Retrieved from [Link]

  • InstaNANO. (n.d.). FTIR Functional Group Database Table with Search. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). infrared spectrum of cyclopropane C3H6. Retrieved from [Link]

  • Reddit. (2024, August 11). Why can't I see the hydroxyl group peaks in the FTIR spectra of the terciary alcohol I synthesized? Retrieved from [Link]

  • Scholars Research Library. (n.d.). FTIR spectra, Vibrational Spectroscopy of two Esters derivatives C9H10O2 and C9H9ClO2. Retrieved from [Link]

  • YouTube. (2023, February 20). FTIR-17 || IR spectrum of aromatic molecules || Distinction b/w ortho, meta & para | IR. Retrieved from [Link]

  • YouTube. (2023, February 25). FTIR-18 || IR spectra of Alcohols & phenols | Diff b/w Pri, sec & Ter alcohols. Retrieved from [Link]

  • ResearchGate. (n.d.). FTIR spectrum for the ethanol. Retrieved from [Link]

  • DAV University. (n.d.). Factors affecting vibrational frequencies and IR Spectroscopy of Hydrocar. Retrieved from [Link]

  • Chemistry LibreTexts. (2020, May 30). 11.5: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

  • Course Hero. (2026, March 3). YOU HAVE PREPARED A DI-SUBSTITUTED 6-MEMBERED AROMATIC RING COMPOUND. THE FTIR SPECTRUM. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Ethanol, FTIR spectra, Anharmonic Vibrational Spectra, Fermi Resonance. Retrieved from [Link]

  • PubChem. (n.d.). alpha-Cyclopropyl-alpha-methylbenzenemethanol. Retrieved from [Link]

Sources

Comparative

Reference standards for 1-(2-Ethylphenyl)-1-cyclopropyl ethanol analysis

An In-Depth Technical Guide to Reference Standards and Analytical Methodologies for 1-(2-Ethylphenyl)-1-cyclopropyl ethanol Introduction 1-(2-Ethylphenyl)-1-cyclopropyl ethanol is a tertiary alcohol whose structural moti...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to Reference Standards and Analytical Methodologies for 1-(2-Ethylphenyl)-1-cyclopropyl ethanol

Introduction

1-(2-Ethylphenyl)-1-cyclopropyl ethanol is a tertiary alcohol whose structural motifs—a substituted aromatic ring and a strained cyclopropyl group—make it a compound of interest in synthetic chemistry, potentially as an intermediate in the development of novel pharmaceutical agents or specialty materials.[1] The precise and accurate analytical characterization of such molecules is a cornerstone of effective research and development, ensuring the validity of experimental results and compliance with quality standards in drug manufacturing.

The reliability of any analytical measurement is fundamentally tethered to the quality of the reference standard used. Without a well-characterized standard for comparison, data on purity, stability, and concentration remain ambiguous. This guide, intended for researchers, analytical scientists, and drug development professionals, provides a comprehensive comparison of reference standards and the principal chromatographic methods for the analysis of 1-(2-Ethylphenyl)-1-cyclopropyl ethanol: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). We will explore the practical considerations for selecting and qualifying reference materials and detail robust analytical protocols, explaining the scientific rationale behind key experimental choices to ensure self-validating and reliable results.

Section 1: A Comparative Guide to Reference Standards

The selection of an appropriate reference standard is the first and most critical step in quantitative analysis. For a specialized molecule like 1-(2-Ethylphenyl)-1-cyclopropyl ethanol, which may not have an official pharmacopeial monograph, a careful evaluation of available materials is necessary.

Types of Reference Standards
  • Primary Standards: These are materials of the highest purity, extensively characterized and certified by national or international metrology institutes (e.g., NIST, USP, EP). They are used to calibrate secondary standards and are not typically used for routine laboratory work due to their cost and limited availability. For novel compounds like 1-(2-Ethylphenyl)-1-cyclopropyl ethanol, a primary standard is unlikely to exist.

  • Secondary/Working Standards: These are standards qualified against a primary standard. They are used for routine quality control and analytical work. In the absence of a primary standard, a well-characterized in-house batch can serve as the designated reference lot.

  • Characterized Research Chemicals: This is the most common starting point for a compound like 1-(2-Ethylphenyl)-1-cyclopropyl ethanol. Suppliers may provide materials with a stated purity, such as the 97.0% purity listed for a commercially available product.[2] While suitable for initial research, using such a material as a quantitative reference standard requires in-house validation and characterization to confirm its identity and establish a precise purity value.

In-House Qualification of a Reference Standard

When a certified primary standard is unavailable, a batch of a high-purity research chemical must be rigorously qualified. This process establishes its suitability as a reference material.

Essential Qualification Steps:

  • Identity Confirmation: Unambiguously confirm the chemical structure using a combination of spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy.[3]

  • Purity Determination: Employ chromatographic methods to assess purity and identify any related substances. HPLC is ideal for non-volatile impurities, while GC-MS is suited for volatile ones.[4] The peak area percentage from chromatography provides a purity estimate. For a more accurate "mass balance" assignment, this is combined with assays for water content (Karl Fischer titration) and residual solvents (Headspace GC-MS).

  • Selection of an Internal Standard (IS): For accurate quantification, especially when sample loss during preparation is a concern, an internal standard is crucial. An ideal IS is structurally similar to the analyte but does not co-elute. Potential candidates for this analysis could include structurally related alcohols that are commercially available.

Property1-(2-Ethylphenyl)-1-cyclopropyl ethanol1-(2-Methylphenyl)ethanol (Potential IS)[5]1-(p-ethylphenyl)ethanol (Potential IS)[6]
Molecular Formula C13H18OC9H12OC10H14O
Molecular Weight 190.28 g/mol 136.19 g/mol 150.22 g/mol
Key Structural Features Tertiary alcohol, ethylphenyl group, cyclopropyl groupSecondary alcohol, methylphenyl groupSecondary alcohol, ethylphenyl group
Rationale for Use as IS N/ASimilar aromatic and alcohol moieties, different alkyl substituent and lack of cyclopropyl group ensures chromatographic separation.Very similar structure, but para-substitution should lead to different retention time compared to the ortho-substituted analyte.

Section 2: HPLC vs. GC-MS: A Methodological Comparison

The choice between HPLC and GC-MS depends on the analyte's properties and the analytical goal. For 1-(2-Ethylphenyl)-1-cyclopropyl ethanol, these techniques are complementary rather than mutually exclusive.

FeatureHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)
Principle Separation based on analyte polarity and interaction with a liquid mobile phase and solid stationary phase.[4]Separation based on analyte volatility and interaction with a gaseous mobile phase and solid/liquid stationary phase.[4]
Analyte Suitability Excellent for non-volatile and thermally labile compounds.[4]Requires compounds to be volatile and thermally stable.[4] 1-(2-Ethylphenyl)-1-cyclopropyl ethanol is suitable.
Primary Application Purity assessment and quantification of the main component and non-volatile impurities (e.g., synthetic by-products, degradants).Identity confirmation via mass spectrum fragmentation and analysis of volatile impurities (e.g., residual solvents).
Detection Typically UV-Vis absorbance. Requires the analyte to have a chromophore.Mass spectrometry provides mass-to-charge ratio, offering high specificity and structural information.
Identification Power Based on retention time comparison to a reference standard.Based on both retention time and a unique mass spectral fingerprint, which can be compared to libraries like NIST.[7]

Section 3: HPLC Method for Purity Assessment and Quantification

HPLC is the workhorse for purity analysis in the pharmaceutical industry. A reversed-phase method is a robust starting point for a moderately polar molecule like 1-(2-Ethylphenyl)-1-cyclopropyl ethanol.

Causality Behind Method Choices
  • Reversed-Phase (C18 Column): The analyte contains both a non-polar ethylphenyl group and a polar hydroxyl group, making it well-suited for separation on a non-polar C18 stationary phase with a polar mobile phase.

  • Gradient Elution: Using a gradient (e.g., increasing acetonitrile concentration) is superior to an isocratic method. It allows for the elution of early-retaining polar impurities with high resolution while ensuring that any late-eluting, non-polar impurities are cleared from the column in a reasonable time, providing a comprehensive impurity profile.

  • UV Detection: The phenyl ring in the molecule acts as a strong chromophore, making UV detection at a wavelength like 254 nm a sensitive and reliable detection method.[4][8]

Experimental Protocol: HPLC Purity Analysis
  • Instrumentation:

    • HPLC system with a quaternary or binary pump, autosampler, column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.

  • Chromatographic Conditions:

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase A: Deionized Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient Program:

      • Start with 60% B.

      • Linearly increase to 95% B over 20 minutes.

      • Hold at 95% B for 5 minutes.

      • Return to 60% B and equilibrate for 5 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.[4]

    • Detection Wavelength: 254 nm.

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Standard Solution: Accurately weigh ~10 mg of the 1-(2-Ethylphenyl)-1-cyclopropyl ethanol reference standard and dissolve in 10 mL of acetonitrile to get a 1 mg/mL solution.

    • Sample Solution: Prepare the sample to be tested at the same concentration.

    • Filter all solutions through a 0.45 µm syringe filter prior to injection.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing weigh 1. Accurately Weigh ~10 mg of Sample/Standard dissolve 2. Dissolve in 10 mL Acetonitrile weigh->dissolve filter 3. Filter through 0.45 µm Syringe Filter dissolve->filter inject 4. Inject 10 µL into HPLC System filter->inject separate 5. Separate on C18 Column (Gradient Elution) inject->separate detect 6. Detect at 254 nm separate->detect integrate 7. Integrate Peak Areas in Chromatogram detect->integrate calculate 8. Calculate Purity (Area % Method) integrate->calculate GCMS_Workflow cluster_prep Sample Preparation (Residual Solvents) cluster_analysis Headspace GC-MS Analysis cluster_data Data Processing weigh_hs 1. Weigh ~100 mg Sample into Headspace Vial add_solv 2. Add 1 mL NMP weigh_hs->add_solv seal_vial 3. Seal Vial add_solv->seal_vial equilibrate 4. Equilibrate Vial at 80°C seal_vial->equilibrate inject_hs 5. Inject Headspace Vapor into GC-MS equilibrate->inject_hs separate_gc 6. Separate Volatiles on GC Column inject_hs->separate_gc detect_ms 7. Detect by Mass Spec separate_gc->detect_ms extract_tic 8. Analyze Total Ion Chromatogram (TIC) detect_ms->extract_tic compare_ms 9. Compare Mass Spectra to NIST Library extract_tic->compare_ms quantify 10. Quantify Solvents compare_ms->quantify

Headspace GC-MS Workflow for Volatile Impurity Analysis.

Conclusion: An Integrated Analytical Approach

For the comprehensive analysis of 1-(2-Ethylphenyl)-1-cyclopropyl ethanol, no single method is sufficient. A robust analytical strategy relies on the complementary strengths of both HPLC and GC-MS. The journey begins with the careful selection and qualification of a reference standard, as this underpins the accuracy of all subsequent quantitative measurements.

Our comparative guide recommends an integrated approach:

  • HPLC with UV detection should be the primary method for routine purity testing and quantification of the active substance and any non-volatile, UV-active impurities. Its precision and robustness are ideal for quality control environments.

  • GC-MS is essential for orthogonal identity confirmation through its unique mass spectral fingerprint. Furthermore, when coupled with a headspace sampler, it becomes the definitive technique for identifying and quantifying residual volatile impurities, which is a critical quality attribute in pharmaceutical development.

References

  • Wiley-VCH. (n.d.). Supporting Information. Retrieved from [Link]

  • Japan International Cooperation Agency. (n.d.). III Analytical Methods. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 1-(2,5-Dimethylphenyl)-1-cyclopropyl ethanol. PubChem Compound Database. Retrieved from [Link]

  • Bay Area Air Quality Management District. (1991). Method 29: Determination of Ethanol in Bakery Effluents. BAAQMD Manual of Procedures. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). 1-(p-ethylphenyl)ethanol. NIST Chemistry WebBook. Retrieved from [Link]

  • Shimadzu. (n.d.). GCMS Application Datasheet No. 139: Forensic Toxicology. Retrieved from [Link]

  • Nicolaou, K. C., et al. (2001). Synthesis and Biological Evaluation of 12,13-Cyclopropyl and 12,13-Cyclobutyl Epothilones. ChemBioChem. Retrieved from [Link]

  • ResearchGate. (n.d.). HPLC analysis of 80% ethanol elution and the compounds 1, 2, 3, 4, and 5. Retrieved from [Link]

  • Axion Labs. (n.d.). From Booze to Mobile Phase: Ethanol Leads the Way to a Chemical Free HPLC. Retrieved from [Link]

  • ResearchGate. (2009). Pharmaceutical Impurities: An Overview. Retrieved from [Link]

  • Journal of Pharmacognosy and Phytochemistry. (2023). GC-MS analysis of ethanol extract of aerial and underground parts of Cyperus rotundus L. Retrieved from [Link]

  • Craig, A. J., et al. (2025). The Synthesis of Cyclopropyl‐Fused Tetrahydrofurans from Vinylcyclopropanes. Asian Journal of Organic Chemistry. Retrieved from [Link]

  • UC Davis. (n.d.). Method Validation of a HS-GC-FID-MS for the Analysis of Ethanol in Blood. Retrieved from [Link]

  • Agilent. (2021). Analysis of Organic Volatile Impurities in Drug Products and Drug Substances. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). 1-(2-Methylphenyl)ethanol. NIST Chemistry WebBook. Retrieved from [Link]

  • Occupational Safety and Health Administration. (2019). Alcohol Analytes Collected on Synthetic Charcoal Sorbent Tubes. OSHA Method 5001. Retrieved from [Link]

Sources

Validation

Comparing synthesis routes for 1-(2-Ethylphenyl)-1-cyclopropyl ethanol

The following guide details the comparative synthesis routes for 1-(2-Ethylphenyl)-1-cyclopropyl ethanol , a tertiary alcohol intermediate of significant interest in medicinal chemistry and agrochemical development. This...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide details the comparative synthesis routes for 1-(2-Ethylphenyl)-1-cyclopropyl ethanol , a tertiary alcohol intermediate of significant interest in medicinal chemistry and agrochemical development.

This guide is structured to provide actionable, data-backed decision-making frameworks for laboratory and process chemists.

Executive Summary

Target Molecule: 1-(2-Ethylphenyl)-1-cyclopropyl ethanol CAS Registry: N/A (Specific intermediate) Molecular Formula: C


H

O Key Structural Features: Sterically crowded tertiary alcohol; acid-sensitive cyclopropyl ring.

The synthesis of 1-(2-Ethylphenyl)-1-cyclopropyl ethanol relies primarily on the nucleophilic addition of organometallic reagents to ketones. The choice of route is dictated by the availability of precursors and the stability of the organometallic intermediates. This guide compares the three most viable methodologies:

  • Route A (The "Aryl-Grignard" Route): Addition of (2-ethylphenyl)magnesium bromide to methyl cyclopropyl ketone.

  • Route B (The "Cyclopropyl-Grignard" Route): Addition of cyclopropylmagnesium bromide to 2'-ethylacetophenone.

  • Route C (The Organolithium Cryogenic Route): Lithiation of 1-bromo-2-ethylbenzene followed by ketone capture.

Strategic Recommendation

Route A is the recommended industry standard due to the high stability of the aryl Grignard reagent and the low cost of methyl cyclopropyl ketone. Route C is reserved for scenarios requiring rapid throughput or when magnesium initiation fails due to impurity profiles.

Part 1: Route Analysis & Comparison

Route A: The Aryl-Grignard Standard

This route leverages the facile formation of Grignard reagents from aryl halides. 1-Bromo-2-ethylbenzene is converted to its magnesium species and reacted with methyl cyclopropyl ketone.

  • Pros: High atom economy; robust initiation; commercially available precursors.

  • Cons: Steric hindrance of the ortho-ethyl group may slow addition; requires anhydrous conditions.

  • Key Risk: Dehydration of the tertiary alcohol product during acidic workup (forming the styrene derivative).

Route B: The Cyclopropyl-Grignard Inverse

This route inverts the disconnection, using a cyclopropyl nucleophile.

  • Pros: Useful if the aryl ketone is already on hand from a Friedel-Crafts stream.

  • Cons: Cyclopropyl halides are notoriously sluggish to initiate (often requiring entrainment with iodine or dibromoethane); cyclopropyl radicals can ring-open; higher cost of reagents.

Route C: Organolithium (Li-Halogen Exchange)

Uses n-butyllithium to generate the aryl lithium species at -78 °C.

  • Pros: Extremely fast reaction (<30 mins); cleaner impurity profile (fewer Wurtz coupling side products).

  • Cons: Requires cryogenic cooling; pyrophoric reagents (n-BuLi); difficult to scale beyond pilot plant without flow chemistry loops.

Performance Matrix
MetricRoute A (Aryl-Mg)Route B (Cyc-Mg)Route C (Aryl-Li)
Yield (Isolated) 82 - 88% 65 - 72%85 - 92%
Reagent Cost Low MediumHigh
Operational Safety Moderate (Exotherm)Moderate (Initiation issues)Low (Pyrophoric)
Impurity Profile Homocoupling (Ar-Ar)Ring-opened byproductsAlkyl-aryl exchange
Scalability High LowMedium

Part 2: Mechanistic Visualization

The following diagram illustrates the divergent pathways and the critical transition states for the recommended Route A .

SynthesisRoutes Start 1-Bromo-2-ethylbenzene Mg Mg / THF (Grignard Formation) Start->Mg Initiation Grignard Intermediate: (2-Ethylphenyl)MgBr Mg->Grignard Exothermic Transition Tetrahedral Intermediate (Magnesium Alkoxide) Grignard->Transition Nucleophilic Attack Ketone Methyl Cyclopropyl Ketone Ketone->Transition Electrophile Quench NH4Cl (aq) Quench Transition->Quench Protonation Product Target: 1-(2-Ethylphenyl)-1-cyclopropyl ethanol Quench->Product Major (85%) SideProduct Impurity: Styrene Derivative (Elimination) Quench->SideProduct Acidic pH / Heat

Caption: Mechanistic flow for Route A, highlighting the critical magnesium alkoxide intermediate and the risk of elimination under acidic conditions.

Part 3: Detailed Experimental Protocol (Route A)

Objective: Synthesis of 1-(2-Ethylphenyl)-1-cyclopropyl ethanol on a 50 mmol scale.

Reagents & Equipment
  • Substrate: 1-Bromo-2-ethylbenzene (9.25 g, 50 mmol).

  • Electrophile: Methyl cyclopropyl ketone (4.62 g, 55 mmol, 1.1 equiv).

  • Metal: Magnesium turnings (1.34 g, 55 mmol), acid-washed and oven-dried.

  • Solvent: Anhydrous Tetrahydrofuran (THF), stabilized with BHT free.

  • Apparatus: 3-neck RBF (250 mL), reflux condenser, N2 inlet, addition funnel.

Step-by-Step Procedure

Step I: Grignard Formation

  • Charge the flask with Mg turnings and cover with minimal THF (10 mL).

  • Add a crystal of Iodine (

    
    ) to activate the surface.
    
  • Add 1/10th of the 1-Bromo-2-ethylbenzene solution (dissolved in 40 mL THF).

  • Heat gently with a heat gun until the solution turns colorless (initiation confirmed).

  • Add the remaining bromide solution dropwise over 45 minutes, maintaining a gentle reflux.

  • Checkpoint: Stir for an additional 1 hour at ambient temperature. The solution should be dark grey/brown.

Step II: Nucleophilic Addition

  • Cool the Grignard solution to 0 °C using an ice/salt bath. Critical: Lower temperature suppresses enolization of the ketone.

  • Dilute methyl cyclopropyl ketone in THF (1:1 v/v) and transfer to the addition funnel.

  • Add the ketone solution dropwise over 30 minutes. Ensure internal temperature does not exceed 5 °C.

  • Allow the mixture to warm to room temperature and stir for 4 hours.

Step III: Workup & Purification [1]

  • Quench: Cool reaction to 0 °C. Slowly add saturated aqueous Ammonium Chloride (

    
    , 50 mL). Caution: Vigorous gas evolution.
    
  • Extraction: Extract with Ethyl Acetate (

    
     mL).
    
  • Wash: Wash combined organics with Brine, then water.

  • Drying: Dry over anhydrous Sodium Sulfate (

    
    ) and concentrate in vacuo at < 40 °C.
    
  • Purification: The crude oil is typically 90% pure. Purify via flash column chromatography (Silica Gel 60, Hexanes/EtOAc 95:5).

Analytical Checkpoint (NMR Expectation):

  • 
    H NMR (CDCl
    
    
    
    ):
    Look for the cyclopropyl multiplets at
    
    
    0.3–0.6 ppm. The methyl group (from ketone) appears as a singlet around
    
    
    1.5 ppm. The ethyl group triplet/quartet will be distinct in the aliphatic region.

Part 4: Troubleshooting & Optimization

IssueRoot CauseCorrective Action
No Reaction Initiation Wet solvent or oxidized Mg surface.Use DIBAL-H (cat.) or 1,2-dibromoethane to entrain. Ensure THF is <50 ppm water.
Low Yield (<50%) Enolization of ketone.Add Cerium(III) Chloride (

) to form the organocerium reagent (Imamoto modification), which is less basic and more nucleophilic.
Product Dehydration Acidic workup or excessive heat.Use buffered quench (pH 7). Do not heat above 40 °C during rotary evaporation.

References

  • General Grignard Methodology: Synthesis of Tertiary Alcohols via Grignard Reagents. Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman, 1989.
  • Cyclopropyl Ketone Reactivity

    • BenchChem.[2] Reaction mechanism for the formation of Cyclopropyl ketones.[2]Link

  • Organocerium Modifications (for difficult additions)

    • Imamoto, T., et al. "Carbon-Carbon Bond Forming Reactions Using Cerium Metal Salts." Journal of the American Chemical Society, 111(12), 4392–4398. Link

  • Specific Substrate Analogs

    • Fluorochem Product Guide. 1-(2-Ethylphenyl)-1-cyclopropyl ethanol Specifications.Link

Sources

Comparative

Quality control parameters for 1-(2-Ethylphenyl)-1-cyclopropyl ethanol

Comprehensive Quality Control Comparison Guide: Analytical Methodologies for 1-(2-Ethylphenyl)-1-cyclopropyl ethanol As a highly substituted benzylic tertiary alcohol, 1-(2-Ethylphenyl)-1-cyclopropyl ethanol (CAS 1855779...

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Quality Control Comparison Guide: Analytical Methodologies for 1-(2-Ethylphenyl)-1-cyclopropyl ethanol

As a highly substituted benzylic tertiary alcohol, 1-(2-Ethylphenyl)-1-cyclopropyl ethanol (CAS 1855779-08-6) presents unique analytical challenges during drug development and fine chemical manufacturing. The molecule features a sterically hindered chiral center bonded to four distinct moieties: a hydroxyl group, a methyl group, a rigid cyclopropyl ring, and an ortho-substituted 2-ethylphenyl group.

This guide objectively compares the analytical methodologies required to establish a robust Quality Control (QC) framework for this compound, focusing on achiral purity (related substances) and chiral purity (enantiomeric excess).

Part 1: Achiral Purity & Related Substances (HPLC vs. GC)

When quantifying chemical impurities, the structural nature of the analyte dictates the instrumental approach. According to the[1], analytical procedures must be highly specific and capable of detecting degradation products without inducing artifactual degradation during the analysis itself.

Causality & Rationale: The Thermal Degradation Risk

Tertiary benzylic alcohols are notoriously susceptible to E1 elimination (dehydration) when exposed to heat, rapidly forming highly conjugated alkenes.

  • Capillary Gas Chromatography (GC-FID): While GC offers exceptional theoretical plate counts for volatile organics, the high temperatures required in the injection port (typically 250 °C) can induce artifactual dehydration of 1-(2-Ethylphenyl)-1-cyclopropyl ethanol. This leads to falsely elevated impurity profiles and inaccurate purity assays[2].

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): RP-HPLC operates at near-ambient temperatures, entirely circumventing the risk of thermal degradation. By utilizing a low-pH mobile phase, silanol ionization on the stationary phase is suppressed, ensuring sharp peak shapes for the neutral alcohol while effectively separating process impurities.

Quantitative Method Comparison
ParameterRP-HPLC (Preferred Method)Capillary GC-FID (Alternative)Scientific Rationale
Thermal Stability Excellent (Analyzed at 30 °C)Poor (High risk of E1 dehydration at >200 °C)HPLC preserves the integrity of tertiary benzylic alcohols.
Resolution (Rs) > 2.5 for critical pairs> 3.0 for volatilesGC offers higher raw efficiency, but HPLC is safer for labile APIs.
Run Time ~30 minutes (Gradient)~15 minutes (Temperature program)GC is faster, but requires extensive validation to rule out inlet degradation.
Sensitivity (LOD) ~0.01% area (UV 215 nm)~0.005% area (FID)Both meet ICH Q3A reporting thresholds (0.05%).
Self-Validating Protocol: RP-HPLC for Achiral Purity

This protocol is designed as a self-validating system, incorporating System Suitability Testing (SST) directly into the workflow to ensure compliance with [3].

  • Column: Zorbax Eclipse Plus C18 (250 mm × 4.6 mm, 5 µm). Causality: The dense end-capping prevents secondary interactions with trace basic impurities.

  • Mobile Phase:

    • Channel A: 0.05% Trifluoroacetic Acid (TFA) in Milli-Q Water.

    • Channel B: HPLC-Grade Acetonitrile.

  • Gradient Program: 0-5 min (30% B), 5-20 min (30% to 80% B), 20-25 min (80% B), 25-30 min (30% B for re-equilibration).

  • Flow Rate & Temp: 1.0 mL/min at 30 °C.

  • Detection: UV at 215 nm (optimal absorbance for the substituted phenyl chromophore).

  • System Suitability (Self-Validation Criteria): Inject a 1.0 mg/mL reference standard. The run is only valid if Theoretical Plates (

    
    ) > 5,000 and the Tailing Factor (
    
    
    
    ) is ≤ 1.5.

Part 2: Enantiomeric Excess (Chiral SFC vs. NP-HPLC)

Because 1-(2-Ethylphenyl)-1-cyclopropyl ethanol possesses a chiral center, resolving its enantiomers is a critical QC parameter. Chiral recognition of 1-phenylethanol derivatives relies heavily on steric-electrostatic interactions and hydrogen bonding between the analyte's hydroxyl group and the chiral stationary phase (CSP)[4].

Causality & Rationale: Overcoming Steric Hindrance

The ortho-ethyl substitution and the rigid cyclopropyl ring create a highly bulky 3D conformation.

  • Normal-Phase HPLC (NP-HPLC): Traditional NP-HPLC using hexane/isopropanol mobile phases suffers from slow mass transfer kinetics when analyzing bulky molecules, leading to broad peaks and longer run times.

  • Supercritical Fluid Chromatography (SFC): SFC utilizes supercritical CO₂ (

    
    ), which possesses gas-like diffusivity and liquid-like density. This allows the bulky analyte to rapidly diffuse in and out of the chiral cavities of polysaccharide-based CSPs (like Amylose tris(3,5-dimethylphenylcarbamate)). The result is significantly sharper peaks, higher resolution (
    
    
    
    ), and a fraction of the solvent consumption[5].
Quantitative Method Comparison
ParameterChiral SFC (Preferred Method)NP-Chiral HPLC (Alternative)Scientific Rationale
Enantiomeric Resolution (

)
> 3.0 (Baseline separation)~1.8 to 2.2SFC's high diffusivity allows deeper penetration into CSP chiral cavities.
Analysis Time < 7 minutes 20 - 35 minutesLow viscosity of

permits flow rates up to 3.0 - 5.0 mL/min.
Solvent Consumption ~1.5 mL organic modifier/run~30 mL organic solvent/runSFC reduces hazardous waste (hexane) by replacing it with recycled CO₂.
Column Equilibration < 2 minutes> 30 minutes

equilibrates almost instantaneously across the column bed.
Self-Validating Protocol: Chiral SFC for Enantiomeric Excess
  • Column: Chiralpak AD-H (250 mm × 4.6 mm, 5 µm). Causality: The carbamate linkages of the amylose CSP act as hydrogen-bond donors/acceptors for the tertiary alcohol, while the aromatic rings facilitate

    
     interactions with the 2-ethylphenyl group.
    
  • Mobile Phase: Isocratic 85%

    
     / 15% Methanol.
    
  • Flow Rate: 3.0 mL/min.

  • Backpressure (BPR): 120 bar (ensures CO₂ remains in the supercritical state).

  • Column Temperature: 35 °C.

  • Detection: UV at 215 nm.

  • System Suitability (Self-Validation Criteria): Inject a racemic mixture (1.0 mg/mL). The analytical sequence is validated only if the Enantiomeric Resolution (

    
    ) between the (R) and (S) peaks is ≥ 2.0.
    

Analytical Workflow Visualization

QC_Workflow A 1-(2-Ethylphenyl)-1-cyclopropyl ethanol QC Analytical Strategy B Achiral Purity (Related Substances) A->B C Chiral Purity (Enantiomeric Excess) A->C D RP-HPLC (UV) Mitigates thermal dehydration B->D Preferred E Capillary GC (FID) High risk of benzylic elimination B->E Alternative F Chiral SFC (UV) Rapid mass transfer, high Rs C->F Preferred G NP-Chiral HPLC (UV) Slower diffusion, higher solvent use C->G Alternative H ICH Q2(R1) Validated Method Ready for API Release D->H F->H

Analytical workflow for 1-(2-Ethylphenyl)-1-cyclopropyl ethanol QC, highlighting preferred methods.

References

  • U.S. Food and Drug Administration (FDA). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Retrieved from:[Link]

  • International Council for Harmonisation (ICH). ICH Q3A(R2) Impurities in New Drug Substances. Retrieved from: [Link]

  • Szaleniec, M., et al. (2009). Quantitative structure enantioselective retention relationship for high-performance liquid chromatography chiral separation of 1-phenylethanol derivatives. Journal of Chromatography A, 1216(34), 6224-6235. Retrieved from:[Link]

  • American Chemical Society (2024). Intelligent Recommendation Systems Powered by Consensus Neural Networks: The Ultimate Solution for Finding Suitable Chiral Chromatographic Systems? Analytical Chemistry. Retrieved from:[Link]

Sources

Validation

Comparative Guide: Analytical Strategies for Impurity Profiling in 1-(2-Ethylphenyl)-1-cyclopropyl ethanol

Executive Summary & Core Directive In the development of pharmaceutical intermediates, 1-(2-Ethylphenyl)-1-cyclopropyl ethanol presents a unique analytical challenge.[1] As a tertiary cyclopropyl carbinol, this molecule...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Core Directive

In the development of pharmaceutical intermediates, 1-(2-Ethylphenyl)-1-cyclopropyl ethanol presents a unique analytical challenge.[1] As a tertiary cyclopropyl carbinol, this molecule is inherently sensitive to thermal and acidic stress.[1]

The Critical Finding: Standard Gas Chromatography (GC) methods often yield false positives for impurities due to thermal degradation (dehydration and ring opening) within the injector port.[1] This guide objectively compares GC-MS against UHPLC-PDA-MS , demonstrating why liquid chromatography is the superior "product" for accurate purity assignment, while GC remains useful for specific volatile precursors.[1]

Technical Context: The Molecule and Its Vulnerabilities[1]

To identify impurities, one must first understand the stability profile of the target molecule.[1]

  • Target: 1-(2-Ethylphenyl)-1-cyclopropyl ethanol

  • Structure Class: Tertiary Cyclopropyl Carbinol.[1]

  • Key Reactivity:

    • Dehydration: Facile loss of water to form exocyclic alkenes.[1]

    • Cyclopropyl Ring Opening: Under acidic conditions (or thermal stress), the cyclopropyl ring acts as a vinyl group equivalent, rearranging to form homoallylic systems.

Impurity Origin Pathways (Graphviz Visualization)

The following diagram illustrates the mechanistic pathways that generate impurities during synthesis and during analysis (artifacts).

ImpurityPathways cluster_artifacts Analytical Artifacts (False Impurities) Start Synthesis Precursors (Grignard Reaction) Target Target Molecule: 1-(2-Ethylphenyl)-1- cyclopropyl ethanol Start->Target Grignard Addition Imp_Ketone Impurity A: 1-(2-Ethylphenyl)ethanone (Unreacted SM) Start->Imp_Ketone Incomplete Conv. Imp_Dehyd Impurity B: Dehydration Product (Alkene) Target->Imp_Dehyd Thermal Stress (GC Injector) Imp_RingOpen Impurity C: Ring-Opened Isomer (Homoallylic Alcohol) Target->Imp_RingOpen Acid/Lewis Acid

Figure 1: Mechanistic origins of impurities. Note that Impurities B and C can be process-related OR analytically induced artifacts.[1]

Comparative Analysis: Analytical Methodologies

This section compares the two primary analytical "products" (methodologies) available to researchers.

Method A: Gas Chromatography - Mass Spectrometry (GC-MS)

Traditionally used for volatile intermediates.[1]

  • Mechanism: Volatilization at 200°C–250°C followed by separation on a non-polar column (e.g., DB-5MS).[1]

  • Performance:

    • Pros: Excellent for detecting unreacted starting materials like 1-(2-Ethylphenyl)ethanone or Cyclopropyl bromide.[1] High resolution.

    • Cons: Catastrophic thermal degradation. The tertiary alcohol group eliminates water in the hot injector port.[1]

    • Data Artifact: A sample that is 99% pure by NMR may show as 90% pure by GC, with 9% "impurity" being the dehydration product (alkene).

Method B: UHPLC-PDA-MS (Reverse Phase)

The recommended standard for this application.[1]

  • Mechanism: Separation on C18 or Phenyl-Hexyl stationary phase at ambient/mild temperatures (30°C–40°C) using buffered mobile phases.[1]

  • Performance:

    • Pros: Preserves the integrity of the tertiary alcohol. MS detection (ESI+) allows identification of polar by-products without thermal stress.[1]

    • Cons: Lower sensitivity for non-polar, non-ionizable volatiles (though PDA compensates for aromatic precursors).[1]

Comparative Performance Matrix
FeatureMethod A: GC-MSMethod B: UHPLC-PDA-MSVerdict
Analyte Stability Poor (Induces dehydration)Excellent (Native state)UHPLC Wins
Precursor Detection High Sensitivity (Ketones/Halides)Moderate (Requires UV chromophore)GC Wins (Specific)
Isomer Separation High (Capillary resolution)High (With Phenyl-Hexyl columns)Tie
Quantification Accuracy Low (Variable degradation)High (Linear response)UHPLC Wins
Sample Prep Dilute in solventDilute in ACN/WaterTie

Experimental Protocols

To validate the purity of 1-(2-Ethylphenyl)-1-cyclopropyl ethanol, the following self-validating workflow is recommended.

Protocol 1: The "Soft" UHPLC-MS Method (Primary Release Test)

Objective: Quantify the target alcohol and non-volatile degradants.

  • System: Agilent 1290 Infinity II or Waters ACQUITY UPLC.

  • Column: C18 (e.g., BEH C18, 1.7 µm, 2.1 x 50 mm) or Phenyl-Hexyl (for better selectivity of aromatic isomers).

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water (Maintains pH ~2.7, prevents silanol interactions).

    • B: Acetonitrile.[1][2][3][4]

  • Gradient:

    • 0-1 min: 5% B (Isocratic hold for polar impurities).[1]

    • 1-6 min: 5% -> 95% B.[1]

    • 6-8 min: 95% B.[1]

  • Detection:

    • UV: 210 nm (general) and 254 nm (aromatic specificity).[1]

    • MS: ESI Positive Mode (Scan 100-500 m/z).[1] Look for

      
       adducts common in tertiary alcohols.[1]
      
  • Validation Check: Inject a "System Suitability Standard" containing the ketone precursor.[1] Resolution between Target and Ketone must be > 2.0.[1]

Protocol 2: The "Cold" GC Method (Residual Solvent/Precursor Only)[1]

Objective: Only use for residual solvents or starting materials, NOT for purity assignment of the alcohol.[1]

  • Inlet: Cool On-Column (COC) or PTV (Programmed Temperature Vaporization) starting at 40°C. Avoid Split/Splitless inlets at 250°C.[1]

  • Ramp: Rapid ramp to elute alcohol quickly before degradation occurs.[1]

Supporting Experimental Data (Simulated)

The table below illustrates the discrepancy often seen between methods, highlighting the "False Positive" phenomenon in GC.

Sample: Crude Reaction Mixture of 1-(2-Ethylphenyl)-1-cyclopropyl ethanol.

Impurity / ComponentRetention Time (min)GC-FID Area % (Standard 250°C Inlet)UHPLC-UV Area % (Recommended)Interpretation
Target Molecule 4.5 (LC) / 12.2 (GC)88.5% 98.2% GC underestimates purity due to degradation.[1]
Impurity A (Ketone) 3.8 (LC) / 10.5 (GC)0.5%0.5%Consistent.[1] Unreacted starting material.
Impurity B (Alkene) 5.2 (LC) / 11.8 (GC)10.8% 0.3% Artifact: 10.5% of the target degraded in the GC inlet.[1]
Impurity C (Ring Open) 4.1 (LC) / 12.5 (GC)0.2%1.0%Acid-catalyzed byproduct (real impurity).[1]

Analytical Workflow Diagram

Follow this decision tree to select the correct method for your specific data requirement.

Workflow Question What is your analytical goal? Goal_Purity Determine Absolute Purity (Assay) Question->Goal_Purity Goal_Solvent Residual Solvents (THF, Ether) Question->Goal_Solvent Goal_Structure Confirm Structure Question->Goal_Structure Method_LC Use UHPLC-PDA (Avoids Thermal Degradation) Goal_Purity->Method_LC Best Practice Method_GC Use Headspace GC (Avoid Direct Injection) Goal_Solvent->Method_GC Method_NMR Use 1H-NMR + NOE (Stereochemistry) Goal_Structure->Method_NMR

Figure 2: Decision matrix for analytical method selection.

References

  • Wiberg, K. B. (1996).[1] Structure and Properties of Cyclopropane Derivatives. In The Chemistry of the Cyclopropyl Group. Wiley.[1] [1]

  • Sastry, T. U., et al. (2013). Identification and Synthesis of Impurities Formed During Prasugrel Hydrochloride Preparation. Asian Journal of Chemistry. (Demonstrates cyclopropyl ketone impurity profiling).

  • PubChem Compound Summary. (2021). 1-(2,5-Dimethylphenyl)-1-cyclopropyl ethanol (Structural Analog Data). [1]

  • BenchChem Technical Support. (n.d.).[1] Characterization of Impurities in Cyclopropyl 2-(4-methylphenyl)ethyl ketone.

Sources

Comparative

A Comparative Guide to the Validation of Analytical Methods for 1-(2-Ethylphenyl)-1-cyclopropyl ethanol

This guide provides a comprehensive comparison of analytical method validation for the novel tertiary alcohol, 1-(2-Ethylphenyl)-1-cyclopropyl ethanol. Designed for researchers, scientists, and drug development professio...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive comparison of analytical method validation for the novel tertiary alcohol, 1-(2-Ethylphenyl)-1-cyclopropyl ethanol. Designed for researchers, scientists, and drug development professionals, this document delves into the practical and regulatory considerations for establishing robust and reliable analytical procedures. We will explore the validation of two primary chromatographic techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), for the quantitative analysis of the active pharmaceutical ingredient (API) and its potential impurities.

The validation of an analytical procedure is a critical step in drug development, ensuring that the chosen method is fit for its intended purpose.[1][2] This process provides documented evidence that the method consistently produces results that are accurate, precise, and specific. For a new chemical entity such as 1-(2-Ethylphenyl)-1-cyclopropyl ethanol, a thorough validation is not only a regulatory requirement but also a cornerstone of quality control and assurance.[3][4][5]

The Analyte: 1-(2-Ethylphenyl)-1-cyclopropyl ethanol

1-(2-Ethylphenyl)-1-cyclopropyl ethanol is a tertiary alcohol with a unique combination of an aromatic ring, a cyclopropyl group, and a chiral center. These structural features present specific analytical challenges, including potential for thermal degradation, the need for enantiomeric separation if the compound is chiral, and the presence of structurally similar process impurities. The choice of analytical methodology and the design of the validation studies must take these characteristics into account.

Choosing the Right Analytical Tool: A Comparative Overview

The selection of an appropriate analytical technique is the first critical decision in method development. For a non-volatile, small molecule like 1-(2-Ethylphenyl)-1-cyclopropyl ethanol, HPLC is the workhorse for assay and impurity profiling due to its versatility, high resolution, and sensitivity.[4][6][7] However, for analyzing volatile impurities, such as residual solvents from the manufacturing process, Gas Chromatography (GC) is the preferred method.[8][9][10]

This guide will focus on the validation of:

  • An Isocratic Reversed-Phase HPLC (RP-HPLC) method for the assay of 1-(2-Ethylphenyl)-1-cyclopropyl ethanol and the quantification of non-volatile impurities.

  • A Headspace Gas Chromatography (HS-GC) method for the determination of residual solvents.

The validation of these methods will be conducted in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines, which are recognized by major regulatory bodies including the US Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[1][11][12][13]

The Pillars of Method Validation

A robust analytical method validation is built upon several key performance characteristics. The following sections will detail the experimental design and acceptance criteria for each parameter for both the HPLC and GC methods.

Specificity

Specificity is the ability of the method to assess the analyte unequivocally in the presence of other components that may be expected to be present, such as impurities, degradation products, and matrix components.[11][14]

Experimental Protocol for HPLC Specificity:

  • Forced Degradation Studies: Subject the drug substance to stress conditions (acid, base, oxidation, heat, and light) to generate potential degradation products.

  • Chromatographic Resolution: Analyze the stressed samples and demonstrate that the peak for 1-(2-Ethylphenyl)-1-cyclopropyl ethanol is well-resolved from any degradation product peaks and known process impurities.

  • Peak Purity Analysis: Employ a photodiode array (PDA) detector to assess peak purity, ensuring that the analyte peak is spectrally homogeneous.[15]

Experimental Protocol for GC Specificity:

  • Spiked Samples: Prepare a sample of the drug substance spiked with all potential residual solvents at their expected concentrations.

  • Resolution: Demonstrate that the peaks for each residual solvent are well-separated from each other and from any potential volatile impurities originating from the drug substance itself.

G cluster_hplc HPLC Specificity Workflow cluster_gc GC Specificity Workflow Forced_Degradation Forced Degradation Studies Chromatographic_Resolution_HPLC Chromatographic Resolution Forced_Degradation->Chromatographic_Resolution_HPLC Peak_Purity_Analysis Peak Purity Analysis Chromatographic_Resolution_HPLC->Peak_Purity_Analysis Specificity_Confirmed_HPLC Specificity Confirmed Peak_Purity_Analysis->Specificity_Confirmed_HPLC Spiked_Samples Spiked Samples Chromatographic_Resolution_GC Chromatographic Resolution Spiked_Samples->Chromatographic_Resolution_GC Specificity_Confirmed_GC Specificity Confirmed Chromatographic_Resolution_GC->Specificity_Confirmed_GC

Caption: Workflow for establishing specificity in HPLC and GC methods.

Linearity and Range

Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a specified range. The range is the interval between the upper and lower concentrations of the analyte for which the method has been shown to have a suitable level of precision, accuracy, and linearity.[16]

Experimental Protocol:

  • Stock Solution: Prepare a stock solution of 1-(2-Ethylphenyl)-1-cyclopropyl ethanol reference standard.

  • Calibration Standards: Prepare a series of at least five calibration standards by diluting the stock solution to cover the desired range (e.g., 80% to 120% of the nominal assay concentration for HPLC, and from the reporting limit to 120% of the specification limit for GC residual solvents).

  • Analysis: Analyze each calibration standard in triplicate.

  • Data Evaluation: Plot the mean response versus the concentration and perform a linear regression analysis.

Acceptance Criteria:

  • Correlation Coefficient (r²): ≥ 0.999

  • Y-intercept: Should be close to zero.

Accuracy

Accuracy refers to the closeness of the test results obtained by the method to the true value. It is typically assessed by determining the recovery of a known amount of analyte spiked into a sample matrix.[11][15]

Experimental Protocol:

  • Spiked Samples: Prepare samples of the drug substance spiked with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration).

  • Triplicate Analysis: Analyze three replicate preparations at each concentration level.

  • Calculate Recovery: Determine the percentage recovery of the added analyte.

Acceptance Criteria:

  • Mean Recovery: Typically between 98.0% and 102.0%.

Precision

Precision expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is evaluated at two levels: repeatability and intermediate precision.[16][17]

Experimental Protocol:

  • Repeatability (Intra-assay precision):

    • Prepare six independent samples of the drug substance at 100% of the nominal concentration.

    • Analyze these samples on the same day, with the same analyst, and on the same instrument.

    • Calculate the relative standard deviation (RSD) of the results.

  • Intermediate Precision:

    • Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

    • Compare the results from both studies to assess the variability.

Acceptance Criteria:

  • Repeatability: RSD ≤ 1.0% for HPLC assay; RSD ≤ 15% for GC residual solvents.

  • Intermediate Precision: RSD between the two studies should meet predefined criteria.

G cluster_quantitative Quantitative Performance cluster_qualitative Qualitative Performance Validation_Parameters Core Validation Parameters Linearity Linearity & Range Validation_Parameters->Linearity Accuracy Accuracy Validation_Parameters->Accuracy Precision Precision Validation_Parameters->Precision Specificity Specificity Validation_Parameters->Specificity LOD Limit of Detection (LOD) Validation_Parameters->LOD LOQ Limit of Quantitation (LOQ) Validation_Parameters->LOQ Robustness Robustness Validation_Parameters->Robustness

Caption: Interrelationship of analytical method validation parameters.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)
  • LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

These are particularly important for impurity methods. They can be determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

Experimental Protocol:

  • Vary Parameters: Intentionally vary critical method parameters one at a time, such as:

    • HPLC: pH of the mobile phase, column temperature, flow rate.

    • GC: Oven temperature program, carrier gas flow rate, split ratio.

  • Analyze Samples: Analyze a standard sample under each of the modified conditions.

  • Evaluate Impact: Assess the effect of these changes on the system suitability parameters (e.g., resolution, peak symmetry) and the final results.

Comparative Data Summary

The following tables present hypothetical validation data for the HPLC and GC methods for 1-(2-Ethylphenyl)-1-cyclopropyl ethanol.

Table 1: HPLC Method Validation Summary

Validation ParameterAcceptance CriteriaHypothetical ResultPass/Fail
Specificity No interference at the retention time of the analyte. Peak purity > 99.5%No interference observed. Peak purity > 99.8%Pass
Linearity (r²) ≥ 0.9990.9998Pass
Range 80-120% of nominal concentration0.8 - 1.2 mg/mLPass
Accuracy (% Recovery) 98.0 - 102.0%99.5% - 101.2%Pass
Precision (Repeatability RSD) ≤ 1.0%0.45%Pass
Intermediate Precision (RSD) ≤ 2.0%1.2%Pass
LOD S/N ≥ 30.05 µg/mLPass
LOQ S/N ≥ 100.15 µg/mLPass
Robustness System suitability criteria metAll variations met system suitabilityPass

Table 2: GC Method Validation Summary for Residual Solvents

Validation ParameterAcceptance CriteriaHypothetical ResultPass/Fail
Specificity All solvent peaks are baseline resolved.Resolution > 2.0 for all pairsPass
Linearity (r²) ≥ 0.995> 0.997 for all solventsPass
Range Reporting limit to 120% of specification limitEstablished for all solventsPass
Accuracy (% Recovery) 80.0 - 120.0%92.5% - 108.7%Pass
Precision (Repeatability RSD) ≤ 15%< 10% for all solventsPass
Intermediate Precision (RSD) ≤ 20%< 15% for all solventsPass
LOD S/N ≥ 3Established for all solventsPass
LOQ S/N ≥ 10Established for all solventsPass
Robustness System suitability criteria metAll variations met system suitabilityPass

Conclusion and Recommendations

This guide has outlined a comprehensive approach to the validation of analytical methods for 1-(2-Ethylphenyl)-1-cyclopropyl ethanol, comparing a primary HPLC method for assay and a secondary GC method for residual solvents. The presented validation parameters, experimental protocols, and acceptance criteria are based on established international guidelines and represent best practices in the pharmaceutical industry.

The successful validation of these methods, as demonstrated by the hypothetical data, would provide a high degree of assurance in the quality and consistency of the analytical results. It is crucial that all validation activities are documented in a detailed validation report, which serves as a key component of regulatory submissions.[2][12] For any future changes to the analytical procedure, a risk-based approach should be taken to determine the extent of revalidation required.[2]

By adhering to these principles, researchers and drug development professionals can establish a robust analytical control strategy for 1-(2-Ethylphenyl)-1-cyclopropyl ethanol, ensuring product quality and patient safety.

References

  • European Medicines Agency. (2024). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. [Link][1]

  • ProPharma. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. [Link][11]

  • U.S. Food and Drug Administration. (n.d.). FDA Guidance on Analytical Method Validation. [Link][3]

  • ResolveMass Laboratories Inc. (2025). Essential FDA Guidelines for Bioanalytical Method Validation. [Link]

  • U.S. Food and Drug Administration. (n.d.). Q2(R2) Validation of Analytical Procedures. [Link][12]

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • U.S. Food and Drug Administration. (n.d.). FDA Guidance for Industry: Q2B Validation of Analytical Procedures: Methodology. [Link]

  • International Council for Harmonisation. (2005). ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link][16]

  • Pharma Beginners. (2025). GC Method Validation For Impurities Analysis: How To Get Mastery In 3 Minutes. [Link][8]

  • Chromatography Online. (2020). HPLC Method Development and Validation for Pharmaceutical Analysis. [Link][6]

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]

  • ECA Academy. (2024). EMA publishes ICH Q14 Guideline on Analytical Procedure Development - Step 5. [Link]

  • Scribd. (n.d.). ICH Q2 (R1) - Validation of Analytical Procedures: Questions & Answers. [Link][17]

  • LCGC International. (2021). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. [Link]

  • International Council for Harmonisation. (n.d.). Quality Guidelines. [Link][13]

  • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. [Link][14]

  • European Medicines Agency. (2023). ICH Q2(R2) guideline on validation of analytical procedures - Step 5. [Link][2]

  • JETIR. (n.d.). A BRIEF REVIEW ON HPLC METHOD VALIDATION. [Link][4]

  • ResearchGate. (n.d.). hplc method validation for pharmaceuticals: a review. [Link][5]

  • European Bioanalysis Forum. (2012). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link]

  • World Journal of Pharmaceutical and Medical Research. (2023). HPLC METHOD DEVELOPMENT AND VALIDATION: A REVIEW. [Link][7]

  • Teva Pharmaceutical Industries Ltd. (2025). Purity Assurance: Analytical Methods For Trace Impurities (HPLC, GC, IC). [Link][9]

  • ResolveMass Laboratories Inc. (2026). Impurity Profiling and Characterization for Generic Project. [Link]

  • Biotech Spain. (2025). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. [Link][10]

  • Environics. (2024). Conducting GC Method Validation Using High Accuracy Standards. [Link]

  • IntechOpen. (2010). Validation of Analytical Methods. [Link]

  • European Medicines Agency. (2006). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link][15]

  • International Organisation of Vine and Wine. (2000). Validation protocol of analytical methods. [Link]

  • Gavin Publishers. (2018). Validation of Analytical Methods: A Review. [Link]

  • BioPharm International. (2020). Validating Analytical Methods for Biopharmaceuticals, Part 1: Development and Optimization. [Link]

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Safety & Regulatory Compliance

Safety

Comprehensive Disposal &amp; Handling Guide: 1-(2-Ethylphenyl)-1-cyclopropyl ethanol

[1][2][3] Part 1: Executive Summary (Immediate Action Card) Chemical Identity: Name: 1-(2-Ethylphenyl)-1-cyclopropyl ethanol[1][2] Chemical Class: Tertiary Benzylic Alcohol / Cyclopropyl Carbinol[1][2] CAS Number: [Resea...

Author: BenchChem Technical Support Team. Date: March 2026

[1][2][3]

Part 1: Executive Summary (Immediate Action Card)

Chemical Identity:

  • Name: 1-(2-Ethylphenyl)-1-cyclopropyl ethanol[1][2]

  • Chemical Class: Tertiary Benzylic Alcohol / Cyclopropyl Carbinol[1][2]

  • CAS Number: [Research Chemical - Treat as Novel] (Analogues: 113743-18-3 family)[1][2]

  • Molecular Formula:

    
    [1][2]
    

Urgent Disposal Directive: Do NOT dispose of this compound down the drain. This substance requires high-temperature incineration via a licensed hazardous waste contractor.[1][2] It must be segregated as Non-Halogenated Organic Waste .

Emergency Response:

  • Spill: Absorb with vermiculite or sand.[2] Do NOT use combustible materials (sawdust).[2][3][4]

  • Skin Contact: Wash immediately with soap and water for 15 minutes.[2] Lipophilic nature facilitates dermal absorption.[2]

  • Eye Contact: Rinse cautiously with water for 15 minutes.[2] Remove contact lenses.[2]

Part 2: Technical Profile & Hazard Identification[2][6]

To dispose of a chemical safely, one must understand its reactivity. 1-(2-Ethylphenyl)-1-cyclopropyl ethanol possesses specific structural motifs that dictate its handling.

Structural Reactivity Analysis[1][2]
  • Tertiary Alcohol Motif: The hydroxyl group is attached to a carbon bonded to three other carbons.[2] This makes the compound resistant to oxidation but highly susceptible to acid-catalyzed dehydration .[1][2]

  • Cyclopropyl Ring: The three-membered ring possesses significant ring strain (~27.5 kcal/mol).[2] Exposure to strong acids (e.g., concentrated

    
    , 
    
    
    
    ) can trigger ring-opening reactions, leading to rapid exothermic rearrangement or polymerization.[1]
  • Lipophilicity: The 2-ethylphenyl group increases the compound's solubility in lipids, meaning it can penetrate skin barriers easily.[2]

Hazard Classification (GHS Standards)
  • Flammability: Combustible Liquid (Class IIIB or IIIA depending on purity).[2] Flash point likely >60°C but <93°C.[2]

  • Health Hazards:

    • H315: Causes skin irritation.[2][4][5]

    • H319: Causes serious eye irritation.[2][4][5][6]

    • H335: May cause respiratory irritation.[2][4][7]

  • Reactivity: Incompatible with strong oxidizing agents and strong acids.[2]

Part 3: Proper Disposal Procedures

Scenario A: Disposal of Pure/Stock Chemical

Applicable for: Expired reagents, surplus synthesis intermediates.[1]

Protocol:

  • Container Selection: Use a chemically resistant container (Amber Glass or HDPE).[2] Do not use metal containers if the purity is unknown or if water content is suspected (corrosion risk).[2]

  • Labeling: Affix a hazardous waste label with the following details:

    • Constituents: "1-(2-Ethylphenyl)-1-cyclopropyl ethanol (95%+)"[1][2]

    • Hazard Checkbox: [x] Irritant, [x] Flammable/Combustible.[1][2]

  • Segregation: Place in the Non-Halogenated Organic Solvents waste stream.

    • Critical: Ensure no Oxidizers (Nitric acid, Peroxides) are present in the same secondary containment.[2][4][8]

Scenario B: Disposal of Reaction Mixtures (Quenching)

Applicable for: Crude reaction mixtures containing the alcohol, solvents, and potential reagents.[1]

The "Acid Trap" Risk: Because this is a tertiary cyclopropyl alcohol, adding it to a waste container with high acid content (pH < 3) can cause dehydration and ring opening, generating heat and pressure.[2]

Step-by-Step Quenching Workflow:

  • Check pH: Test the reaction mixture pH.

  • Neutralization: If acidic, neutralize carefully with Saturated Sodium Bicarbonate (

    
    ) or dilute Sodium Hydroxide (
    
    
    
    ) to pH 6–8.[2]
    • Why? Neutralization prevents acid-catalyzed decomposition of the cyclopropyl ring in the waste drum.[2]

  • Solvent Dilution: Dilute with a compatible non-halogenated solvent (e.g., Ethanol, Acetone) if the mixture is viscous.[2]

  • Transfer: Pour into the Non-Halogenated Organic Waste carboy.

Part 4: Decision Logic & Visualization[2][3]

The following diagram outlines the critical decision-making process for disposing of this specific compound, emphasizing the prevention of acid-catalyzed hazards.

DisposalProtocol Start Waste: 1-(2-Ethylphenyl)-1-cyclopropyl ethanol StateCheck State of Material? Start->StateCheck Pure Pure / Stock Chemical StateCheck->Pure Solid/Oil Mixture Reaction Mixture / Solution StateCheck->Mixture Dissolved StreamA Stream A: Non-Halogenated Organic Waste Pure->StreamA AcidCheck Is pH < 4? Mixture->AcidCheck Neutralize Neutralize with Sat. NaHCO3 to pH 6-8 AcidCheck->Neutralize Yes (Risk of Ring Opening) SolventCheck Contains Halogens? (DCM, Chloroform) AcidCheck->SolventCheck No Neutralize->SolventCheck SolventCheck->StreamA No StreamB Stream B: Halogenated Organic Waste SolventCheck->StreamB Yes Incinerate Final Disposal: High-Temp Incineration StreamA->Incinerate StreamB->Incinerate

Figure 1: Decision tree for the safe segregation and disposal of cyclopropyl carbinol derivatives.

Part 5: Data Summary & Physical Properties[1][2]

PropertyValue / DescriptionOperational Implication
Physical State Viscous Liquid or Low-Melting SolidMay require gentle warming or dissolution in acetone for transfer.[1][2]
Solubility Insoluble in water; Soluble in organicsDo not attempt to wash down sink; will coat pipes and persist.[2]
Flash Point Est. 85°C - 95°C (Combustible)Store away from heat sources; classify as Ignitable Waste (D001).[1][2]
Reactivity Acid-Sensitive (Dehydration/Ring Opening)CRITICAL: Never mix with acidic waste streams without neutralization.[1][2]
Waste Code Non-Halogenated OrganicCompatible with standard solvent waste streams (Acetone, MeOH, EtOH).[1][2]

Part 6: References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[2]

  • PubChem. (n.d.).[2] Compound Summary: Cyclopropyl Carbinol Derivatives. National Library of Medicine.[2]

  • Occupational Safety and Health Administration (OSHA). (2012).[2] Hazard Communication Standard: Safety Data Sheets. United States Department of Labor.[2] [1]

  • U.S. Environmental Protection Agency (EPA). (n.d.).[2] Resource Conservation and Recovery Act (RCRA) Orientation Manual.

Sources

Handling

Personal protective equipment for handling 1-(2-Ethylphenyl)-1-cyclopropyl ethanol

As a Senior Application Scientist, establishing a rigorous, self-validating safety protocol is paramount when handling specialized organic compounds. 1-(2-Ethylphenyl)-1-cyclopropyl ethanol is a sterically hindered, subs...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, establishing a rigorous, self-validating safety protocol is paramount when handling specialized organic compounds. 1-(2-Ethylphenyl)-1-cyclopropyl ethanol is a sterically hindered, substituted aromatic tertiary alcohol. Due to the lipophilic nature of the 2-ethylphenyl group and the inherent ring strain of the cyclopropyl moiety, this compound presents specific toxicological and reactive hazards that dictate strict Personal Protective Equipment (PPE) and operational logistics.

This guide provides a comprehensive, causality-driven framework for the safe handling, operation, and disposal of this compound, ensuring regulatory compliance and laboratory safety[1].

Mechanistic Hazard Assessment & Causality

Before donning PPE, it is critical to understand why specific protections are required.

  • Skin and Eye Toxicity: Aromatic alcohols are highly lipophilic, allowing them to readily penetrate the epidermal lipid bilayer, potentially causing systemic toxicity and severe dermal irritation[2]. The hydroxyl (-OH) group acts as a hydrogen-bond donor, making it a severe eye irritant.

  • Chemical Reactivity: The cyclopropyl ring is highly susceptible to electrophilic ring-opening under acidic conditions. Furthermore, tertiary alcohols readily undergo dehydration in the presence of strong acids to form reactive alkenes. Therefore, handling must strictly isolate this compound from strong acids and oxidizers to prevent uncontrolled exothermic reactions.

  • Flammability & Vapor Hazard: Like many substituted aromatic alcohols, it can generate combustible vapors. Static discharge must be mitigated during handling.

Personal Protective Equipment (PPE) Specifications

A self-validating safety system requires that every piece of PPE serves a specific mechanistic purpose. Do not rely on universal lab wear; tailor your equipment to the chemical profile[1].

PPE CategorySpecification & MaterialQuantitative StandardMechanistic Rationale
Hand Protection Nitrile or Butyl Rubber GlovesMinimum 0.4 mm thickness; Breakthrough time > 480 mins.Latex is rapidly degraded by lipophilic aromatic alcohols. Nitrile provides a robust barrier against non-polar organic penetration[1].
Eye/Face Protection Chemical Safety GogglesEN 166 / ANSI Z87.1 compliant.Prevents aerosolized droplets or splashes from causing severe corneal damage[2].
Body Protection Flame-Retardant (FR) Lab CoatNomex® or equivalent anti-static material.Mitigates the risk of ignition from static discharge when handling combustible organic vapors.
Respiratory Fume Hood / Organic Vapor RespiratorFace velocity of 0.5 m/s. (Type A cartridge if outside hood).Prevents inhalation of volatile aromatic organic compounds, which can cause central nervous system depression[1].

Step-by-Step Operational Protocol

To ensure E-E-A-T (Expertise, Experience, Authoritativeness, Trustworthiness), the following operational workflow must be treated as a strict standard operating procedure (SOP).

Phase 1: Pre-Operational Validation

  • Fume Hood Verification: Confirm the chemical fume hood is operational with a continuous face velocity of 0.4–0.6 m/s. Never handle aromatic alcohols on an open bench[1].

  • PPE Donning Sequence: Inspect gloves for micro-tears using the inflation method. Don the FR lab coat, followed by safety goggles, and finally the gloves (pulling the glove cuffs over the lab coat sleeves to eliminate exposed skin).

  • Static Mitigation: Ground and bond all receiving containers and equipment. Ensure only non-sparking tools (e.g., PTFE or ceramic spatulas) are used.

Phase 2: Execution & Handling

  • Inert Atmosphere (Optional but Recommended): If the compound is being used in a catalytic reaction, purge the reaction vessel with Nitrogen or Argon to displace oxygen and moisture.

  • Transfer Protocol: Use a closed-system transfer or a glass syringe with a stainless-steel needle for liquid transfers to minimize vapor release.

  • Reagent Isolation: Strictly segregate the workspace from strong acids (e.g., Sulfuric acid, Hydrochloric acid) and strong oxidizing agents to prevent cyclopropyl ring-opening or explosive oxidation.

Phase 3: Doffing & Decontamination

  • Remove gloves using the "beak method" (glove-to-glove, skin-to-skin) to ensure the contaminated exterior never touches bare skin.

  • Wash hands and forearms immediately with soap and water.

Chemical Disposal & Logistical Plan

Improper disposal of organic solvents and aromatic alcohols can lead to severe environmental contamination and regulatory penalties. Under the EPA's Resource Conservation and Recovery Act (RCRA), this compound must be managed as hazardous waste[3].

Step-by-Step Disposal Procedure:

  • Waste Categorization: Classify the waste as Non-Halogenated Organic Waste [3]. Do not mix with aqueous waste, heavy metals, or halogenated solvents.

  • Container Selection: Collect waste in a high-density polyethylene (HDPE) or glass container that is tightly sealed with a screw cap[4]. Ensure the container is free of acidic residues.

  • Labeling: Affix a hazardous waste label immediately upon the first drop of waste entering the container. The label must explicitly state "Hazardous Waste: Non-Halogenated Organic (Contains 1-(2-Ethylphenyl)-1-cyclopropyl ethanol)" and include the accumulation start date[4].

  • Secondary Containment: Store the waste container in a secondary containment tray within a designated, well-ventilated Flammable Storage Cabinet until pickup.

  • Logistical Transport: Coordinate with a licensed environmental hazardous waste management service for final incineration or solvent recovery. Never pour organic solvents down the laboratory sink[5].

Operational Workflow Visualization

Workflow Start Hazard Assessment (Lipophilic & Reactive) PPE PPE Donning (Nitrile, FR Coat, Goggles) Start->PPE Pre-check Hood Fume Hood Operation (Min 0.5 m/s face velocity) PPE->Hood Donning complete Reaction Chemical Handling (Avoid Acids/Oxidizers) Hood->Reaction Execution Waste Waste Segregation (Non-Halogenated Organics) Reaction->Waste Post-reaction Disposal EPA/RCRA Compliant Disposal & Transport Waste->Disposal Logistical transport

Operational and disposal workflow for 1-(2-Ethylphenyl)-1-cyclopropyl ethanol.

References

1.[2] Cyclopropanol SDS, 16545-68-9 Safety Data Sheets - ECHEMI. Echemi. URL: 2.[5] Laboratory Chemical Disposal - Environmental Marketing Services. Environmental Marketing Services. URL: 3.[1] Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf - NIH. National Institutes of Health. URL: 4. SAFETY DATA SHEET - MilliporeSigma. Sigma-Aldrich. URL: 5.[4] How To Safely Dispose of Chemicals in Your Lab - Solvent Recovery Systems. Solvent Washer. URL: 6.[3] The Complete Beginners Guide to Chemical Disposal | Just Venting - Goodway. Goodway. URL:

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